molecular formula C18H22O3 B195158 9,11-Didehydrooestriol CAS No. 246021-20-5

9,11-Didehydrooestriol

Cat. No.: B195158
CAS No.: 246021-20-5
M. Wt: 286.4 g/mol
InChI Key: ZWHFPHWLYUMTGY-WKULXVSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,11-Didehydrooestriol, also known as Estriol EP Impurity A, is a synthetic derivative of the naturally occurring estrogen, estriol . Its primary research application is as a certified reference standard in analytical chemistry, crucial for the quality control and impurity profiling of pharmaceutical estriol preparations using techniques like HPLC and mass spectrometry . As a steroid characterized by the introduction of double bonds at the 9 and 11 positions of the steroid nucleus, it serves as a valuable tool for investigating structure-activity relationships of estrogenic compounds . Researchers utilize this compound to study how specific alterations to the estriol structure affect its binding to estrogen receptors (ERα and ERβ) and its subsequent biological activity . The compound's defined structure aids in exploring metabolic pathways of estrogens and the functional outcomes of modified steroid backbones, providing insights into receptor interaction dynamics and the mechanisms of estrogen signaling . This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,13S,14S,16R,17R)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5-6,8,14-17,19-21H,2,4,7,9H2,1H3/t14-,15+,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHFPHWLYUMTGY-WKULXVSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432933
Record name 9,11-Didehydrooestriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246021-20-5
Record name 9(11)-Didehydroestriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246021205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,11-Didehydrooestriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (16alpha,17beta)-Estra-1,3,5(10),9(11)-tetraene-3,16,17-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9(11)-DIDEHYDROESTRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FEM8A2HAS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 9,11-Didehydrooestriol: Chemical Structure, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,11-Didehydrooestriol, systematically named Estra-1,3,5,9(11)-tetraene-3,16α,17β-triol, is a steroid derivative and a known impurity of Estriol, a weak estrogenic hormone.[1] As a significant process-related impurity in the synthesis of pharmaceutical-grade Estriol, understanding its chemical and biological characteristics is of paramount importance for quality control, drug safety, and efficacy. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, plausible synthetic pathways, and anticipated biological activity of this compound, offering valuable insights for researchers and professionals in the field of steroid chemistry and drug development.

Chemical Structure and Nomenclature

This compound possesses the core steroidal skeleton of the estrane family. Its structure is characterized by an aromatic A-ring, a double bond between carbons 9 and 11 in the C-ring, and hydroxyl groups at the C3, C16α, and C17β positions.[1][2] The presence of the conjugated double bond system in rings A and C is a distinguishing feature of this molecule.

Key Structural Features:

  • Steroid Core: Estrane skeleton

  • Aromatic A-ring: Phenolic hydroxyl group at C3

  • Unsaturation: A double bond between C9 and C11

  • Hydroxyl Groups: α-hydroxyl at C16 and β-hydroxyl at C17

Systematic and Common Names:

  • IUPAC Name: (8S,13S,14S,16R,17R)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol[1]

  • Common Name: this compound[2]

  • Alternate Name: Estra-1,3,5,9(11)-tetraene-3,16α,17β-triol[2]

  • Pharmaceutical Reference: Estriol EP Impurity A

Physicochemical Properties

The physicochemical properties of this compound are crucial for its isolation, characterization, and understanding its behavior in biological systems. While comprehensive experimental data for this specific impurity is limited, some properties have been reported or can be inferred from its structure and related compounds.

PropertyValueSource
Molecular Formula C₁₈H₂₂O₃
Molecular Weight 286.37 g/mol
Appearance White to off-white solid
Melting Point 239-241°C
Solubility Data not available. Expected to be soluble in organic solvents like ethanol and sparingly soluble in water, similar to other estrogens.
CAS Number 246021-20-5[2]

Spectral Data (Inferred from Estriol and related structures):

Due to the lack of specific published spectral data for this compound, the following are expected characteristic spectral features based on the analysis of its parent compound, Estriol, and other 9,11-dehydro steroids.[3]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the A-ring, a vinylic proton signal for the C11-H, and signals for the protons on carbons bearing hydroxyl groups (C3, C16, and C17). The methyl protons at C18 would appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons of the A-ring, the sp² hybridized carbons of the C9=C11 double bond, and the carbons attached to the hydroxyl groups.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 286.37. Fragmentation patterns would likely involve the loss of water molecules from the hydroxyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit broad absorption bands in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups, and characteristic peaks for C=C stretching of the aromatic ring and the C9=C11 double bond.

  • UV-Vis Spectroscopy: The conjugated system of the aromatic A-ring and the C9=C11 double bond would result in a UV absorption maximum. For comparison, Estriol has a UV max at 280 nm.[3]

Synthesis of this compound

Synthesis_Pathway Estrone Estrone Intermediate1 Protection of functional groups Estrone->Intermediate1 e.g., methylation, acetylation Intermediate2 Introduction of 9α-hydroxyl group Intermediate1->Intermediate2 e.g., microbial hydroxylation or chemical oxidation Intermediate3 Dehydration Intermediate2->Intermediate3 Acid or base catalyzed Final_Product This compound Intermediate3->Final_Product Deprotection Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHE This compound ER Estrogen Receptor (ERα/ERβ) DHE->ER Binding DHE_ER DHE-ER Complex ER->DHE_ER Dimer Dimerized DHE-ER Complex DHE_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation and DNA Binding Transcription Gene Transcription ERE->Transcription Recruitment of co-activators mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Physiological Response Protein->Response HPLC_Workflow Sample Estriol Sample Preparation Sample Preparation (Dissolution) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Reversed-Phase C18 Column Separation Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Analysis Data Analysis (Peak Integration and Quantification) Detection->Analysis Result Impurity Profile Analysis->Result

Sources

An In-Depth Technical Guide to Estriol EP Impurity A (CAS 246021-20-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final medicinal product. This guide provides a comprehensive technical overview of Estriol EP Impurity A, a specified impurity in the European Pharmacopoeia monograph for Estriol. We will delve into its chemical identity, potential pathways of formation, analytical methodologies for its detection and quantification, and the regulatory framework governing its control. This document is intended to serve as a valuable resource for professionals involved in the research, development, and quality control of Estriol-containing pharmaceutical products.

Introduction to Estriol and the Significance of Impurity Profiling

Estriol is a weak estrogen and one of the three major endogenous estrogens in the human body.[1] It is primarily produced in significant amounts during pregnancy.[1] In pharmaceutical applications, Estriol is used in hormone replacement therapy to treat symptoms associated with menopause.[1]

The manufacturing process of any API, including Estriol, can lead to the formation of impurities.[2] These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the API itself.[2] Comprehensive impurity profiling is mandated by regulatory authorities worldwide to ensure that the levels of these impurities are controlled within acceptable limits, as they may impact the safety and efficacy of the drug product.[2] The European Pharmacopoeia (EP) lists specific impurities for many APIs, and Estriol EP Impurity A is one such example.

Chemical Profile of Estriol EP Impurity A

Estriol EP Impurity A is a structurally related impurity of Estriol. Its detailed chemical information is summarized in the table below.

ParameterInformationSource(s)
Chemical Name 9,11-Didehydrooestriol; Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol[3]
CAS Number 246021-20-5[3]
Molecular Formula C₁₈H₂₂O₃[3]
Molecular Weight 286.37 g/mol [3]
Synonyms Estriol Related Compound A[3]

The key structural difference between Estriol and Impurity A is the presence of a double bond between the C9 and C11 positions in the steroid nucleus of the impurity. This seemingly minor alteration can potentially impact the molecule's biological activity and must be carefully controlled.

cluster_Estriol Estriol cluster_ImpurityA Estriol EP Impurity A node_Estriol node_ImpurityA cluster_workflow Analytical Workflow for Impurity Control Sample Estriol API Sample Preparation Sample Preparation (Dissolution in a suitable solvent) Sample->Preparation HPLC HPLC Analysis (Separation of Impurities) Preparation->HPLC Detection UV Detection HPLC->Detection Quantification Quantification of Impurity A (Comparison to Reference Standard) Detection->Quantification Specification Comparison with Specification Limits Quantification->Specification Result Report Result (Pass/Fail) Specification->Result Within Limit Fail Investigate OOS Specification->Fail Out of Specification

Sources

An In-depth Technical Guide to Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol, a rarely documented estrogenic steroid. A critical point of clarification is its structural distinction from the well-known and extensively studied pregnancy estrogen, Estriol (Estra-1,3,5(10)-triene-3,16α,17β-triol). The presence of an additional double bond at the 9(11) position fundamentally alters the molecule's geometry and physicochemical properties. This guide offers an expert perspective on its precise nomenclature, theoretical properties, and its putative role in steroid metabolism. Furthermore, it provides detailed, practical strategies for its analytical detection and characterization using modern chromatographic and mass spectrometric techniques, addressing a key challenge for researchers in the field. The document is intended to serve as a foundational resource for the scientific community to stimulate further investigation into this under-researched molecule.

Critical Nomenclature and Identification

A significant challenge in the study of Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol is its frequent confusion with Estriol. Precise nomenclature is therefore paramount for accurate scientific communication and research.

Defining the Core Structure

The systematic name, Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol, describes a steroid with the core estrane skeleton. Its defining features are:

  • An aromatic A-ring, indicated by the "1,3,5(10)" locants for the double bonds.

  • A fourth double bond between carbons 9 and 11, designated as "9(11)". This feature distinguishes it from the major estrogens.

  • Three hydroxyl (-OH) groups at positions 3, 16, and 17. The stereochemistry is specified as alpha (α) for the C-16 hydroxyl and beta (β) for the C-17 hydroxyl group.

Synonyms and Putative Identifiers

Due to its rarity in scientific literature, this compound lacks a universally accepted trivial name. It is most accurately described by its systematic name or by descriptive synonyms that highlight its relationship to Estriol:

  • 9,11-Dehydroestriol: This name indicates that the compound can be formally derived from Estriol by the removal of two hydrogen atoms to create the 9(11) double bond.

  • Δ⁹(¹¹)-Estriol: This is another common convention to denote the additional double bond.

It is crucial for researchers to use the full systematic name or a descriptive synonym to avoid ambiguity.

Key Distinction from Estriol

The primary source of confusion is the structural similarity to Estriol. The sole difference is the saturation of the C9-C11 bond in Estriol. This seemingly minor change has significant chemical and analytical consequences.

FeatureEstra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol Estriol (Estra-1,3,5(10)-triene-3,16α,17β-triol) [1][2]
Synonyms 9,11-Dehydroestriol, Δ⁹(¹¹)-EstriolE3, 16α-hydroxy-17β-Estradiol
Molecular Formula C₁₈H₂₂O₃C₁₈H₂₄O₃[1][2]
Exact Mass 286.1569 g/mol 288.1725 g/mol [2][3]
Key Structural Feature Double bond at C9-C11Single bond at C9-C11
CAS Number Not clearly assigned50-27-1[1][2]

Theoretical Physicochemical Properties

The introduction of the Δ⁹(¹¹) double bond is predicted to alter the molecule's physical and chemical characteristics compared to Estriol.

  • Molecular Weight: The molecular formula C₁₈H₂₂O₃ corresponds to a monoisotopic mass of 286.1569 Da, which is 2.0156 Da less than Estriol. This mass difference is the most definitive feature for differentiation via mass spectrometry.

  • Conformation: The C9-C11 double bond introduces significant rigidity and planarity to the B and C rings of the steroid nucleus. This contrasts with the more flexible chair/boat conformations available to the saturated rings in Estriol. This altered three-dimensional shape is expected to influence its interaction with biological macromolecules, such as receptors and enzymes.

  • UV Absorbance: The extended conjugation system created by the Δ⁹(¹¹) double bond in conjunction with the aromatic A-ring may shift the molecule's maximum UV absorbance to a longer wavelength compared to Estriol, which typically shows a maximum around 280 nm[2]. This could be leveraged for selective detection using UV-based detectors in liquid chromatography.

Hypothetical Biosynthesis

While not definitively characterized, the biosynthesis of Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol can be postulated based on known steroid metabolic pathways. A plausible route is through the dehydration of an 11-hydroxylated precursor. For instance, enzymes from the cytochrome P450 family are known to hydroxylate various positions on the steroid nucleus. Subsequent enzymatic or spontaneous dehydration of a hypothetical 11-hydroxyestriol intermediate would yield the Δ⁹(¹¹) double bond.

Estradiol Estradiol / Estrone Hydroxy_Intermediate 16α-Hydroxyestrone Estradiol->Hydroxy_Intermediate 16α-Hydroxylation (e.g., CYP3A4) Estriol_Precursor Estriol Hydroxy_Intermediate->Estriol_Precursor 17β-HSD Reduction Hydroxy_Precursor 11β-Hydroxyestriol (Hypothetical Intermediate) Estriol_Precursor->Hydroxy_Precursor 11β-Hydroxylation (Hypothetical) Target_Molecule Estra-1,3,5(10),9(11)-tetraene- 3,16α,17β-triol (9,11-Dehydroestriol) Hydroxy_Precursor->Target_Molecule Dehydration

Caption: Hypothetical biosynthetic pathway for 9,11-Dehydroestriol.

Postulated Biological Activity

The biological activity of Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol has not been empirically determined. However, its structural similarity to other estrogens suggests it may possess estrogenic properties. The key determinant of its activity would be its binding affinity for the estrogen receptors, ERα and ERβ. The significant conformational change induced by the Δ⁹(¹¹) double bond could either enhance or diminish receptor binding compared to Estriol. It might also alter the balance of agonist versus antagonist activity at the receptor. Without a chemical standard to perform binding assays and cell-based functional assays, its precise biological role remains speculative but represents a compelling area for future research.

Strategies for Analytical Detection and Characterization

For drug development professionals and researchers, the primary challenge is the confident identification and quantification of this molecule in complex biological matrices. The following workflow outlines a robust analytical strategy.

Sample Preparation

The extraction of steroid hormones from matrices like plasma, urine, or tissue homogenates is a well-established field.

  • Liquid-Liquid Extraction (LLE): A traditional and effective method using a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate to partition the steroids from the aqueous sample.

  • Solid-Phase Extraction (SPE): A more modern and automatable approach. C18 or mixed-mode cartridges are commonly used to retain the steroids from the sample, which are then eluted with an organic solvent. This provides excellent sample cleanup and concentration[4].

Chromatographic Separation

High-performance liquid chromatography (HPLC) or gas chromatography (GC) are the preferred techniques for separating steroid isomers[4][5][6].

  • Protocol Step 1: HPLC Separation: A reverse-phase C18 column is the standard choice. A gradient elution using a mobile phase of water and acetonitrile (or methanol), both often containing a small amount of formic acid or ammonium formate to improve ionization for mass spectrometry, will effectively separate steroids. Due to the increased planarity, 9,11-Dehydroestriol is expected to have a different retention time from Estriol.

  • Protocol Step 2: Derivatization for GC (Optional): For GC analysis, the polar hydroxyl groups must be derivatized, typically by silylation (e.g., with BSTFA), to increase volatility.

Mass Spectrometric Detection

Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), is the definitive tool for identifying and quantifying this compound[6][7].

  • Protocol Step 3: Ionization: Electrospray ionization (ESI) in negative mode is highly effective for phenolic steroids like estrogens, as the phenolic hydroxyl group is readily deprotonated.

  • Protocol Step 4: Mass Analysis: A high-resolution mass spectrometer (such as an Orbitrap or TOF) can confirm the exact mass of the molecular ion ([M-H]⁻ at m/z 285.1496).

  • Protocol Step 5: Tandem MS (MS/MS): For ultimate confirmation and quantification in complex matrices, tandem mass spectrometry is essential. The precursor ion (m/z 285.1) is isolated and fragmented. The resulting fragmentation pattern will be unique to the molecule's structure and different from that of Estriol. This allows for the development of a highly selective Selected Reaction Monitoring (SRM) assay on a triple quadrupole mass spectrometer.

cluster_prep Sample Preparation cluster_analysis Analytical Workflow BioSample Biological Sample (e.g., Plasma, Urine) SPE Solid-Phase Extraction (C18 Cartridge) BioSample->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC MS Mass Spectrometry (ESI Negative Mode) HPLC->MS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS Data Data Analysis (Quantification) MSMS->Data

Caption: Proposed analytical workflow for the detection of 9,11-Dehydroestriol.

Conclusion: A Target for Future Research

Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol represents a scientifically intriguing yet largely uncharacterized estrogen. Its key distinguishing feature, the Δ⁹(¹¹) double bond, sets it apart from its well-known analogue, Estriol, and suggests unique chemical and biological properties. This guide has served to clarify its identity, postulate its origins and function, and, most critically, provide a robust analytical framework for its future detection and study. The synthesis of an analytical standard is the essential next step, as it will enable researchers to definitively search for this compound in biological systems, quantify its levels, and perform the necessary assays to uncover its true biological significance in endocrinology and drug development.

References

  • ChemBK. (n.d.). Estra-1,3,5(10)-triene-3,16alpha,17beta-triol Request for Quotation. Retrieved February 9, 2026, from [Link]

  • NIST. (n.d.). Estra-1,3,5(10)-triene-3,11,17-triol, (11α,17β)-. NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

  • Silva, C. P., et al. (2021). Analytical procedures for the determination of estrogen compounds in a surface water reservoir in Southeast Brazil. Redalyc. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Estra-1,3,5(10)-trien-3,16alpha,17beta-triol. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). estra-1,3,5(10)-triene-3,16alpha,17beta-triol 17-D-glucuronide. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Estra-1,3,5(10)-triene-3,17-diol, 16-iodo-, (16alpha,17beta)-. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Vethaak, A. D., et al. (2005). Development and validation of an analytical method for detection of estrogens in water. Analytica Chimica Acta. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2005). Development and Validation of an Analytical Method for Detection of Estrogens in Water. Retrieved February 9, 2026, from [Link]

  • Mitroi, M., et al. (2023). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Molecules. Retrieved February 9, 2026, from [Link]

  • Montesdeoca-Esponda, S., et al. (2012). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. BioMed Research International. Retrieved February 9, 2026, from [Link]

Sources

Part 1: Chemical Structure & Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Estriol vs. 9,11-Didehydrooestriol

Executive Summary

This guide provides a high-resolution technical analysis comparing Estriol (E3) , a major endogenous estrogen, and This compound , a critical structural analog primarily encountered as a process-related impurity (EP Impurity A) in pharmaceutical manufacturing.

For drug development professionals, the distinction is vital: Estriol is the therapeutic active pharmaceutical ingredient (API), whereas this compound is a degradation product or synthetic byproduct that must be rigorously controlled under ICH Q3A/B guidelines due to its potential for off-target endocrine modulation and unknown long-term toxicity.

The fundamental difference lies in the steroid nucleus. While Estriol possesses a saturated Ring B and Ring C junction, this compound contains a double bond between Carbon 9 and Carbon 11. This unsaturation alters the planarity of the molecule, affecting receptor binding pocket fit and metabolic stability.

Comparative Properties Table
FeatureEstriol (E3) This compound
CAS Number 50-27-1246021-20-5 (or 791-69-5 for related analogs)
Molecular Formula


Molecular Weight 288.38 g/mol 286.37 g/mol
IUPAC Name (16α,17β)-Estra-1,3,5(10)-triene-3,16,17-triol(16α,17β)-Estra-1,3,5(10),9(11)-tetraene-3,16,17-triol
Unsaturation Aromatic A-ring onlyAromatic A-ring + C9=C11 double bond
Regulatory Status Active Moiety (API)Impurity A (Eur. Ph.) / Degradant
Stereochemistry 16α-OH, 17β-OH16α-OH, 17β-OH (Rigidified backbone)
Structural Visualization (DOT)

The following diagram illustrates the structural divergence. Note the "Unsaturation_Zone" in the 9,11-analog which constrains the conformational flexibility of the steroid backbone.

G cluster_0 Estriol (Target API) cluster_1 This compound (Impurity) E3 Estriol (C18H24O3) Feat1 Ring B/C: Saturated (Flexible) E3->Feat1 Feat2 C9-C11: Single Bond E3->Feat2 Feat4 C9=C11: Double Bond (Delta-9,11) Feat2->Feat4 Oxidative Dehydrogenation (-2H) Imp This compound (C18H22O3) Feat3 Ring B/C: Unsaturated (Rigidified) Imp->Feat3 Imp->Feat4

Caption: Structural comparison highlighting the C9-C11 dehydrogenation that distinguishes the impurity from the API.

Part 2: Origin & Formation Pathways

Understanding the origin of this compound is essential for process control. Unlike Estriol, which is a major urinary metabolite of estradiol and estrone formed via 16α-hydroxylation in the liver, the 9,11-analog is typically anthropogenic (synthetic origin) or a product of specific degradation pathways.

Synthetic Origin (Process Impurity)

In the semi-synthesis of Estriol (often starting from Estrone), the introduction of the 16α-hydroxyl group can involve intermediates that are prone to elimination reactions.

  • Mechanism: If a precursor with a leaving group at C11 or a 9,11-epoxide intermediate is subjected to harsh acidic conditions, dehydration can occur, establishing the thermodynamically stable conjugated system (styrene-like conjugation with the A-ring).

  • Risk Factor: High temperatures or over-acidification during the hydrolysis of 16,17-epoxides or acetates.

Degradation (Stability)

While less common than oxidation at C6, the C9-C11 position is susceptible to dehydrogenation under oxidative stress, particularly if the formulation contains trace metal catalysts (e.g., Copper or Iron) which can facilitate radical abstractions at the benzylic C9 position.

Part 3: Pharmacology & Biological Activity[1][2][3][4]

The presence of the 9,11-double bond is not merely a structural nuance; it significantly alters the pharmacophore.

Estrogen Receptor (ER) Affinity[3][5][6][7][8]
  • Estriol (E3): A weak estrogen with preferential affinity for ERβ over ERα. It is often characterized as a "short-acting" estrogen because it dissociates rapidly from the nuclear receptor, failing to induce the prolonged transcriptional activation required for strong uterotropic effects (unless administered continuously).

  • This compound: Structure-Activity Relationship (SAR) data on

    
    -analogs (e.g., 
    
    
    
    -estradiol) indicates a reduced binding affinity (approximately 20-30% of the parent compound).
    • Mechanism:[1][2] The C9=C11 double bond flattens the steroid skeleton. The ER ligand-binding domain (LBD) is highly specific; the loss of the "pucker" at Ring C reduces van der Waals contacts within the hydrophobic pocket.

    • Clinical Implication: While less potent, it is not inactive. As an impurity, it contributes to the "estrogenic load" without providing the calibrated therapeutic effect of Estriol, potentially leading to inconsistent dosing.

Toxicology & Safety
  • Genotoxicity: The conjugated double bond system (A-ring + C9=C11) raises alerts for potential reactive metabolites (e.g., epoxides) that could be genotoxic, although specific data for this analog is sparse.

  • Regulatory Limit: As a known impurity (Eur. Ph.), it must be controlled. If levels exceed the qualification threshold (typically 0.15% for doses < 2g/day), toxicological qualification is mandatory.

Part 4: Analytical Differentiation & Protocol

Separating these two compounds is the primary challenge in Quality Control (QC) due to their similar polarity and lack of distinct chromophores beyond the phenolic A-ring.

Analytical Challenges
  • Mass Spectrometry: They differ by only 2 Daltons (288 vs. 286 Da). Low-resolution MS may struggle with isotope overlap.

  • UV Spectroscopy: The 9,11-double bond extends the conjugation of the aromatic A-ring, resulting in a bathochromic shift (red shift) and hyperchromic effect in the UV spectrum. This is a key distinguishing feature.

    • Estriol

      
      : ~280 nm.
      
    • This compound

      
      : ~260-270 nm (often with a shoulder due to extended conjugation).
      
Recommended Protocol: HPLC-UV/MS Separation

This protocol uses a Pentafluorophenyl (PFP) column, which offers superior selectivity for steroid isomers compared to standard C18 phases due to pi-pi interactions with the aromatic A-ring and the C9=C11 bond.

Method Parameters:

ParameterCondition
Column Kinetex PFP or equivalent, 150 x 4.6 mm, 2.6 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol (or Acetonitrile) + 0.1% Formic Acid
Gradient 40% B to 70% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV at 280 nm (Estriol) and 265 nm (Impurity optimization)
Temperature 30°C

Workflow Diagram (DOT):

Protocol Start Sample Preparation (Tablet/API) Step1 Dissolution in MeOH:Water (50:50) Start->Step1 Step2 Filtration (0.22 µm PTFE) Step1->Step2 Step3 HPLC Injection (PFP Column) Step2->Step3 Decision Peak Resolution (Rs > 1.5?) Step3->Decision Path1 Yes: Quantify Impurity A (Rel. Retention ~0.9-1.1) Decision->Path1 Resolved Path2 No: Adjust Gradient Slope or Temperature Decision->Path2 Co-elution Result Report % Impurity (Limit: NMT 0.5%) Path1->Result Path2->Step3

Caption: QC workflow for the separation and quantification of this compound in Estriol samples.

References

  • European Pharmacopoeia (Ph. Eur.) . Estriol Monograph 1203. (Defines Impurity A as 9,11-didehydroestriol).[3]

    • Source:

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9816888, Delta9,11-Estradiol.

    • Source:

  • Kaufman, R. H., et al.Estriol binding and receptor interaction.

    • Source:

  • Simson Pharma. This compound Reference Standard.

    • Source:

Sources

An In-depth Technical Guide to 9,11-Didehydrooestriol: Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9,11-Didehydrooestriol, a significant impurity in the synthesis and formulation of Estriol. The guide details its molecular formula, molecular weight, and physicochemical properties. A plausible synthetic pathway for its formation via the dehydration of estriol is presented, along with a detailed, step-by-step analytical workflow for its identification and quantification using modern chromatographic and spectroscopic techniques. The biological significance of this impurity is discussed in the context of pharmaceutical quality control and its potential toxicological implications. This document serves as a crucial resource for researchers and professionals involved in the development, manufacturing, and quality assurance of estrogen-based pharmaceutical products.

Introduction

This compound, also known as Estriol EP Impurity A, is a steroid molecule that is primarily of interest as a process-related impurity in the manufacturing of Estriol, a weak estrogen used in hormone replacement therapy.[1] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy.[1] Therefore, a thorough understanding of the formation, characterization, and potential biological impact of impurities like this compound is paramount for pharmaceutical scientists and regulatory bodies. This guide provides an in-depth technical examination of this compound, from its fundamental chemical properties to its analytical determination and potential biological relevance.

Physicochemical Properties

This compound is a derivative of estriol with a double bond introduced between the 9th and 11th carbon atoms of the steroid nucleus. This structural modification significantly alters its chemical and physical properties compared to the parent compound.

PropertyValueSource
Chemical Name Estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol
Synonyms Estriol EP Impurity A, 9,11-Didehydroestriol[2]
CAS Number 246021-20-5[3]
Molecular Formula C18H22O3
Molecular Weight 286.37 g/mol

Synthesis and Formation

The primary route for the formation of this compound is through the acid-catalyzed dehydration of estriol during synthesis or under certain storage conditions.[4] The presence of an allylic hydroxyl group at the C11 position in a potential precursor or the creation of a carbocation at C9 or C11 under acidic conditions can lead to the elimination of a water molecule and the formation of the C9-C11 double bond.

A general synthesis of estriol, from which this compound can be derived as an impurity, involves multiple steps starting from estrone.[5] The introduction of the 16α- and 17β-hydroxyl groups is a key part of the synthesis.[5]

Plausible Synthetic Pathway for the Formation of this compound (as an Impurity)

The following diagram illustrates a likely pathway for the acid-catalyzed dehydration of an intermediate in estriol synthesis, leading to the formation of this compound.

G cluster_0 Dehydration Reaction Estriol Estriol Precursor (e.g., with a leaving group at C9 or C11, or Estriol itself under harsh acidic conditions) Carbocation Carbocation Intermediate (at C9 or C11) Estriol->Carbocation Acid Catalyst (e.g., H+) Impurity This compound (Estriol EP Impurity A) Carbocation->Impurity Elimination of H+ G Sample Estriol API or Formulation Sample Preparation Sample Preparation (Dissolution, Dilution, Filtration) Sample->Preparation HPLC HPLC Separation (Reversed-Phase C18) Preparation->HPLC NMR_IR Spectroscopic Analysis (NMR, IR for structural confirmation) Preparation->NMR_IR UV UV Detection (Quantification) HPLC->UV MS Mass Spectrometry (Identification) HPLC->MS Report Data Analysis and Reporting (Impurity Profiling) UV->Report MS->Report NMR_IR->Report

Sources

An In-Depth Technical Guide to Estriol Degradation Products in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Estriol (E3), chemically known as (16α,17β)-estra-1,3,5(10)-triene-3,16,17-triol, is a naturally occurring estrogen.[1][2] It is a metabolite of estradiol and estrone.[3] In pharmaceutical formulations, estriol is utilized for hormone replacement therapy, particularly in the management of post-menopausal symptoms.[2] The stability and purity of these formulations are of paramount importance to ensure their safety and efficacy. Degradation of the active pharmaceutical ingredient (API), estriol, can lead to a loss of potency and the formation of potentially harmful impurities. This guide provides a comprehensive technical overview of the degradation products of estriol in pharmaceutical formulations, the analytical methodologies for their characterization, and the regulatory framework for their control.

The Chemical Instability of Estriol

The estriol molecule possesses several functional groups that render it susceptible to chemical degradation. The phenolic A-ring and the hydroxyl groups at the C16 and C17 positions are the primary sites for degradation reactions.[1] Understanding these inherent instabilities is the first step in developing robust formulations and analytical methods.

Primary Degradation Pathways and Mechanisms

Estriol can degrade through several pathways, with oxidation, hydrolysis, and photolysis being the most common in pharmaceutical settings.[4]

Oxidative Degradation

Oxidation is a significant degradation pathway for estriol, often initiated by atmospheric oxygen, trace metal ions, or oxidizing agents present as impurities in excipients. The phenolic hydroxyl group on the A-ring is particularly susceptible to oxidation, leading to the formation of quinone-type structures. Additionally, the secondary hydroxyl groups at C16 and C17 can be oxidized to ketones.[5]

  • Causality in Experimental Choices: When investigating oxidative degradation, the use of a strong oxidizing agent like hydrogen peroxide in forced degradation studies is a rational choice. This allows for the rapid generation of potential oxidative degradation products, which can then be characterized and monitored in long-term stability studies.

Hydrolytic Degradation

Hydrolysis is the degradation of a substance by reaction with water. While estriol itself does not have readily hydrolyzable functional groups, formulations, especially liquid or semi-solid ones, can provide an aqueous environment where pH can influence degradation.[4] Although studies have shown estriol to be relatively stable under acidic and alkaline stress conditions, the potential for hydrolysis should not be entirely dismissed, especially in the presence of certain excipients that might act as catalysts.[6]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of estriol. The aromatic A-ring is the primary chromophore that absorbs UV radiation, leading to the formation of excited-state molecules that can undergo various reactions, including oxidation and ring-opening.[2][7][8] Studies have shown that photodegradation can result in the formation of hydroxylated byproducts and even the opening of the aromatic ring.[2][7][8]

  • Expert Insight: The choice of packaging is a critical control point for preventing photodegradation. The use of light-resistant containers, such as amber glass or opaque plastic, is a direct consequence of understanding the photosensitivity of the estriol molecule.

Common Degradation Products of Estriol

The degradation of estriol can result in a variety of products. While a comprehensive list of all possible degradants is extensive, some of the commonly observed or potential degradation products are summarized below.

Degradation Product Name/Type Molecular Formula Common Degradation Pathway Method of Detection
16α-HydroxyestroneC₁₈H₂₂O₃OxidationLC-MS
16-KetoestradiolC₁₈H₂₂O₃OxidationLC-MS
Quinone-type derivativesVariesOxidationLC-MS
Ring-opened productsVariesPhotolysis, OxidationLC-MS
Hydroxylated byproductsVariesPhotolysis, OxidationLC-MS

Analytical Methodologies for Degradation Studies

The detection and quantification of estriol and its degradation products require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique.[9]

Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can also detect and quantify the degradation products.[10]

  • Instrumentation: A Waters Alliance HPLC system with a photodiode array detector (PDA) or equivalent.[6]

  • Column: Phenomenex Gemini C18 (4.6 mm x 150 mm, 3.0 µm) or equivalent.[6]

  • Mobile Phase: A mixture of methanol and water (65:35 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Detection Wavelength: 205 nm.[6]

  • Injection Volume: 25 µL.[6]

  • Rationale for Method Parameters:

    • The C18 stationary phase is chosen for its hydrophobicity, which allows for good retention and separation of the relatively nonpolar estriol and its potential degradation products.

    • The methanol/water mobile phase provides a good balance of solvent strength for eluting the analytes in a reasonable time with good peak shape.

    • A detection wavelength of 205 nm is selected to ensure adequate sensitivity for both estriol and its potential degradation products, which may have different UV absorption maxima.

Advanced Methodologies: LC-MS/MS

For the identification and characterization of unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an invaluable tool.[11] It provides molecular weight information and fragmentation patterns that can be used to elucidate the structures of the impurities.[11]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are a critical component of drug development and are required by regulatory agencies.[6] These studies involve subjecting the drug substance and drug product to harsh conditions (e.g., high temperature, humidity, light, and oxidizing agents) to accelerate degradation and identify potential degradation products.[6] The results of these studies are used to establish the degradation pathways, develop and validate stability-indicating analytical methods, and inform the selection of appropriate packaging and storage conditions.

Regulatory Landscape and Impurity Control

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for the control of impurities in new drug products.

ICH Q3B(R2): Impurities in New Drug Products

This guideline provides thresholds for the reporting, identification, and qualification of degradation products in new drug products.[7]

  • Reporting Threshold: The level at which a degradation product must be reported in a regulatory submission.

  • Identification Threshold: The level at which the structure of a degradation product must be determined.

  • Qualification Threshold: The level at which a degradation product must be assessed for its biological safety.[12]

The specific thresholds are dependent on the maximum daily dose of the drug product.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 1 g0.1%0.2% or 2 mg TDI (whichever is lower)0.2% or 2 mg TDI (whichever is lower)
> 1 g0.05%0.10%0.10%

TDI: Total Daily Intake

Qualification of Degradation Products

If a degradation product exceeds the qualification threshold, its safety must be established.[12] This can be achieved through a variety of approaches, including:

  • Referencing available toxicological data in the scientific literature.[4][7]

  • Conducting in-house toxicological studies on the degradation product.

  • Justifying that the degradation product is also a significant metabolite in humans.[13]

The Role of Excipients in Estriol Stability

Pharmaceutical excipients, while often considered inert, can significantly impact the stability of the API.[14] Incompatibility between estriol and an excipient can lead to increased degradation.[8][15] For example, excipients with trace amounts of metal ions can catalyze oxidative degradation, while those with high water content can promote hydrolysis.[14][16] Therefore, thorough drug-excipient compatibility studies are essential during pre-formulation development.[8][15][17]

Conclusion

A thorough understanding of the degradation pathways of estriol and the characterization of its degradation products are critical for the development of safe, effective, and stable pharmaceutical formulations. This guide has provided an in-depth overview of the key aspects of estriol degradation, from the underlying chemical mechanisms to the regulatory requirements for impurity control. By applying the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can ensure the quality and integrity of estriol-containing drug products.

Visualizations

Estriol Degradation Pathways

Estriol_Degradation cluster_oxidation Oxidation cluster_photolysis Photolysis (UV Light) Estriol Estriol (C18H24O3) 16a-Hydroxyestrone 16α-Hydroxyestrone Estriol->16a-Hydroxyestrone O2 16-Ketoestradiol 16-Ketoestradiol Estriol->16-Ketoestradiol O2 Quinones Quinone Derivatives Estriol->Quinones O2 Hydroxylated_Byproducts Hydroxylated Byproducts Estriol->Hydroxylated_Byproducts hv Ring_Opened_Products Ring-Opened Products Hydroxylated_Byproducts->Ring_Opened_Products hv Analytical_Workflow start Forced Degradation Sample (Acid, Base, Oxidative, Thermal, Photo) prep Sample Preparation (Dilution, Extraction) start->prep hplc Stability-Indicating HPLC-UV (Quantification of Estriol and known degradants) prep->hplc lcms LC-MS/MS Analysis (Identification of unknown degradants) prep->lcms data Data Analysis (Peak Purity, Mass Spectral Interpretation) hplc->data lcms->data report Reporting & Qualification (Comparison to ICH Thresholds) data->report

Caption: Workflow for analyzing estriol degradation products.

ICH Q3B Decision Tree Logic

ICH_Q3B_Logic start Degradation Product Detected is_above_id Above Identification Threshold? start->is_above_id identify Identify Structure is_above_id->identify Yes accept Acceptable is_above_id->accept No is_above_qual Above Qualification Threshold? identify->is_above_qual qualify Qualify for Safety (Toxicology, Literature) is_above_qual->qualify Yes is_above_qual->accept No qualify->accept Safety Justified reject Action Required (e.g., Reformulate) qualify->reject Safety Not Justified

Caption: Decision logic for impurity qualification per ICH Q3B.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5756, Estriol. [Link]

  • Wikipedia. Estriol (medication). [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. stability indicating by lc-ms method. [Link]

  • Canbay, H. S., Polat, M., & Doganturk, M. (2019). Study of Stability and Drug-Excipient Compatibility of Estriol. Bilge International Journal of Science and Technology Research, 3(2), 102-107. [Link]

  • ResearchGate. Chemical structure of estradiol. [Link]

  • European Medicines Agency. ICH Q3B (R2) Impurities in new drug products. [Link]

  • Science.gov. stability-indicating lc method. [Link]

  • Canbay, H. S., Polat, M., & Doganturk, M. (2019). Study of Stability and Drug-Excipient Compatibility of Estriol. ResearchGate. [Link]

  • Sutar, S. B., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Research in Pharmaceutical Sciences, 15(4), 365-375. [Link]

  • Scribd. Ich Q3B. [Link]

  • Google Patents. CN105111266A - Novel estriol preparing method.
  • Google Patents.
  • ResearchGate. Study of stability and drug-excipient compatibility of estradiol and pharmaceutical excipients. [Link]

  • YouTube. ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link]

  • Roseman University of Health Sciences. Development and Validation of a Stability Indicating HPLC Method for Quantification of Estriol in Compounded Glycerinated Gelatin Troches. [Link]

  • ResearchGate. Fenton-like oxidation mechanism for simultaneous removal of estriol and ethinyl estradiol by green synthesized Mn3O4 NPs. [Link]

  • Colorcon. The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]

  • Mueller, J. W., Gilligan, L. C., Idkowiak, J., Arlt, W., & Foster, P. A. (2015). The structural biology of oestrogen metabolism. The Journal of steroid biochemistry and molecular biology, 153, 36–49. [Link]

  • U.S. Food and Drug Administration. ANDAs: Impurities in Drug Products. [Link]

  • Patsnap. Estriol - Drug Targets, Indications, Patents. [Link]

  • Falah, S., et al. (2015). GC-MS and HPLC Methods for Determination of Estriol Hormone in Pharmaceutical Preparations. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1042. [Link]

  • Singh, B., & Kumar, R. (2012). Impact of excipient interactions on solid dosage form stability. Pharmaceutical technology, 36(8), 52-73. [Link]

Sources

An In-depth Technical Guide to the Pharmacological Activity of Estriol Impurity A

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Unknowns in Pharmaceutical Impurities

In the landscape of pharmaceutical development, the characterization of impurities is a critical endeavor, ensuring the safety and efficacy of drug substances. Estriol, a natural estrogen, is utilized in hormone replacement therapy, and like any synthesized active pharmaceutical ingredient (API), it is accompanied by process-related impurities.[1] This guide focuses on a specific, yet under-characterized entity: Estriol Impurity A. While its identity as 9,11-Didehydroestriol is established by pharmacopoeial standards, its pharmacological activity remains largely uninvestigated in public literature.[2][3]

This document, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to elucidate the pharmacological profile of Estriol Impurity A. We will proceed with the logical and scientific rigor expected in our field, outlining a systematic approach to move from structural alert to a full toxicological and pharmacological understanding. Our strategy is grounded in the principles of regulatory compliance, scientific integrity, and a deep understanding of estrogenic pathways.

Structural Elucidation and Physicochemical Properties of Estriol Impurity A

Before delving into its biological effects, a thorough understanding of the molecule itself is paramount.

Estriol Impurity A is chemically defined as Estra-1,3,5,9(11)-tetraene-3,16α,17β-triol, with the molecular formula C₁₈H₂₂O₃ and a molecular weight of 286.37 g/mol .[2][3] The key structural difference from the parent molecule, estriol, is the presence of a double bond between carbons 9 and 11. This seemingly minor alteration can have significant implications for the molecule's three-dimensional conformation and its interaction with biological targets.

PropertyValueSource
Systematic Name Estra-1,3,5,9(11)-tetraene-3,16α,17β-triol[3]
Common Name 9,11-Didehydroestriol[2]
Molecular Formula C₁₈H₂₂O₃[2][3]
Molecular Weight 286.37 g/mol [2][3]
CAS Number 246021-20-5[2][3]

The introduction of the C9-C11 double bond flattens the steroid's B-ring, which could potentially alter its binding affinity for estrogen receptors (ERs) compared to estriol. This structural alert necessitates a comprehensive investigation into its estrogenic activity.

The Estrogen Receptor Signaling Pathway: A Primer

To understand the potential pharmacological activity of Estriol Impurity A, we must first grasp the mechanism of action of its parent compound. Estriol, like other estrogens, exerts its effects primarily through the estrogen receptors, ERα and ERβ.[4] These receptors are ligand-activated transcription factors that modulate gene expression in various tissues, including the reproductive tract, bone, and cardiovascular system.

EstrogenSignaling cluster_cytoplasm Cytoplasm Estrogen Estrogen or Estrogenic Compound ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binding Dimerization Dimerization ER->Dimerization Conformational Change HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER HSP Dissociation Dimer_n Activated ER Dimer Dimerization->Dimer_n Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA Dimer_n->ERE Binds to Transcription Transcription of Target Genes ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Protein Synthesis & Cellular Response mRNA->Translation TestingWorkflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: In Vivo Assessment cluster_phase3 Phase 3: Advanced Characterization ER_Binding Estrogen Receptor Binding Assay Reporter_Gene Reporter Gene Assay ER_Binding->Reporter_Gene Confirms Interaction Cell_Proliferation Cell Proliferation Assay (e.g., E-SCREEN) Reporter_Gene->Cell_Proliferation Functional Consequence Uterotrophic Uterotrophic Assay in Rodents Cell_Proliferation->Uterotrophic In Vivo Relevance Vaginal_Cytology Vaginal Cytology Assay Uterotrophic->Vaginal_Cytology Corroborative Evidence Toxicology Toxicological Studies (as per ICH guidelines) Uterotrophic->Toxicology Safety Assessment SERM SERM Activity Profiling Vaginal_Cytology->SERM Tissue-Specific Effects

Caption: Phased Investigational Workflow.

Phase 1: In Vitro Screening for Estrogenic Activity

The initial phase focuses on determining if Estriol Impurity A interacts with the estrogen receptor and elicits a cellular response. A combination of in vitro assays is recommended for a comprehensive initial assessment. [5][6] 3.1.1. Estrogen Receptor Competitive Binding Assay

  • Objective: To determine the binding affinity of Estriol Impurity A for ERα and ERβ.

  • Principle: This assay measures the ability of the test compound to displace a radiolabeled estrogen (e.g., ¹⁷β-estradiol) from the purified estrogen receptor.

  • Protocol:

    • Prepare purified recombinant human ERα or ERβ.

    • Incubate the receptor with a constant concentration of radiolabeled ¹⁷β-estradiol and varying concentrations of Estriol Impurity A.

    • Separate the receptor-bound and free radioligand.

    • Measure the radioactivity of the bound fraction.

    • Calculate the IC₅₀ (the concentration of the impurity that displaces 50% of the radioligand) and the relative binding affinity (RBA) compared to ¹⁷β-estradiol.

3.1.2. Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay

  • Objective: To determine if the binding of Estriol Impurity A to the ER results in transcriptional activation (agonist activity) or inhibition (antagonist activity).

  • Principle: This assay utilizes a cell line (e.g., HeLa or MCF-7) that has been transfected with a plasmid containing the estrogen receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen response element (ERE). [6][7]* Protocol:

    • Culture the transfected cells in a suitable medium.

    • Expose the cells to varying concentrations of Estriol Impurity A.

    • For antagonist testing, co-incubate the cells with a known concentration of ¹⁷β-estradiol and varying concentrations of the impurity.

    • After an appropriate incubation period, lyse the cells and measure the activity of the reporter gene product.

    • Construct dose-response curves to determine the EC₅₀ (agonist activity) or IC₅₀ (antagonist activity).

3.1.3. Cell Proliferation Assay (E-SCREEN)

  • Objective: To assess the estrogenic effect of Estriol Impurity A on the proliferation of an estrogen-sensitive cell line.

  • Principle: The MCF-7 human breast cancer cell line is estrogen-dependent for proliferation. This assay measures the increase in cell number in response to estrogenic compounds. [8]* Protocol:

    • Culture MCF-7 cells in a hormone-depleted medium.

    • Seed the cells in multi-well plates and expose them to varying concentrations of Estriol Impurity A.

    • After several days of incubation, quantify cell proliferation using a suitable method (e.g., sulforhodamine B assay).

    • Determine the proliferative effect (PE) relative to a positive control (¹⁷β-estradiol).

Phase 2: In Vivo Assessment of Estrogenic Activity

If in vitro assays indicate significant estrogenic activity, progression to in vivo models is warranted to understand the compound's effects in a whole organism. [9][10] 3.2.1. Uterotrophic Assay in Ovariectomized Rodents

  • Objective: To evaluate the estrogenic effect of Estriol Impurity A on the uterus of a hormonally nave animal.

  • Principle: In ovariectomized (OVX) or immature female rodents, the uterus is atrophic but grows in response to estrogenic stimulation. The increase in uterine weight is a well-established indicator of estrogenic activity. [9]* Protocol:

    • Use immature or surgically ovariectomized female rats or mice.

    • Administer Estriol Impurity A at various dose levels for 3-7 consecutive days.

    • Include a vehicle control group and a positive control group (e.g., ethinylestradiol).

    • On the day after the final dose, euthanize the animals and carefully dissect and weigh the uteri.

    • Statistically compare the uterine weights of the treated groups to the control groups.

3.2.2. Vaginal Cytology Assay

  • Objective: To assess the estrogenic effect on the vaginal epithelium.

  • Principle: Estrogens induce cornification of the vaginal epithelium, which can be observed by microscopic examination of vaginal smears. [9]* Protocol:

    • This assay can be conducted concurrently with the uterotrophic assay.

    • Collect vaginal smears daily from the OVX animals.

    • Stain the smears and examine them microscopically for the presence of cornified epithelial cells.

    • A shift from a leukocytic to a cornified smear is indicative of estrogenic activity.

Regulatory Considerations and Qualification of Impurities

The presence and level of any impurity in a drug substance are strictly regulated by authorities such as the FDA and EMA, following ICH guidelines. [11][12][13]

Guideline Relevance to Estriol Impurity A
ICH Q3A(R2): Impurities in New Drug Substances Provides thresholds for reporting, identification, and qualification of impurities. [13]

| ICH Q3B(R2): Impurities in New Drug Products | Addresses impurities that are also degradation products in the final drug product. [13]|

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified. If the levels of Estriol Impurity A exceed the identification threshold, its pharmacological and toxicological effects must be evaluated. The studies outlined in this guide form the basis for such a qualification.

Conclusion and Future Directions

The pharmacological characterization of Estriol Impurity A is a necessary step in ensuring the quality and safety of estriol-containing drug products. While direct data is currently lacking, a systematic investigation based on its structural similarity to estriol provides a clear path forward. The phased approach detailed herein, from in vitro screening to in vivo assessment, will generate the necessary data to understand its estrogenic potential, determine if it poses any risk to patients, and satisfy regulatory requirements.

Future research should also consider the potential for Estriol Impurity A to act as an endocrine-disrupting chemical (EDC), given that many estrogenic compounds can have broader effects on the endocrine system. [14]A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile will also be crucial for a complete risk assessment.

References

  • Head, K. A. (1998). Estriol: safety and efficacy. Alternative Medicine Review, 3(2), 101-113. [Link]

  • Cleveland Clinic. (2022). Estriol. [Link]

  • IndiaMART. (n.d.). Estriol Impurity A - High Purity (98%) White Solid. [Link]

  • Pharmaoffer.com. (n.d.). Estriol API Suppliers. [Link]

  • Pharmaffiliates. (n.d.). Estriol-Impurities. [Link]

  • SynThink. (n.d.). Estriol EP Impurities & USP Related Compounds. [Link]

  • Tsiami, A. P., Gkotsis, G., & Tarlatzis, B. C. (2023). The Impact of Endocrine-Disrupting Chemicals on Embryonic Recurrent Implantation Failure: A Narrative Review. International Journal of Molecular Sciences, 24(15), 12239. [Link]

  • Wikipedia. (n.d.). Selective estrogen receptor modulator. [Link]

  • National Center for Biotechnology Information. (n.d.). Estriol. PubChem Compound Database. [Link]

  • Pharmaffiliates. (n.d.). Estriol - Impurity A. [Link]

  • Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., ... & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological sciences, 54(1), 138-153. [Link]

  • Hai, D., Chen, Y., Chen, Y., & Gu, J. (2021). A native bacterial consortium degrades estriol in domestic sewage and activated sludge via the 4,5-seco pathway and requires estriol to retain its biodegradation phenotype. Applied and Environmental Microbiology, 87(17), e00814-21. [Link]

  • Jaroenporn, S., Malaivijitnond, S., Wattanasirmkit, K., Trisomboon, H., Watanabe, G., Taya, K., & Cherdshewasart, W. (2006). Simple, sensitive and reliable in vivo assays to evaluate the estrogenic activity of endocrine disruptors. Journal of reproduction and development, 52(5), 667-674. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]

  • Zacharewski, T. R. (1997). In vitro bioassays for assessing estrogenic substances. Environmental science & technology, 31(3), 613-623. [Link]

  • Chen, Y. C., Chen, Y. L., & Gu, J. D. (2018). Estrogen degraders and estrogen degradation pathway identified in an activated sludge. Applied and environmental microbiology, 84(22), e01518-18. [Link]

  • van der Burg, B., van der Linden, S. C., Man, H. Y., Schoonen, W. G., & van Vugt, M. J. (2010). Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities. Toxicological Sciences, 114(1), 134-145. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia. [Link]

  • Pharmatest Services. (n.d.). In vitro assay, estrogenic activity. [Link]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., & Wang, Q. (2022). In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels. Journal of Agricultural and Food Chemistry, 70(6), 1876-1886. [Link]

  • Casey, F. X., Hakk, H., Simunek, J., & Larsen, G. L. (2004). Degradation and metabolite formation of estrogen conjugates in an agricultural soil. Environmental science & technology, 38(3), 740-746. [Link]

  • Routledge, E. J., & Sumpter, J. P. (1996). Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen. Environmental toxicology and chemistry, 15(3), 241-248. [Link]

  • ECA Academy. (2018). FDA´s final Guidance on Elemental Impurities in Drug Products. [Link]

  • U.S. Pharmacopeia. (n.d.). Elemental Impurities Updates. [Link]

  • Shelby, M. D., Newbold, R. R., Burow, M. E., & McLachlan, J. A. (1996). Assessing environmental chemicals for estrogenicity using a combination of in vitro and in vivo assays. Environmental health perspectives, 104(12), 1296-1300. [Link]

  • U.S. Food and Drug Administration. (2016). ANDAs: Impurities in Drug Products. [Link]

  • European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • LabRoots. (2020, November 30). Clinical Applications of Estrogen Metabolism Genetic Testing [Video]. YouTube. [Link]

Sources

Methodological & Application

Advanced HPLC Method for the Analysis of Estriol and EP Impurity A: A Guide for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed High-Performance Liquid Chromatography (HPLC) method for the robust analysis of Estriol and its critical process-related impurity, Estriol EP Impurity A. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind the method development, ensuring both technical accuracy and practical applicability in a quality control environment.

Introduction: The Importance of Impurity Profiling for Estriol

Estriol is a weak estrogenic hormone, primarily used in hormone replacement therapy.[1] Like all active pharmaceutical ingredients (APIs), its purity is paramount to ensure safety and efficacy. During the synthesis of Estriol, or upon its degradation, various impurities can arise. The European Pharmacopoeia (EP) lists several potential impurities, with Estriol EP Impurity A, chemically known as Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol, being a key analyte to monitor.[2]

Impurity profiling by HPLC is a cornerstone of pharmaceutical quality control, providing the necessary precision and sensitivity to detect and quantify even trace amounts of related substances.[3] This application note outlines a validated HPLC method, drawing upon established pharmacopoeial principles and best practices for steroid analysis, to ensure reliable separation and quantitation of Estriol and Impurity A.

The Science of Separation: Method Development Insights

The development of a robust HPLC method for Estriol and its impurities hinges on understanding the physicochemical properties of the analytes. Both Estriol and Impurity A are structurally similar steroids, necessitating a chromatographic system with high resolving power.

Stationary Phase Selection: A reversed-phase C18 column is the workhorse for steroid analysis due to its hydrophobicity, which provides excellent retention and separation of these relatively non-polar molecules. The choice of a modern, end-capped C18 column with a high surface area and a small particle size (e.g., ≤ 5 µm) is critical for achieving the sharp peaks and high efficiency required for impurity analysis.

Mobile Phase Optimization: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is a powerful tool for controlling retention and selectivity. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of organic to aqueous phase is adjusted to achieve optimal retention times, ensuring that the main component, Estriol, is well-retained but elutes within a reasonable timeframe, while also allowing for the separation of closely eluting impurities like Impurity A. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape by suppressing the ionization of any acidic functional groups.

Detection Wavelength: The choice of UV detection wavelength is dictated by the chromophores present in the molecules. Estrogens possess a phenolic ring system that absorbs UV light. A wavelength of around 280 nm is commonly used for the detection of estrogens, providing a good balance of sensitivity and selectivity.[4] However, for broader impurity detection, a lower wavelength, such as 205 nm, may be employed, though this can be more susceptible to interference from mobile phase components.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methods for the analysis of Estriol and its related compounds and is designed to meet the stringent requirements of pharmacopoeial testing.

Materials and Reagents
  • Estriol Reference Standard (EP or USP grade)

  • Estriol EP Impurity A Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for mobile phase modification)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

Chromatographic Conditions

While the specific method from the European Pharmacopoeia monograph for Estriol (1203) is not publicly available, the following conditions are based on a combination of best practices and a detailed, validated method from the United States Pharmacopeia (USP) for Estriol and its organic impurities.[5]

ParameterRecommended Condition
Column Octadecylsilyl silica gel for chromatography (C18), 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A: WaterB: AcetonitrileGradient Elution Program: See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 20 µL

Mobile Phase Gradient Program:

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
06535
36535
403565
416535
456535
Solution Preparation

Diluent: A mixture of Methanol and Water (1:1 v/v) is a suitable diluent.

Standard Stock Solution (Estriol):

  • Accurately weigh approximately 20 mg of Estriol Reference Standard into a 100 mL volumetric flask.

  • Dissolve in 50 mL of Methanol and sonicate to ensure complete dissolution.

  • Dilute to volume with Water and mix well. This yields a concentration of approximately 200 µg/mL.

Impurity A Stock Solution:

  • Accurately weigh approximately 5 mg of Estriol EP Impurity A Reference Standard into a 50 mL volumetric flask.

  • Dissolve in Methanol and dilute to volume. This yields a concentration of approximately 100 µg/mL.

System Suitability Solution:

  • Prepare a solution containing approximately 100 µg/mL of Estriol and 5 µg/mL of Estriol EP Impurity A in the Diluent. This solution is used to verify the performance of the chromatographic system.

Sample Solution:

  • Accurately weigh a quantity of the Estriol sample to be tested to prepare a solution with a nominal concentration of 400 µg/mL in the Diluent.[6]

  • Initially dissolve the sample in Methanol (approximately 50% of the final volume) with the aid of sonication, then dilute to the final volume with Water.[6]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standards & Sample B Dissolve in Methanol A->B C Dilute with Water B->C D Filter Solutions (0.45 µm) C->D E Equilibrate HPLC System D->E F Inject System Suitability E->F G Inject Blank F->G H Inject Sample G->H I Inject Standard H->I J Integrate Peaks I->J K Verify System Suitability J->K L Calculate Impurity Content K->L

Caption: Workflow for the HPLC analysis of Estriol and Impurity A.

System Suitability: Ensuring Method Validity

Before proceeding with sample analysis, it is crucial to verify that the chromatographic system is performing adequately. This is achieved through a series of system suitability tests.

ParameterAcceptance CriteriaRationale
Resolution (Rs) The resolution between the Estriol and Impurity A peaks should be not less than 1.5.Ensures baseline separation of the two closely eluting compounds, allowing for accurate integration and quantification.
Tailing Factor (Tf) The tailing factor for the Estriol peak should be not more than 2.0.A symmetrical peak shape is essential for accurate peak integration. Tailing can indicate column degradation or secondary interactions.
Relative Standard Deviation (RSD) The RSD for replicate injections of the Estriol standard solution should be not more than 2.0%.Demonstrates the precision of the analytical system.
Peak-to-Valley Ratio (p/v) For the resolution between Impurity A and Estriol, a peak-to-valley ratio of at least 5.0 is often a requirement in European Pharmacopoeia methods.This is a critical parameter when peaks are not fully baseline resolved, ensuring that the impurity peak can be accurately quantified.

Data Analysis and Calculations

The amount of Impurity A in the sample is calculated by comparing the peak area of Impurity A in the sample chromatogram to the peak area of the Estriol standard. The use of a correction factor may be necessary if the response of the impurity differs significantly from that of the main component.

Calculation:

Where:

  • Area_ImpA_Sample: Peak area of Impurity A in the sample solution.

  • Area_Estriol_Std: Peak area of Estriol in the standard solution.

  • Conc_Estriol_Std: Concentration of Estriol in the standard solution (µg/mL).

  • Conc_Sample: Concentration of the Estriol sample in the sample solution (µg/mL).

  • RRF: Relative Response Factor of Impurity A (if different from 1.0).

Conclusion: A Robust Method for Quality Assurance

This application note provides a comprehensive and scientifically sound HPLC method for the analysis of Estriol and its critical impurity, Estriol EP Impurity A. By understanding the principles behind the method and adhering to the detailed protocol and system suitability criteria, researchers and quality control analysts can confidently ensure the purity and quality of Estriol, contributing to the overall safety and efficacy of pharmaceutical products.

References

  • Merck. ESTRIOL EUROPEAN PHARMACOPOEIA | E1680000 | MERCK THIRD PARTY | SLS. SLS. Accessed February 7, 2026. [Link]

  • PubChem. Estriol. National Center for Biotechnology Information. Accessed February 7, 2026. [Link]

  • USP. Estriol - Definition, Identification, Assay. USP-NF. Accessed February 7, 2026. [Link]

  • Yilmaz, B. GC-MS and HPLC Methods for Determination of Estriol Hormone in Pharmaceutical Preparations. Austin J Anal Pharm Chem. 2015; 2(5): 1054.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Pharmaceuticals. Volume 100 A. A review of human carcinogens. IARC Monogr Eval Carcinog Risks Hum. 2012;100(Pt A):1-431.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Impurity Control in the European Pharmacopoeia. EDQM. Accessed February 7, 2026. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Estriol CRS. EDQM. Accessed February 7, 2026. [Link]

  • Macherey-Nagel. Drug analysis according to pharmacopoeia. Macherey-Nagel. Accessed February 7, 2026. [Link]

  • USP. USP Monographs: Estriol. USP29-NF24.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.). EDQM. Accessed February 7, 2026. [Link]

  • USP-NF. Estriol. USP-NF. Accessed February 7, 2026. [Link]

  • Finsgar, M., & Krizman, M. (2019). Chromatographic Conditions for the Official Ph. Eur. Method. In High-Performance Liquid Chromatography in Pesticide Residue Analysis. InTech.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. EDQM. Accessed February 7, 2026. [Link]

Sources

Application Note: A Robust Protocol for the Chromatographic Separation of 9,11-Didehydrooestriol from Estriol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Estriol, a significant estrogenic hormone, is a key analyte in various pharmaceutical and clinical contexts. A critical aspect of its quality control is the identification and quantification of related impurities. Among these is 9,11-Didehydrooestriol, also known as Estriol EP Impurity A, a structurally similar compound that can arise during synthesis or degradation. The close structural resemblance between Estriol and its 9,11-didehydro derivative presents a significant analytical challenge. This application note provides a detailed, field-proven protocol for the effective separation of this compound from Estriol using High-Performance Liquid Chromatography (HPLC). The methodology herein is designed to be both robust and reliable, ensuring the high fidelity required in research and quality control environments.

The fundamental principle underpinning this separation lies in the subtle yet significant difference in polarity between the two molecules. Estriol possesses a saturated C-ring, whereas this compound features a double bond between the 9th and 11th carbon atoms. This additional unsaturation reduces the polarity of the molecule, allowing for its differential retention on a reversed-phase HPLC column.

Chemical Structures and Properties

A clear understanding of the molecular characteristics of both the analyte of interest and its impurity is paramount for the development of a successful separation protocol.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Differentiating Feature
Estriol [Insert Image of Estriol Structure]C₁₈H₂₄O₃288.38Saturated C-ring
This compound [Insert Image of this compound Structure]C₁₈H₂₂O₃286.37Double bond at C9-C11

Data sourced from Simson Pharma Limited and PubChem.

Chromatographic Separation Protocol

This protocol is centered around a reversed-phase HPLC method, a powerful technique for separating compounds based on their hydrophobicity.[1] The non-polar stationary phase interacts more strongly with the less polar this compound, leading to a longer retention time compared to the more polar Estriol.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is recommended for its proven efficacy in separating steroid impurities.[2][3]

  • Solvents: HPLC grade acetonitrile and water.

  • Reference Standards: Certified reference standards for Estriol and this compound.

Sample and Mobile Phase Preparation
  • Standard Solution Preparation:

    • Accurately weigh and dissolve the reference standards of Estriol and this compound in a suitable solvent, such as methanol or acetonitrile, to prepare individual stock solutions of approximately 1 mg/mL.

    • From the stock solutions, prepare a mixed standard solution containing both compounds at a concentration suitable for analysis (e.g., 0.1 mg/mL of Estriol and a lower concentration of this compound to mimic impurity levels).

  • Sample Solution Preparation:

    • Dissolve the sample containing Estriol and the potential impurity in the mobile phase at a known concentration.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC grade water.

    • Mobile Phase B: HPLC grade acetonitrile.

    • Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.

HPLC Method Parameters

A gradient elution is employed to ensure optimal separation of the closely eluting peaks and to efficiently clean the column after each injection.[4]

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 3 µmProvides excellent resolving power for steroid isomers and impurities.[2][3]
Mobile Phase A WaterThe aqueous component of the mobile phase.
Mobile Phase B AcetonitrileThe organic modifier; its increasing concentration elutes the analytes.
Gradient Program Time (min)%B
0.030
15.070
15.130
20.030
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 280 nmEstriol has a known UV absorbance maximum at 280 nm.[5] this compound, with its conjugated system, is also expected to absorb strongly at or near this wavelength. A DAD can be used to confirm the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Standard Solutions (Estriol & this compound) B Prepare Sample Solution A->B C Prepare Mobile Phases (A: Water, B: Acetonitrile) D Degas Mobile Phases C->D E Equilibrate C18 Column (30% Acetonitrile) D->E F Inject Sample/Standard (10 µL) E->F G Run Gradient Elution (30-70% Acetonitrile over 15 min) F->G H Detect at 280 nm G->H I Integrate Chromatographic Peaks H->I J Identify Peaks by Retention Time I->J K Quantify Impurity J->K

Caption: Workflow for the HPLC separation of this compound from Estriol.

Expected Results and System Suitability

Under the proposed conditions, Estriol, being more polar, will elute earlier than the less polar this compound. The retention times will be approximately:

  • Estriol: ~8-10 minutes

  • This compound: ~11-13 minutes

To ensure the validity of the analytical results, a system suitability test should be performed before sample analysis.

System Suitability ParameterAcceptance Criteria
Resolution (Rs) between Estriol and this compound≥ 2.0
Tailing Factor (T) for the Estriol peak≤ 1.5
Theoretical Plates (N) for the Estriol peak≥ 2000
Relative Standard Deviation (RSD) for replicate injections of the standard≤ 2.0%

Troubleshooting and Best Practices

  • Poor Resolution: If the resolution between the two peaks is inadequate, consider decreasing the initial percentage of acetonitrile in the mobile phase or employing a shallower gradient.

  • Peak Tailing: Peak tailing, particularly for the Estriol peak, can be caused by secondary interactions with the stationary phase. Ensure the column is in good condition and consider using a mobile phase with a small amount of an acidic modifier (e.g., 0.1% formic acid) if tailing persists.

  • Variable Retention Times: Fluctuations in retention times are often due to an improperly equilibrated column or temperature variations. Ensure the column is thoroughly equilibrated with the initial mobile phase composition before each injection and that the column oven is maintaining a stable temperature.

  • Baseline Noise: A noisy baseline can interfere with the accurate integration of peaks, especially for low-level impurities. Ensure the mobile phases are properly degassed and that the detector lamp is in good condition.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the separation of this compound from Estriol. By leveraging the principles of reversed-phase chromatography and a carefully optimized gradient elution, this method is suitable for routine quality control and research applications where the accurate determination of Estriol purity is essential. The provided troubleshooting guide and system suitability criteria will further aid in the successful implementation and validation of this method in your laboratory.

References

  • ResearchGate. (n.d.). (a) The UV−UV HB spectra of estriol. The horizontal axis represents the... [Download Scientific Diagram]. Retrieved February 9, 2026, from [Link]

  • ACS Omega. (2020, March 30). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Retrieved February 9, 2026, from [Link]

  • PMC. (2022, March 10). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Retrieved February 9, 2026, from [Link]

  • Agilent. (n.d.). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns. Retrieved February 9, 2026, from [Link]

  • ACS Omega. (2020, March 30). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). High-performance liquid chromatographic analysis of steroid hormones. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Estriol | C18H24O3 | CID 5756. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Retrieved February 9, 2026, from [Link]

Sources

Application Note: A Comprehensive Guide to the HPLC Analysis of 9,11-Didehydrooestriol with UV Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and scientific rationale for the determination of 9,11-Didehydrooestriol using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. We delve into the theoretical principles governing the selection of an optimal UV detection wavelength, present a robust HPLC method, and outline a comprehensive validation strategy based on ICH guidelines to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this steroidal compound.

Introduction: this compound and the Imperative for Accurate Quantification

This compound, systematically named Estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol, is a steroidal compound related to the estrogen family. Its accurate quantification is critical in various research and pharmaceutical contexts, including impurity profiling in drug manufacturing and metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely accessible and reliable technique for the analysis of such compounds. The success of this method hinges on the judicious selection of the UV detection wavelength, which is directly influenced by the molecule's unique structural features.

The Science of Wavelength Selection: Unveiling the Chromophore of this compound

The ability of a molecule to absorb UV radiation is determined by the presence of chromophores – specific arrangements of atoms and electrons that can undergo electronic transitions upon absorbing light of a particular wavelength. In this compound, the key chromophore is the extended conjugated system formed by the aromatic A-ring and the additional double bond at the 9,11-position in the B-ring.

This extended conjugation is the primary determinant of the compound's UV absorption characteristics. According to the principles of UV-Visible spectroscopy, increasing the extent of conjugation in a molecule leads to a bathochromic shift (a shift to a longer wavelength) of the maximum absorption wavelength (λmax) and often a hyperchromic effect (an increase in molar absorptivity)[1][2].

Compared to a simple phenolic A-ring found in many estrogens (which typically absorbs around 280 nm), the additional conjugated double bond in this compound creates a system more akin to a substituted naphthalene. For instance, the steroid equilenin, which possesses a naphthalene-like A and B ring system, exhibits a significantly different UV spectrum from estrogens with only a phenolic A ring[3][4].

Diagram 1: Chromophore and UV Absorbance Principle

G cluster_0 Molecular Structure cluster_1 Key Structural Feature cluster_2 Spectroscopic Property cluster_3 Analytical Output Analyte This compound Chromophore Conjugated System (Aromatic A-ring + 9,11-double bond) Analyte->Chromophore contains UV_Absorbance UV Light Absorption Chromophore->UV_Absorbance enables Signal HPLC-UV Signal (Detected at λmax) UV_Absorbance->Signal generates

Caption: Relationship between molecular structure and HPLC-UV signal.

Detailed HPLC Protocol for the Analysis of this compound

This protocol outlines a robust starting point for the reversed-phase HPLC analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. The choice of stationary phase can be critical for separating closely related steroids[7][8].

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile or methanol.

  • Standard: A certified reference standard of this compound.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC method.

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for steroidal compounds[9].
Mobile Phase A: Water, B: AcetonitrileA common and effective mobile phase for reversed-phase chromatography of steroids.
Gradient Start at 40% B, ramp to 90% B over 15 min, hold for 5 min, return to 40% B and equilibrate for 5 min.A gradient elution is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak shape.
Injection Volume 10 µLCan be adjusted based on sample concentration and sensitivity requirements.
Detection Wavelength Scan 220-400 nm with PDA, quantify at λmax (expected ~300-320 nm) A PDA detector is highly recommended for initial method development to identify the optimal λmax. For routine analysis, a single wavelength detector set to the determined λmax can be used.
Sample and Standard Preparation
  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should ideally be the initial mobile phase composition.

  • Sample Preparation: The sample preparation method will depend on the matrix. For drug formulations, simple dissolution and filtration may be sufficient. For biological matrices, a more complex extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) will be necessary to remove interfering substances.

Method Validation: Ensuring Trustworthiness and Data Integrity

A thorough method validation is crucial to demonstrate that the analytical procedure is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4][10].

Diagram 2: HPLC Method Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Validation Parameters (ICH Q2(R2)) cluster_2 Outcome A Protocol Definition (HPLC Parameters) B Specificity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F Detection & Quantitation Limits (LOD & LOQ) A->F G Robustness A->G H Validated Analytical Method B->H C->H D->H E->H F->H G->H

Caption: Key stages in the validation of an HPLC method.

Key Validation Parameters
  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be achieved by analyzing placebo samples and stressed samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Analyze a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC-UV method for the analysis of this compound. By understanding the relationship between the molecule's chromophore and its UV absorbance, a scientifically sound approach to wavelength selection can be employed. The detailed protocol and validation guidelines presented herein will enable researchers to generate accurate, reliable, and reproducible data for this important steroidal compound.

References

  • Biointerface Research in Applied Chemistry. (2019). Structural and vibrational studies of equilenin, equilin and estrone steroids. [Link]

  • PubChem. (n.d.). delta9,11-Estradiol. National Institutes of Health. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Pearson. (2024). Woodward-Fieser Rules: Videos & Practice Problems. [Link]

  • ACS Omega. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. [Link]

  • precisionFDA. (n.d.). .DELTA.9,11-ESTRADIOL. [Link]

  • PubChem. (n.d.). 9,11-Dehydro ethynyl estradiol. National Institutes of Health. [Link]

  • Doc Brown's Chemistry. (n.d.). visible uv absorption spectrum of polyenes alkenes. [Link]

  • Slideshare. (n.d.). Decoding the Woodward-Fieser Rules A Comprehensive Guide to UV-Visible Spectroscopy of Conjugated Compounds. [Link]

  • Chemistry LibreTexts. (2023). Empirical Rules for Absorption Wavelengths of Conjugated Systems. [Link]

  • IUCr Journals. (2017). Structure of Equilenin at 100 K: an estrone-related steroid. [Link]

  • MDPI. (2021). Simultaneous Determination of Steroids and NSAIDs, Using DLLME-SFO Extraction and HPLC Analysis, in Milk and Eggs Collected from Rural Roma Communities in Transylvania, Romania. [Link]

  • International Journal of Pharmaceutical and Bio Medical Science. (2023). Woodward Fisher Regulation for Calculating Absorption Maxima. [Link]

  • PubMed. (1983). Equilenin: a specific fluorescent probe for steroid-protein interactions in sex steroid-binding protein. [Link]

  • PMC. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. [Link]

Sources

Application Notes and Protocols for the 9,11-Dehydrogenation of Estrogen Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 9,11-Unsaturated Estrogen Derivatives

The introduction of a double bond at the C9-C11 position of the steroid nucleus in estrogen derivatives significantly alters the molecule's three-dimensional structure and, consequently, its biological activity profile.[1] These 9,11-dehydrogenated analogs are pivotal intermediates in the synthesis of various potent therapeutic agents, including corticosteroids and novel anti-inflammatory drugs.[2] The modification can lead to a dissociation of the traditional hormonal effects from other desirable pharmacological properties, opening avenues for the development of safer and more targeted therapies for a range of chronic inflammatory disorders.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary methodologies for achieving 9,11-dehydrogenation of estrogen derivatives. We will delve into both classical chemical oxidation and emerging enzymatic strategies, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices.

I. Chemical Dehydrogenation: Quinone-Mediated Oxidation

High-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and chloranil (tetrachloro-1,4-benzoquinone), are powerful reagents for the dehydrogenation of steroids.[5] The reaction mechanism is believed to proceed through a hydride transfer from the steroid to the quinone, a process facilitated by the formation of a charge-transfer complex.[6][7] The choice of quinone and reaction conditions is critical for achieving high yields and minimizing side reactions.

A. Dehydrogenation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

DDQ is a highly effective and widely used oxidant for the dehydrogenation of steroidal ketones.[8] Its high reactivity allows for reactions to proceed under relatively mild conditions.

  • Solvent: Anhydrous dioxane is a common solvent as it is relatively inert and effectively solubilizes both the steroid substrate and DDQ.

  • Temperature: Refluxing conditions provide the necessary activation energy for the hydride transfer to occur at a reasonable rate.

  • Inert Atmosphere: The reaction is typically carried out under a nitrogen or argon atmosphere to prevent the oxidation of the hydroquinone byproduct and other potential side reactions.

This protocol is adapted from established procedures for the dehydrogenation of steroidal ketones.[5]

Materials:

  • Estrone

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous dioxane

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1 g of estrone in 20 mL of anhydrous dioxane.

  • Add 1.1 g of DDQ to the solution.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with 100 mL of ethyl acetate.

  • Wash the organic solution sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield 9,11-dehydroestrone.

Data Summary Table:

ParameterValue
Starting Material Estrone
Reagent 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Solvent Anhydrous Dioxane
Temperature Reflux
Reaction Time 24 hours
Typical Yield 60-70%

Mechanism of DDQ Dehydrogenation:

DDQ_Mechanism cluster_steps Reaction Steps Steroid Estrone Derivative (C9-H, C11-H) Complex Charge-Transfer Complex Steroid->Complex + DDQ DDQ DDQ (Quinone) Product 9,11-Dehydroestrone Derivative Complex->Product Rate-determining step DDQH2 DDQH₂ (Hydroquinone) Complex->DDQH2 Accepts H⁻ and H⁺ Hydride_Transfer Hydride (H⁻) Transfer Proton_Transfer Proton (H⁺) Transfer

Caption: Proposed mechanism of DDQ-mediated dehydrogenation of estrogens.

B. Dehydrogenation using Chloranil

Chloranil is another effective quinone for the dehydrogenation of estrogen derivatives, particularly when starting with a protected hydroxyl group at C3.

  • Substrate Protection: The 3-hydroxyl group is often protected as a methyl ether to prevent unwanted side reactions.

  • Solvent System: A mixture of anhydrous dioxane and tert-butanol is used to ensure the solubility of both the steroid and chloranil.[9]

  • Deprotection: Following dehydrogenation, the methyl ether is cleaved using pyridine hydrochloride at high temperatures to yield the free phenolic hydroxyl group.[9]

This protocol is adapted from a patented method.

Materials:

  • Estrone 3-methyl ether

  • Chloranil (recrystallized from benzene)

  • Anhydrous dioxane

  • tert-Butanol

  • Pyridine hydrochloride

  • Methanol

Procedure:

Step 1: Dehydrogenation

  • Dissolve 1 g of estrone 3-methyl ether in a mixture of 15 mL of anhydrous dioxane and 45 mL of tert-butanol in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.[9]

  • Add 4.0 g of chloranil to the solution.[9]

  • Reflux the mixture under a nitrogen atmosphere for 24 hours.[9]

  • Cool the reaction mixture and process the organic solution to isolate the 3-methyl-ether of 9,11-dehydroestrone. This can be achieved by removing the solvent under reduced pressure and purifying the residue by column chromatography.

Step 2: Demethylation

  • Combine 600 mg of the 3-methyl-ether of 9,11-dehydroestrone with 1.5 g of pyridine hydrochloride in a suitable flask under a nitrogen atmosphere.[9]

  • Heat the mixture to 200-210°C for 40 minutes.[9]

  • Cool the reaction mixture and add 100 mL of water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from methanol to obtain pure 9,11-dehydroestrone.[9]

Data Summary Table:

ParameterValue
Starting Material Estrone 3-methyl ether
Reagent Chloranil, Pyridine hydrochloride
Solvent Dioxane, tert-Butanol
Temperature Reflux (Dehydrogenation), 200-210°C (Demethylation)
Reaction Time 24 hours (Dehydrogenation), 40 minutes (Demethylation)
Typical Yield ~50-60% (overall)

Experimental Workflow:

Chloranil_Workflow Start Estrone 3-Methyl Ether Step1 Dehydrogenation with Chloranil in Dioxane/tert-Butanol (Reflux, 24h) Start->Step1 Intermediate 3-Methyl-ether of 9,11-Dehydroestrone Step1->Intermediate Step2 Demethylation with Pyridine HCl (200-210°C, 40 min) Intermediate->Step2 Product 9,11-Dehydroestrone Step2->Product Purification Purification (Recrystallization) Product->Purification

Caption: Workflow for the synthesis of 9,11-dehydroestrone using chloranil.

II. Enzymatic Dehydrogenation: A Green Chemistry Approach

The use of microorganisms or their isolated enzymes for steroid transformations offers a more sustainable and selective alternative to classical chemical methods. Whole-cell biotransformation utilizes the natural metabolic machinery of microorganisms to perform specific chemical reactions.[9] Bacteria from the genera Rhodococcus and Nocardioides are known to possess a variety of steroid-modifying enzymes, including dehydrogenases.[2][10]

While specific protocols for the 9,11-dehydrogenation of estrogens are not as extensively documented as for other steroid transformations, the existing literature on microbial steroid metabolism provides a strong foundation for developing such processes. The key is to identify or engineer strains with the desired 9-dehydrogenase activity and optimize the biotransformation conditions.

A. Whole-Cell Biotransformation with Rhodococcus ruber

Rhodococcus species are well-known for their robust steroid-degrading capabilities and possess multiple 3-ketosteroid dehydrogenase isoenzymes.[11] While often associated with 1,2-dehydrogenation, the substrate promiscuity of these enzymes may be exploited for 9,11-dehydrogenation under specific conditions or with engineered strains.

  • Cell Culture: The microorganism is first grown to a suitable cell density in a nutrient-rich medium to ensure sufficient biomass and enzyme expression.

  • Substrate Addition: The estrogen derivative, typically dissolved in a water-miscible organic solvent like DMSO or ethanol, is added to the culture. The concentration needs to be carefully controlled to avoid toxicity to the cells.

  • Biotransformation Conditions: The pH, temperature, and aeration are maintained at optimal levels for the specific Rhodococcus strain to ensure cell viability and enzymatic activity.

  • Downstream Processing: After the biotransformation, the product is extracted from the culture medium and purified.[12][13]

This is a generalized protocol that would require optimization for the specific estrogen derivative and Rhodococcus strain.

Materials:

  • Rhodococcus ruber strain (e.g., ATCC strains known for steroid metabolism)

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Estrogen derivative (e.g., Estrone or Estradiol)

  • Water-miscible organic solvent (e.g., DMSO)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Inoculate the Rhodococcus ruber strain into the growth medium and incubate at 30°C with shaking until the culture reaches the late logarithmic or early stationary phase.

  • Prepare a stock solution of the estrogen derivative in DMSO.

  • Add the estrogen stock solution to the microbial culture to a final concentration of 0.1-1 g/L.

  • Continue the incubation at 30°C with shaking for 24-72 hours. Monitor the progress of the transformation by sampling the culture, extracting the steroids, and analyzing by HPLC or TLC.

  • After the reaction is complete, saturate the culture broth with sodium chloride and extract the product with an equal volume of ethyl acetate (3 times).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the 9,11-dehydrogenated estrogen derivative by silica gel column chromatography.

Data Summary Table (Hypothetical):

ParameterValue/Range
Microorganism Rhodococcus ruber
Substrate Estrogen Derivative
Substrate Conc. 0.1 - 1 g/L
Temperature 30°C
pH 6.5 - 7.5
Incubation Time 24 - 72 hours
Typical Yield Variable, requires optimization

Biotransformation Workflow:

Biotransformation_Workflow Start Inoculation of Rhodococcus ruber Cultivation Cell Growth (30°C, shaking) Start->Cultivation Substrate_Addition Addition of Estrogen Derivative Cultivation->Substrate_Addition Biotransformation Incubation & Transformation (24-72h) Substrate_Addition->Biotransformation Extraction Product Extraction (Ethyl Acetate) Biotransformation->Extraction Purification Purification (Chromatography) Extraction->Purification Product 9,11-Dehydrogenated Estrogen Purification->Product

Caption: General workflow for whole-cell biotransformation of estrogens.

III. Product Purification and Analysis

A critical component of any synthetic protocol is the ability to purify and characterize the final product to ensure its identity and purity.

A. Purification by Column Chromatography

Silica gel column chromatography is the most common method for purifying the 9,11-dehydrogenated estrogen derivatives from the reaction mixture. A mobile phase gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used to elute the components based on their polarity.

B. Analytical Methods for Reaction Monitoring and Product Characterization
  • High-Performance Liquid Chromatography (HPLC): HPLC is an invaluable tool for monitoring the progress of the dehydrogenation reaction and assessing the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly employed.[14][15]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the product.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the 9,11-dehydrogenated product, confirming the presence of the new double bond and the overall integrity of the steroid skeleton.[18]

IV. Safety Precautions

  • Quinone Reagents (DDQ and Chloranil): These are toxic and irritant chemicals. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][19][20]

  • Organic Solvents: The solvents used in these protocols are flammable and may be harmful. Avoid inhalation and contact with skin.

  • Microorganisms: When working with microbial cultures, follow standard sterile techniques to prevent contamination. Non-pathogenic strains should be used, but it is always good practice to handle them with care.

V. References

  • Bowers, A., & Denot, E. (1964). U.S. Patent No. 3,151,134. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Biotransformation of Steroids Using Different Microorganisms. (2019). In Recent Advances in Bioprocess Technology. IntechOpen.

  • Faculty of Engineering & Technology, Department of Biotechnology. (n.d.). Steroid Biotransformation.

  • Hilborn, E., et al. (2017). Estrogen and androgen-converting enzymes 17β-hydroxysteroid dehydrogenase and their involvement in cancer. Oncotarget, 8(48), 84490–84506.

  • Kretzschmar, G., et al. (2001). Novel estrogens and their radical scavenging effects, iron-chelating, and total antioxidative activities: 17 alpha-substituted analogs of delta 9(11)-dehydro-17 beta-estradiol. Steroids, 66(5), 375-384.

  • Li, W., et al. (2020). The Analysis of Estrogen-Degrading and Functional Metabolism Genes in Rhodococcus equi DSSKP-R-001. International Journal of Molecular Sciences, 21(17), 6061.

  • Lukes, V., & Kovaříková, P. (2006). Determination of estradiol and its degradation products by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1559-1605.

  • Mondal, S., et al. (2022). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Molecules, 27(13), 4153.

  • Singh, B. K. (n.d.). Dichloro Dicyano Quinone (DDQ). University of Delhi, Department of Chemistry.

  • Merz, J., & Beutel, S. (2017). Downstream Process Synthesis for Microbial Steroids. Methods in Molecular Biology, 1649, 321-342.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9816888, delta9,11-Estradiol. Retrieved from [Link].

  • Central Drug House. (n.d.). Chloranil Material Safety Data Sheet.

  • Merz, J., & Beutel, S. (2017). Downstream Process Synthesis for Microbial Steroids. Methods in Molecular Biology, 1649, 321-342.

  • Lukes, V., & Kovaříková, P. (2006). HPLC determination of estradiol, its degradation product, and preservatives in new topical formulation Estrogel HBF. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 621-627.

  • Heier, C. R., et al. (2016). Δ-9,11 Modification of Glucocorticoids Dissociates Nuclear Factor-κB Inhibitory Efficacy from Glucocorticoid Response Element-Associated Side Effects. Journal of Biological Chemistry, 291(21), 11046-11058.

  • PrecisionFDA. (n.d.). .DELTA.9,11-ESTRADIOL. Retrieved from [Link].

  • Rizner, T. L. (2023). Targeting the formation of estrogens for treatment of hormone dependent diseases–current status. Journal of Steroid Biochemistry and Molecular Biology, 230, 106297.

  • Al-Saffar, F. J., et al. (2021). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1179, 122828.

  • Bhattacharya, A., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(50), 31639-31669.

  • Keyingchem. (2026, January 14). What are the safety precautions when handling Chloranil? [Blog post].

  • Wikipedia. (n.d.). 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Retrieved from [Link]

  • Liu, Y., et al. (2023). Rapid Detection of Estrogens in Cosmetics by Chemical Derivatization and Paper-Spray Ionization Mass-Spectrometry. Molecules, 28(3), 1109.

  • Dymarska, M., et al. (2022). Hydroxylation of Progesterone and Its Derivatives by the Entomopathogenic Strain Isaria farinosa KCh KW1.1. Molecules, 27(13), 4038.

  • Stolarczyk, M., et al. (2021). Enzymatic Δ1-Dehydrogenation of 3-Ketosteroids—Reconciliation of Kinetic Isotope Effects with the Reaction Mechanism. ACS Catalysis, 11(13), 8035-8046.

  • Reeves, E. K., et al. (2013). VBP15: preclinical characterization of a novel anti-inflammatory delta 9,11 steroid. Bioorganic & Medicinal Chemistry Letters, 23(8), 2419-2424.

  • Bhandari, A., & Taylor, L. S. (2017). Current strategies for quantification of estrogens in clinical research. Journal of Pharmaceutical and Biomedical Analysis, 145, 44-59.

  • National Academies of Sciences, Engineering, and Medicine. (2020). The Clinical Utility of Compounded Bioidentical Hormone Therapy: A Review of Safety, Effectiveness, and Use. The National Academies Press.

  • Wang, Y., et al. (2010). Synthesis, purification and identification of 9,10-dihydroxystearic acid by mass spectrometry, infrared spectrum and nuclear magnetic resonance. Chinese Journal of Applied Physiology, 26(1), 113-116.

  • Falk, R. T., et al. (2016). Estrogen metabolism and formation of GP derivatives. Breast Cancer Research, 18(1), 1-13.

  • García-Fernández, E., et al. (2017). Functional differentiation of 3-ketosteroid Δ1-dehydrogenase isozymes in Rhodococcus ruber strain Chol-4. Microbial Cell Factories, 16(1), 46.

  • Tan, Y. L., et al. (2018). Validation of HPLC Method for the Determination of 17α-Ethynylestradiol (EE2) in Aqueous Phase. IOP Conference Series: Materials Science and Engineering, 440, 012028.

  • Di Donato, P., et al. (2020). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules, 25(9), 2192.

  • Wang, Y., et al. (2023). Fatty Acid Amide Hydrolase Signaling and Ovarian Disorders: From Molecular Mechanism to Clinical Significance. International Journal of Molecular Sciences, 24(23), 16799.

  • BenchChem. (n.d.). Delta-9,11-Estradiol: A Technical Guide to its Discovery, Synthesis, and Biological Activity.

  • Slideshare. (n.d.). Steroid transformation, bioreactor and bioprocess engineering.

  • Jones, J. J., & Prakash, C. (2007). Combined Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors. Journal of the American Society for Mass Spectrometry, 18(10), 1835-1843.

  • de la Cruz, P., et al. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe, 20(4), 202-214.

  • Lin, C. H., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(16), 4969.

  • Li, H., et al. (2022). Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm. Molecules, 27(13), 4195.

  • Stolarczyk, M., et al. (2022). 1,2-Hydrogenation and Transhydrogenation Catalyzed by 3-Ketosteroid Δ1-Dehydrogenase from Sterolibacterium denitrificans—Kinetics, Isotope Labelling and QM:MM Modelling Studies. International Journal of Molecular Sciences, 23(23), 14691.

  • Mondal, S., et al. (2025). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Molecules, 30(13), 4153.

  • O'Reilly, J., et al. (2025). Development of a gas chromatography mass spectrometry method for urinary oestrogen profiling in pre- and postmenopausal women. Endocrine Abstracts, 100, JOINT657.

  • Delvoux, B., et al. (2014). Inhibition of Type 1 17β-Hydroxysteroid Dehydrogenase Impairs the Synthesis of 17β-Estradiol in Endometriosis Lesions. The Journal of Clinical Endocrinology & Metabolism, 99(1), E101-E109.

  • García-Fernández, E., et al. (2021). Further Studies on the 3-Ketosteroid 9α-Hydroxylase of Rhodococcus ruber Chol-4, a Rieske Oxygenase of the Steroid Degradation Pathway. International Journal of Molecular Sciences, 22(11), 5851.

  • Wang, Y., et al. (2023). Nocardioides: “Specialists” for Hard-to-Degrade Pollutants in the Environment. Microorganisms, 11(11), 2720.

Sources

Introduction: The Critical Role of Purity in Estriol Formulations

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Thin Layer Chromatography (TLC) for the Analysis of Estriol and Its Impurities

Estriol (Estra-1,3,5(10)-triene-3,16α,17β-triol) is an estrogen, primarily used in hormone replacement therapy to treat symptoms associated with menopause.[1] As with any active pharmaceutical ingredient (API), its purity is paramount to ensuring therapeutic efficacy and patient safety. Even structurally similar impurities can exhibit different pharmacological or toxicological profiles. Therefore, robust analytical methods for the separation and control of these related substances are mandated by regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[2][3]

Thin-Layer Chromatography (TLC) serves as a powerful, versatile, and cost-effective analytical tool for this purpose.[4] It provides a rapid and reliable method for identifying and semi-quantitatively assessing the impurity profile of Estriol. This application note provides a detailed protocol and the underlying scientific principles for establishing a self-validating TLC system for Estriol impurity analysis, grounded in pharmacopeial standards.

The Chromatographic Principle: A Normal-Phase Approach to Steroid Separation

The separation of Estriol from its potential impurities is effectively achieved using a normal-phase TLC system. This choice is dictated by the physicochemical properties of the steroid molecule.

  • The Stationary Phase: The foundation of the system is a highly polar stationary phase, typically silica gel.[5] Silica gel's surface is rich in hydroxyl (-OH) groups, which can form hydrogen bonds and engage in strong polar interactions with analytes. Commercially available TLC plates, such as Silica Gel 60 F254, are commonly used. The "F254" designation indicates the inclusion of a fluorescent indicator that allows for the visualization of UV-absorbing compounds under short-wave UV light (254 nm).[6]

  • The Mobile Phase: A mobile phase of lower polarity than the stationary phase is used to carry the analytes up the plate. The separation is governed by a continuous competition for the analyte between the mobile phase and the stationary phase.

  • The Separation Mechanism: When the sample spot is applied, and the plate is developed, the mobile phase ascends through the stationary phase via capillary action.

    • Estriol , being a relatively polar molecule due to its three hydroxyl groups, adsorbs strongly to the polar silica gel stationary phase.[7] Its movement up the plate is thus retarded.

    • Less polar impurities will have a weaker interaction with the silica gel and a greater affinity for the mobile phase. Consequently, they will travel further up the plate.

    • More polar impurities will interact even more strongly with the stationary phase than Estriol and will travel shorter distances.

This differential migration results in the spatial separation of Estriol from its related substances, with each compound characterized by its Retardation Factor (Rf).

Caption: Principle of Normal-Phase TLC for Estriol Impurity Separation.

Protocol 1: Pharmacopeial Method for Related Substances in Estriol

This protocol is adapted from the United States Pharmacopeia (USP) monograph for Estriol, providing a robust and validated system for impurity control.[2]

Materials and Reagents
  • TLC Plates: 20 x 20 cm plates coated with a 0.25-mm layer of chromatographic silica gel mixture with fluorescent indicator (e.g., Silica Gel 60 F254).

  • Reference Standard: USP Estriol Reference Standard (RS).[2]

  • Solvents (Analytical or HPLC Grade):

    • Dioxane

    • Water (Deionized or Distilled)

    • Chloroform

    • Methanol

    • Acetone

    • Glacial Acetic Acid

    • Sulfuric Acid

  • Apparatus:

    • Micropipettes or capillaries for spotting (e.g., 5 µL)

    • Glass chromatographic chamber with a tight-fitting lid

    • Absorbent paper (e.g., Whatman filter paper)

    • Spraying bottle

    • Heating plate or oven capable of maintaining 100 °C

    • UV lamp (254 nm)

Preparation of Solutions
  • Solvent Mixture: Prepare a mixture of dioxane and water (9:1 v/v).

  • Test Preparation: Accurately weigh and dissolve a quantity of the Estriol sample in the Solvent Mixture to obtain a final concentration of 20 mg/mL.

  • Standard Solution: Using the USP Estriol RS, prepare a solution in the Solvent Mixture with a final concentration of 20 mg/mL.

  • Standard Dilutions (for semi-quantification): From the Standard Solution, prepare a series of dilutions in the Solvent Mixture to obtain the following concentrations:

    • 0.40 mg/mL (equivalent to 2.0% impurity)

    • 0.20 mg/mL (equivalent to 1.0% impurity)

    • 0.10 mg/mL (equivalent to 0.5% impurity)

    • 0.05 mg/mL (equivalent to 0.25% impurity)[2]

Chromatographic System and Development
  • Developing Solvent Preparation: Just prior to use, prepare the mobile phase by mixing chloroform, methanol, acetone, and glacial acetic acid (90:5:5:5 v/v/v/v) .

    • Scientist's Note: This multi-component system is designed for optimal selectivity. Chloroform serves as the main solvent, while methanol and acetone act as polar modifiers to increase the eluting strength. The small amount of acetic acid helps to suppress the ionization of any acidic functional groups on the analytes or impurities, resulting in sharper, more compact spots and preventing tailing.

  • Chamber Equilibration: Line a suitable chromatographic chamber with absorbent paper. Pour approximately 200 mL of the developing solvent into the chamber, ensuring the paper is saturated. Close the lid and allow the chamber to equilibrate for at least 15 minutes.

    • Scientist's Note: Chamber saturation is a critical step for reproducibility.[8] It ensures that the atmosphere inside the chamber is saturated with solvent vapors, which minimizes the evaporation of the mobile phase from the TLC plate surface during development. This leads to more consistent solvent migration and more reliable Rf values.

Step-by-Step Experimental Protocol
  • Plate Application (Spotting):

    • Using a pencil, gently draw a starting line approximately 2.5 cm from the bottom edge of the TLC plate.

    • Carefully apply 5 µL of the Test Preparation, the Standard Solution, and each of the four Standard Dilutions as separate, small spots along the starting line. Ensure the spots are equidistant.

  • Chromatogram Development:

    • Place the spotted plate into the equilibrated chromatographic chamber. Ensure the bottom edge of the plate is submerged in the solvent pool, but the level of the solvent is below the starting line.

    • Seal the chamber and allow the chromatogram to develop until the solvent front has moved approximately 15 cm from the starting line.

  • Plate Drying:

    • Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

    • Allow the plate to air-dry completely in a fume hood to evaporate the mobile phase.

Visualization and Data Interpretation

This protocol employs a two-stage visualization process.

  • Non-Destructive Visualization (UV Inspection):

    • Examine the dried plate under a UV lamp at 254 nm.

    • Estriol and other UV-active impurities will appear as dark spots against the green fluorescent background.[6]

    • Gently circle the observed spots with a pencil. This step is useful for a preliminary assessment.

  • Destructive Visualization (Chemical Derivatization):

    • In a fume hood, uniformly spray the plate with a freshly prepared mixture of methanol and sulfuric acid (7:3 v/v) .

    • Heat the sprayed plate at 100 °C for 15 minutes.

    • Mechanism Insight: Concentrated sulfuric acid is a powerful charring and dehydrating agent. Upon heating, it reacts with the steroid molecules, causing complex chemical transformations that result in the formation of colored and often fluorescent products, significantly enhancing detection sensitivity.[9]

  • Interpretation:

    • The principal spot in the lane of the Test Preparation should correspond in position (Rf value) and appearance to the principal spot of the Standard Solution.

    • Observe any secondary spots in the Test Preparation lane.

    • Estimate the intensity of each impurity spot by comparing it visually with the spots from the Standard Dilutions. For instance, if an impurity spot is similar in size and intensity to the spot from the 0.10 mg/mL dilution, its concentration is approximately 0.5%.

    • Acceptance Criteria (per USP): The requirements of the test are met if the sum of all impurities in the Test Preparation is not greater than 2.0%.[2]

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_solutions 1. Prepare Test & Standard Solutions prep_chamber 2. Prepare & Equilibrate Chromatography Chamber prep_solutions->prep_chamber spotting 3. Spot Plate with Solutions prep_chamber->spotting development 4. Develop Plate in Chamber spotting->development drying 5. Dry Plate & Mark Solvent Front development->drying visual_uv 6. Visualize under UV Light (254 nm) drying->visual_uv visual_chem 7. Spray with Reagent & Heat visual_uv->visual_chem interpretation 8. Compare Spots & Quantify Impurities visual_chem->interpretation

Caption: Standard Workflow for TLC Analysis of Estriol Impurities.

Data Summary and System Parameters

For a method to be trustworthy, its parameters must be clearly defined. The table below summarizes the validated system for Estriol impurity analysis.

ParameterSpecificationRationale / Purpose
Stationary Phase Silica Gel 60 F254, 0.25 mm layerHigh-purity, polar adsorbent ideal for steroid separation. Fluorescent indicator allows for non-destructive UV visualization.[5]
Mobile Phase Chloroform : Methanol : Acetone : Acetic Acid (90:5:5:5 v/v)Optimized polarity for resolving Estriol from closely related impurities. Acetic acid minimizes spot tailing.
Chamber Saturation 15 minutes minimumEnsures a reproducible chromatographic environment and stable Rf values.[8]
Application Volume 5 µLControlled volume to prevent spot overloading and ensure sharp bands.
Development Distance ~15 cmProvides sufficient migration distance for effective separation of components.
Primary Visualization UV light at 254 nmNon-destructive method for detecting UV-absorbing compounds like Estriol.[6]
Secondary Visualization Methanol / Sulfuric Acid (7:3) spray followed by heating at 100°CHighly sensitive, destructive method that produces colored spots for easy detection and semi-quantification.[2]
Rf (Estriol) ~0.4 - 0.5 (Typical)The exact value may vary; should be consistent with the co-spotted reference standard.

References

  • Analytical Toxicology. (2017). Thin–layer Chromatography (TLC). Available at: [Link]

  • ResearchGate. (n.d.). Detection results of estriol samples (I: TLC plate; II: Raman spectra; III - ResearchGate. Available at: [Link]

  • ResearchGate. (2010). Thin-Layer Chromatographic Analysis of Steroids: A Review. Available at: [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Detection Progress of Selected Drugs in TLC - PMC. Available at: [Link]

  • LCGC International. (2012). Stationary Phases for Modern Thin-Layer Chromatography. Available at: [Link]

  • ResearchGate. (2011). Detection and Visualization Methods Used in Thin-Layer Chromatography. Available at: [Link]

  • PubMed. (1978). Detection of estrogen-like compounds by thin-layer chromatography. Available at: [Link]

  • Lösungsfabrik. (2018). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Available at: [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Available at: [Link]

  • ResearchGate. (2015). Determination of estradiol and its degradation products by liquid chromatography. Available at: [Link]

  • PubMed. (2002). Stationary phases for thin-layer chromatography. Available at: [Link]

  • Austin Publishing Group. (2015). GC-MS and HPLC Methods for Determination of Estriol Hormone in Pharmaceutical Preparations. Available at: [Link]

  • National Institutes of Health (NIH). (2021). The Identification of Six Estrogen Preparations by Combining Thin-Layer Chromatography with Micro-Raman Imaging Spectroscopy - PMC. Available at: [Link]

  • YouTube. (2015). Discover estrogens by high-performance thin-layer chromatography (HPTLC). Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Estriol | C18H24O3 - PubChem. Available at: [Link]

  • USP-NF. (2006). USP Monographs: Estriol. Available at: [Link]

  • ResearchGate. (2011). Application of TLC-Densitometry for Analysis of Estradiol Hemihydrate in Dosage Forms. Available at: [Link]

  • ScienceDirect. (2011). Validation of thin layer and high performance thin layer chromatographic methods. Available at: [Link]

  • USP-NF. (2020). Estradiol Transdermal System. Available at: [Link]

  • Semantic Scholar. (2010). Thin-Layer Chromatographic Analysis of Steroids: A Review. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). EUROPEAN PHARMACOPOEIA 11.1. Available at: [Link]

  • LCGC International. (2012). Stationary Phases for Modern Thin-Layer Chromatography. Available at: [Link]

  • SynThink. (n.d.). Estriol EP Impurities & USP Related Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Validation of a Thin-Layer Chromatography for the Determination of Hydrocortisone Acetate and Lidocaine in a Pharmaceutical Preparation - PMC. Available at: [Link]

  • ResearchGate. (2015). A simple thin layer chromatography method for separation of selected natural steroid hormones. Available at: [Link]

  • SLS. (n.d.). ESTRIOL EUROPEAN PHARMACOPOEIA. Available at: [Link]

  • UNAIR Repository. (2010). TLC: Validation of Analyses. Available at: [Link]

  • USP-NF. (2020). Estriol. Available at: [Link]

  • MAC-MOD Analytical. (n.d.). Optimizing the USP Monograph for Estradiol. Available at: [Link]

  • ResearchGate. (2014). Validation of a Thin-Layer Chromatography for the Determination of Hydrocortisone Acetate and Lidocaine in a Pharmaceutical Preparation. Available at: [Link]

  • USP-NF. (2019). Estradiol Transdermal System. Available at: [Link]

Sources

Application Note: Preparation and Handling of a 9,11-Didehydrooestriol Standard Stock Solution for Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, handling, and quality control of a 9,11-Didehydrooestriol standard stock solution. This compound, a key related compound of Estriol, serves as a critical reference standard in pharmaceutical quality control, impurity profiling, and metabolic studies. The accuracy of analytical data is fundamentally dependent on the integrity of the reference standard solution. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a framework built on principles of scientific integrity, safety, and metrological traceability. We will delve into the causality behind experimental choices, ensuring the resulting standard solution is both accurate and reliable for its intended use in chromatographic and mass spectrometric analyses.

Pre-Protocol Considerations & Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust protocol.[1] this compound (Estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol) is a steroid hormone derivative. Steroids are characteristically lipophilic, a property that dictates solvent selection and handling procedures.[2]

Rationale for Solvent Selection: The primary goal is to select a solvent that completely solubilizes the analyte, is compatible with the intended analytical instrumentation (e.g., HPLC, LC-MS), and minimizes degradation. Based on available data, this compound is slightly soluble in methanol and DMSO.[3] For applications involving reverse-phase chromatography and mass spectrometry, high-purity (e.g., LC-MS grade) methanol is the solvent of choice. It is volatile, miscible with typical mobile phases, and less prone to interfering with ionization processes compared to DMSO. Sigma-Aldrich technical bulletins for other steroid standards frequently specify methanol as the dissolution solvent.[4]

Stability and Storage Imperatives: The compound is reported to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Therefore, handling should be performed expeditiously in a controlled-humidity environment if possible, and the solid material must be stored in a desiccator. As a general rule for hormone-based products, storage should be in a cool, dry place, protected from light to prevent photodegradation.[5][6] For long-term stability of the prepared stock solution, storage at -20°C or below is recommended.[4][7]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Chemical Name Estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol
CAS Number 246021-20-5 [8]
Molecular Formula C18H22O3 [8]
Molecular Weight 286.37 g/mol [8]
Appearance Off-White to Pale Yellow Solid [3]
Solubility Slightly soluble in Methanol, DMSO [3]

| Stability | Hygroscopic |[3] |

Safety & Handling Precautions

Researcher safety is paramount. Steroid compounds, including this compound, are biologically active and must be handled with care. A related compound, 9,11-Dehydroestradiol, is suspected of causing cancer and may damage fertility or the unborn child.[9] Furthermore, this compound is classified as a Dangerous Good for transport, underscoring its hazardous potential.[10]

  • Engineering Controls: All weighing and solution preparation steps must be conducted inside a certified chemical fume hood or a similar ventilated enclosure to prevent inhalation of fine particles.

  • Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, nitrile gloves (double-gloving is recommended), and safety glasses with side shields.

  • Waste Disposal: All contaminated materials (e.g., weigh boats, pipette tips, vials, excess solution) must be disposed of as hazardous chemical waste according to institutional and local regulations.

Materials and Equipment

The quality of the final solution is directly tied to the quality of the materials and the calibration of the equipment used.

Material/EquipmentSpecificationRationale
This compoundCertified Reference Material (CRM) or high-purity (>98%) standardEnsures identity, purity, and traceability of the starting material.
Methanol (MeOH)LC-MS Grade or HPLC GradeMinimizes organic and particulate impurities that could interfere with analysis.
Analytical Balance4- or 5-place (0.1 mg or 0.01 mg readability), calibratedCritical for accurate mass determination, as per USP <41> guidelines.[11]
Volumetric Flask10 mL, Class A, with glass stopperEnsures accurate final volume for the target concentration.
PipettesCalibrated micropipettes or glass pipettesFor accurate solvent transfer.
SpatulaAnti-static or stainless steelFacilitates transfer of the hygroscopic powder.
Weigh Boat/PaperAnti-staticPrevents loss of material due to static electricity.
BeakerSmall (e.g., 25 mL)For intermediate solvent handling.
Syringe Filters0.22 µm, PTFE (or other solvent-compatible material)Optional, for removing any particulates before transfer to an autosampler vial.
Storage Vials2 mL amber glass autosampler vials with PTFE-lined capsProtects the solution from light and prevents solvent evaporation.
Sonicator BathStandard laboratory gradeProvides energy to aid in the complete dissolution of the solid material.

Protocol for Preparation of a 1 mg/mL Stock Solution

This protocol details the gravimetric preparation of a 10 mL stock solution at a target concentration of 1.0 mg/mL. Gravimetric preparation is preferred as it minimizes the uncertainties associated with volumetric transfers of small liquid volumes.[12]

Step 4.1: Equilibration and Weighing
  • Remove the this compound reference standard container from its storage location (e.g., freezer or desiccator) and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the hygroscopic solid.[3]

  • Place an anti-static weigh boat on the calibrated analytical balance and tare the balance.

  • Carefully weigh approximately 10.0 mg of this compound into the weigh boat. Record the exact mass to the nearest 0.1 mg or 0.01 mg (e.g., 10.2 mg).

  • The precision of this measurement is the most critical factor for the final concentration's accuracy.

Step 4.2: Dissolution and Dilution
  • Quantitatively transfer the weighed powder to a 10 mL Class A volumetric flask. This can be achieved by carefully tapping the powder from the weigh boat into the flask.

  • Rinse the weigh boat multiple times with small volumes (e.g., 1-2 mL) of LC-MS grade methanol, transferring each rinse into the volumetric flask to ensure no material is lost.

  • Add methanol to the flask until it is approximately half-full.

  • Stopper the flask and gently swirl to wet the powder.

  • Place the flask in a sonicator bath for 5-10 minutes to facilitate complete dissolution. Visually inspect the solution against a light source to ensure no undissolved particulates remain.

  • Allow the solution to return to ambient temperature.

  • Carefully add methanol dropwise to bring the solution volume precisely to the 10 mL calibration mark.

  • Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

Step 4.3: Calculation, Labeling, and Storage
  • Calculate the precise concentration of the stock solution based on the actual weight recorded.

    • Formula: Concentration (mg/mL) = Weight of Standard (mg) / Volume of Flask (mL)

    • Example: 10.2 mg / 10.0 mL = 1.02 mg/mL

  • Transfer the solution into appropriately labeled amber glass vials.

  • The label must include:

    • Compound Name: this compound Stock

    • Concentration: 1.02 mg/mL (example)

    • Solvent: Methanol (LC-MS Grade)

    • Preparation Date

    • Preparer's Initials

    • Expiry/Retest Date (e.g., 6-12 months from preparation, stability-dependent)

  • Store the primary stock solution and its aliquots in a freezer at ≤ -20°C.[4]

Quality Control and Verification

A prepared standard is not trustworthy until it is verified.[13] The objective of this step is to confirm the identity and concentration of the solution and to establish its stability profile for its intended period of use.

Protocol 5.1: Initial Concentration Verification
  • Preparation of Working Standards: Prepare a dilution series from the newly made stock solution to create at least five concentration levels that span the expected working range of the analytical method (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Instrumental Analysis: Analyze these working standards using a validated and calibrated HPLC-UV or LC-MS system.

  • Verification Checks:

    • Linearity: Plot the instrument response (e.g., peak area) versus concentration. The series should demonstrate excellent linearity, with a coefficient of determination (R²) > 0.995, as recommended by ICH guidelines.[13]

    • Comparison: If a previously qualified batch of the standard exists, inject the new stock solution (diluted to an appropriate concentration) and compare the instrument response. The response should be within an acceptable percentage (e.g., ± 5%) of the expected value.

Protocol 5.2: Ongoing Stability Assessment
  • Methodology: On a periodic basis (e.g., monthly or quarterly), analyze an aliquot of the stored stock solution against a freshly prepared working standard.

  • Acceptance Criteria: The concentration of the stored solution should remain within a pre-defined limit (e.g., ± 10%) of its initial value.

  • Shelf-Life Definition: The "shelf-life" or "retest date" of the stock solution is the period for which it has been demonstrated to remain stable under the specified storage conditions.[14]

Workflow Visualization

The following diagram illustrates the logical flow of the standard stock solution preparation and verification process.

G cluster_prep Preparation Phase cluster_qc Quality Control Phase cluster_storage Storage & Stability A Receive & Log Reference Standard B Equilibrate Standard to Room Temp A->B 30 min C Gravimetrically Weigh ~10 mg of Standard B->C Calibrated Balance D Quantitative Transfer to 10 mL Volumetric Flask C->D E Dissolve in MeOH & Sonicate D->E F Dilute to Volume & Homogenize E->F G Calculate Final Conc. & Label Vials F->G H Prepare Dilution Series (e.g., 5 levels) G->H I Analyze via HPLC or LC-MS H->I J Verify Linearity (R² > 0.995) & Accuracy I->J J->G If Failed: Re-prepare K Release for Use J->K If Passed L Store Stock Solution at <= -20°C K->L M Periodic Stability Check (vs. Fresh Standard) L->M Monthly/Quarterly M->L

Caption: Workflow for this compound Stock Solution Preparation and QC.

References

  • 9,11-didehydro GA4 - Chemical & Physical Properties by Cheméo. Cheméo. [Link]

  • <1220> ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF. [Link]

  • Steroid hormones: relevance and measurement in the clinical laboratory. Clinical Chemistry. [Link]

  • Storing and disposing of your Hormone Replacement Therapy (HRT) products. Balance Menopause. [Link]

  • USP General Chapter <1058>. Agilent. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. E&E Leader. [Link]

  • Process for the preparation of hormone solutions.
  • How Should I Store My Hormone Therapy Products? Red Leaf Wellness. [Link]

  • HRT stockpiling: freezing estrogen vials to extend their shelf life? Reddit. [Link]

  • Production, Clearance, and Measurement of Steroid Hormones. GLOWM. [Link]

  • Pharmacokinetics of estradiol. Wikipedia. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • Harm Reduction in 2024: Extending the Shelf Life of Estradiol Valerate Vials. QueerDoc. [Link]

  • delta9,11-Estradiol | C18H22O2 | CID 9816888. PubChem - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Shape for Estriol Impurity A in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced HPLC troubleshooting. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the chromatographic analysis of Estriol and its related substances. Specifically, we will focus on a common yet vexing issue: poor peak shape for Estriol Impurity A in reverse-phase HPLC methods. As your dedicated application scientist, my goal is to provide not just a list of steps, but a logical, scientifically-grounded framework to diagnose, resolve, and prevent these issues, ensuring the integrity and reliability of your analytical data.

Section 1: Understanding the Chemistry of the Separation

Effective troubleshooting begins with a fundamental understanding of the analytes involved. The physicochemical properties of Estriol and its impurities are the primary drivers of their behavior on a reverse-phase column.

Q1: What are the critical chemical properties of Estriol and Estriol Impurity A that affect their HPLC peak shape?

A: The key to this separation lies in understanding the structure and acidity of these molecules.

  • Estriol: This is a steroid hormone characterized by three hydroxyl (-OH) groups.[1][2] Two are secondary aliphatic alcohols (at C16 and C17), which are neutral across the typical HPLC pH range. The third, at the C3 position on the aromatic A-ring, is a phenolic hydroxyl group . This group is weakly acidic, with a pKa of approximately 10.4.[3][4]

  • Estriol Impurity A (9,11-Didehydroestriol): This impurity is structurally very similar to Estriol, containing the same three hydroxyl groups, including the critical phenolic group.[5][6] Its defining feature is an additional double bond within the steroid ring system, which makes it slightly more hydrophobic than the parent Estriol molecule.

The Causality Behind Peak Shape Issues: The phenolic group is the crucial factor. In reverse-phase HPLC, which typically operates at a pH between 2 and 8, the ionization state of this group dictates the molecule's interaction with the stationary phase. If the mobile phase pH approaches the pKa of the analyte, a mixture of the ionized (phenolate anion) and unionized (phenol) forms will exist simultaneously in the column.[7] This dual state leads to multiple retention mechanisms, resulting in significant peak broadening, splitting, or, most commonly, tailing.[7]

AnalyteStructureKey Functional GrouppKaChromatographic Implication
Estriol C18H24O3[2]Phenolic Hydroxyl~10.4[3][4]Weakly acidic; ionization must be controlled.
Estriol Impurity A C18H22O3[6]Phenolic Hydroxyl~10.4 (similar to Estriol)Weakly acidic; slightly more retained than Estriol due to increased hydrophobicity.
Section 2: A Logical Framework for Troubleshooting

When poor peak shape is observed, a systematic approach is more effective than random adjustments. The following workflow provides a logical path from problem identification to resolution.

Q2: My chromatogram shows a tailing peak for Estriol Impurity A. What is the most likely cause and how do I begin troubleshooting?

A: A tailing peak for a specific analyte, while others in the chromatogram may look acceptable, strongly suggests a chemical interaction issue rather than a system-wide mechanical problem.[8] For an acidic compound like Estriol Impurity A, the most probable cause is undesirable secondary interactions with the stationary phase, driven by an inappropriate mobile phase pH.

The primary suspect is the interaction between the ionized form of your analyte and the silica backbone of the stationary phase. Even on modern, end-capped columns, residual silanol groups exist.[9] At a mobile phase pH above approximately 3.5, these silanols begin to deprotonate, acquiring a negative charge. If your analyte is also partially deprotonated (which can happen if the pH is not sufficiently low), repulsive forces and other complex interactions can occur, leading to poor peak shape.

Use the following diagnostic workflow to systematically address the problem.

G start Observe Poor Peak Shape (Tailing, Broadening) check_all_peaks Does it affect ALL peaks or just Impurity A? start->check_all_peaks system_issue System/Mechanical Issue (e.g., Column Frit Blockage, Dead Volume) check_all_peaks->system_issue All Peaks analyte_issue Analyte-Specific Issue (Chemical Interaction) check_all_peaks->analyte_issue Specific Peaks protocol2 Execute Protocol 2: System Health Check system_issue->protocol2 optimize_ph PRIMARY ACTION: Optimize Mobile Phase pH (Ion Suppression) analyte_issue->optimize_ph protocol1 Execute Protocol 1: pH Scouting Study optimize_ph->protocol1 eval_shape Is Peak Shape Acceptable? protocol1->eval_shape check_additives SECONDARY ACTION: Evaluate Mobile Phase Additives & Column eval_shape->check_additives No end Achieved Symmetrical Peak (USP Tailing Factor < 1.5) eval_shape->end Yes check_additives->end protocol2->end

Caption: Troubleshooting workflow for poor peak shape.

Section 3: Step-by-Step Optimization Protocols

Here we translate theory into practice with detailed experimental protocols. These are designed to be self-validating, providing clear data to guide your decisions.

Q3: What is the first and most critical parameter to optimize for Estriol Impurity A, and how do I do it methodically?

A: The single most impactful parameter is mobile phase pH . The goal is to employ the principle of ion suppression. For a weakly acidic compound like Estriol Impurity A, you must lower the mobile phase pH to at least 2 units below the analyte's pKa.[10] Since the pKa is ~10.4, a pH in the range of 2.5 to 3.5 is an ideal starting point. This ensures the phenolic hydroxyl group is fully protonated (neutral), promoting a single, consistent hydrophobic interaction with the C18 stationary phase and dramatically improving peak shape.[10][11]

Experimental Protocol 1: Mobile Phase pH Scouting Study

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of Estriol Impurity A.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytes: Estriol and Estriol Impurity A standard solution

  • Mobile Phase A components: HPLC-grade water, Formic Acid, Ortho-phosphoric acid, Ammonium Formate

  • Mobile Phase B: Acetonitrile or Methanol

Methodology:

  • Prepare Buffered Mobile Phases: Prepare three different aqueous mobile phases (Mobile Phase A).

    • Condition 1 (Low pH): 0.1% Formic Acid in Water (v/v). Verify pH is ~2.7.

    • Condition 2 (Mid pH): 10mM Ammonium Formate in Water. Adjust pH to 4.5 with Formic Acid.

    • Condition 3 (Neutral pH): Use HPLC-grade water (unbuffered, pH ~6-7).

  • System Equilibration: For each condition, purge the system and equilibrate the column with a 50:50 mixture of the prepared Mobile Phase A and Mobile Phase B for at least 20 column volumes.

  • Analysis: Inject the standard solution under each condition using an identical isocratic method (e.g., 50:50 A:B) and flow rate (e.g., 1.0 mL/min).

  • Data Evaluation: For each chromatogram, measure the retention time (RT) and the USP Tailing Factor (Tf) for the Estriol Impurity A peak. A Tf value between 0.9 and 1.2 is ideal, while values > 1.5 indicate significant tailing.[12]

Anticipated Results and Interpretation:

The data should clearly demonstrate the impact of pH on peak shape.

pH ConditionApproximate pHEstriol Impurity A RT (min)Estriol Impurity A USP Tailing Factor (Tf)Interpretation
0.1% Formic Acid2.78.51.1Excellent: Analyte is fully protonated, leading to good retention and symmetrical peak shape.
10mM Ammonium Formate4.57.91.8Poor: Partial ionization of residual silanols begins, causing secondary interactions and peak tailing.
Unbuffered Water~6.57.2> 2.5Unacceptable: Significant silanol ionization leads to severe peak tailing.

This experiment validates that operating at a low pH is essential for this analysis.

Q4: I've lowered the pH, and the peak shape is better but still not perfect. What are my next steps?

A: If tailing persists at low pH, the cause may be secondary. Consider these factors:

  • Organic Modifier Choice: Acetonitrile and Methanol have different solvent properties. Methanol is a more polar, protic solvent that can better mask residual silanols through hydrogen bonding, sometimes offering a superior peak shape for polar compounds, albeit with different selectivity. It is worth evaluating Methanol as your organic modifier if Acetonitrile is not providing the desired results.

  • Buffer Type and Concentration: While 0.1% formic acid is often sufficient, a formal buffer like a phosphate buffer (e.g., 20mM potassium phosphate adjusted to pH 3.0) can provide more robust pH control, especially if the sample matrix has its own buffering capacity.[13] Note that phosphate buffers are not volatile and are incompatible with mass spectrometry.[13]

  • Column Chemistry: Not all C18 columns are created equal. If you are using an older "Type A" silica column, it may have a high concentration of acidic silanols. Switching to a modern, high-purity, end-capped "Type B" silica column or a column with a polar-embedded phase can significantly reduce these problematic secondary interactions.[12]

Q5: Could my HPLC system or column be the problem, and how would I confirm this?

A: Yes, mechanical issues can mimic chemical problems, though they typically affect all peaks in the chromatogram.[14] If all peaks are broad or tailing, especially early eluting ones, suspect a system issue.[8]

Experimental Protocol 2: Diagnosing System and Column Health

Objective: To isolate system-level contributions to poor peak shape.

Methodology:

  • Check for Extra-Column Volume:

    • Replace the column with a zero-dead-volume union.

    • Run the mobile phase at your typical flow rate and inject a small amount of a standard compound like caffeine or uracil.

    • The resulting peak should be very sharp and narrow. If it is broad or tailing, you have significant extra-column volume in your system (e.g., from using tubing with an overly large internal diameter or from poorly made connections).[12]

  • Assess Column Contamination/Blockage:

    • Observe the system backpressure. A sudden increase often points to a blockage.

    • If a blockage is suspected at the column inlet, first try back-flushing the column (disconnect from the detector and flush to waste). Check the column's instruction manual to ensure it is safe to back-flush.[14]

    • If back-flushing doesn't resolve the issue and peak shape remains poor for all analytes, the column may be irreversibly fouled or have a disturbed packing bed, and replacement is the best course of action.[14]

  • Install a Guard Column: To protect your analytical column from sample matrix contaminants that can cause blockages and degrade performance, always use a guard column with matching stationary phase chemistry.[8]

Section 4: Frequently Asked Questions (FAQs)
  • Q6: Why does the peak for the main Estriol active sometimes look fine while the impurity peak tails?

    • A: This is a classic sign of a concentration-dependent issue known as mass overload. The impurity is at a much lower concentration than the active pharmaceutical ingredient (API). The API can saturate the active sites (like residual silanols) on the stationary phase, effectively "shielding" itself from these negative interactions and exhibiting good peak shape. The low-concentration impurity, however, encounters a higher proportion of these active sites, causing it to tail. Lowering the mobile phase pH is the most effective solution.

  • Q7: How does temperature affect the peak shape for this analysis?

    • A: Increasing the column temperature (e.g., to 35-40 °C) generally improves chromatography by lowering mobile phase viscosity (reducing backpressure) and increasing mass transfer kinetics. This often leads to sharper, more efficient peaks. However, be aware that the pH of some mobile phase buffers can shift with temperature, so ensure your method is robust across a small temperature range.

  • Q8: Should I add a chelating agent like EDTA to the mobile phase?

    • A: This is generally not a first-line solution unless you specifically suspect metal contamination. Some analytes can chelate with trace metals present in the HPLC system (frits, tubing) or on the silica surface, causing peak tailing.[15] If you have exhausted other options, adding a small amount of a chelator like EDTA (~0.1 mM) or the more MS-friendly Medronic Acid can sometimes improve peak shape for sensitive compounds.[16]

References
  • SynThink. (n.d.). Estriol EP Impurities & USP Related Compounds.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5756, Estriol. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • Wikipedia. (2024, October 26). Estriol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Estriol - Impurity A. Retrieved from [Link]

  • Phenomenex. (2023, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Estriol-Impurities. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Al-Bayati, M. F., & Al-Amood, H. A. (2015). GC-MS and HPLC Methods for Determination of Estriol Hormone in Pharmaceutical Preparations.
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Gola, M., et al. (2024). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. International Journal of Molecular Sciences, 25(11), 6194.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Al-Bayati, M. F. (2017). Method Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Female Hormones in Hormone Concentrates Creams. Journal of Analytical & Bioanalytical Techniques, 8(2).
  • Dolan, J. W. (2017, May 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(5), 304-309.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Dong, M. W. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(10), 746-757.
  • He, Y., et al. (2015). Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD.
  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5757, Estradiol. Retrieved from [Link]

  • Al-Bayati, M. F. (2017). Method Development and Validation of Stability Indicating RP-HPLC. Journal of Analytical & Bioanalytical Techniques, 8(369).
  • Grecea, M., et al. (2014).
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC North America, 30(7), 564-569.
  • Horas, H., et al. (2023). Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay. Journal of Applied Pharmaceutical Science, 13(4), 177-185.
  • Chen, Y., et al. (2024). Caffeine Exposure Modulates Trophoblast Differentiation and Estradiol Synthesis. International Journal of Molecular Sciences, 25(3), 1735.
  • Reddit. (2021, March 5). Modifying mobile phase for better peak separation?

Sources

Technical Guide: Optimizing Mobile Phase pH for Estriol Impurity Separation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Analytical Chemists, and QC Specialists From: Senior Application Scientist, Separation Sciences Subject: Advanced Troubleshooting & Optimization of Estriol (E3) HPLC Methods

The Core Directive: Why pH Matters for "Neutral" Steroids

A common misconception in steroid analysis is that because Estriol (E3) and its related impurities (Estrone, Estradiol, 16-epi-estriol) are neutral at physiological pH, mobile phase pH is irrelevant.[1][2][3] This is false.

While Estriol is not charged at pH 4.0, the stationary phase surface chemistry is highly active.[2] The optimization of pH for Estriol is rarely about ionizing the analyte itself (until extreme pH levels), and almost entirely about managing the Silanol Effect .

The Science of Interaction
  • Analyte: Estriol contains a phenolic hydroxyl group at C3 (pKa ~10.[2][3]4) and two alcoholic hydroxyls at C16/C17.[2] It acts as a Hydrogen Bond Donor (HBD).[2]

  • Stationary Phase: Silica-based C18 columns possess residual silanols (Si-OH).[1][2][3]

    • At pH > 4.5: Silanols deprotonate (Si-O⁻).[1][2][3]

    • The Interaction: The phenolic hydrogen of Estriol binds strongly to the ionized silanols, causing peak tailing and non-linear retention.

  • The Fix: Lowering pH (< 3.0) protonates the silanols (Si-OH), neutralizing the surface and sharpening the peak.

Critical Data & Parameters

Before troubleshooting, verify your molecule's physicochemical boundaries.[2][3]

Table 1: Key Physicochemical Parameters for Estriol & Impurities

AnalyteKey Functional GrouppKa (Approx.)Behavior at pH 3.0Behavior at pH 11.0
Estriol (E3) Phenol (C3-OH)10.4NeutralIonized (Negative)
Estradiol (E2) Phenol (C3-OH)10.4NeutralIonized (Negative)
Estrone (E1) Phenol (C3-OH)10.3NeutralIonized (Negative)
Estriol Glucuronides Carboxylic Acid~3.5Neutral (Retained)Ionized (Elutes Early)

Note: If your sample matrix includes glucuronide metabolites (common in urine analysis), pH control becomes critical for selectivity, not just peak shape, as these moieties have pKa values near 3.5.[2][3]

Troubleshooting Guide: The "Silanol" Protocol

Use this section to diagnose specific chromatographic failures.

Scenario A: Severe Peak Tailing (Tailing Factor > 1.5)

User Question: "My Estriol peak is tailing significantly on a standard C18 column, even though I'm using a water/acetonitrile gradient. Is my column dead?"

Root Cause: Unsuppressed silanol activity.[2][3] You are likely running at neutral pH (pH ~6-7) where silanols are ionized.[1][2] The Fix:

  • Immediate Action: Acidify the aqueous mobile phase.[2] Add 0.1% Formic Acid or 10 mM Phosphate Buffer (pH 3.0) .[2]

  • Why: This suppresses the ionization of surface silanols (Si-O⁻

    
     Si-OH), eliminating the secondary interaction sites.
    
  • Pro Tip: If tailing persists at pH 3.0, switch to an "End-capped" column (e.g., L1 packing with high carbon load) or a "Base Deactivated" stationary phase.[2][3]

Scenario B: Resolution Loss of Isomers (16-epi-estriol vs. Estriol)

User Question: "I cannot separate 16-epi-estriol from Estriol. I tried changing pH from 3.0 to 5.0, but the selectivity didn't change."

Root Cause: pH Inefficacy.[2][3] Since both molecules are neutral phenols at pH 3–9, changing pH within this range does not alter their charge state or hydrophobicity relative to each other.[2][3] The Fix:

  • Action: Stop adjusting pH. Change the Organic Modifier or Stationary Phase .

    • Switch from Acetonitrile to Methanol (protic solvent enhances steric selectivity).[2]

    • Switch column chemistry to Phenyl-Hexyl or Pentafluorophenyl (PFP) .[1][2] These phases interact with the steroid ring's pi-electrons, offering shape selectivity that C18 lacks.[2]

  • Advanced (High pH) Option: If using a Hybrid column (e.g., Waters XBridge, Phenomenex Gemini), raise pH to 11.0 .[2][3]

    • Mechanism:[2][3][4][5][6] At pH 11, the phenolic group ionizes.[2] Subtle differences in the pKa or solvation of the ionized isomers can create massive selectivity shifts. WARNING: Do not attempt this on standard silica columns; they will dissolve.[2][3]

Scenario C: Retention Time Drift

User Question: "My retention times are drifting effectively making my impurity windows invalid. I am using 10mM Ammonium Acetate."

Root Cause: Buffering Capacity Failure.[2][3] Ammonium Acetate has pKa values at ~4.75 and ~9.[2]2. If you are operating at pH 6.0–7.0, you are outside the buffering capacity.[2] The Fix:

  • Action: Move to a buffer effective at your target pH.[2][3]

    • For pH 3.0: Use Phosphate or Formate .[2][3]

    • For pH 7.0: Use Phosphate (if MS compatibility is not needed) or HEPES .[2][3]

  • Protocol: Ensure buffer concentration is at least 10–20 mM to counteract any localized pH changes within the column pores.[2]

Visualizing the Logic

The following diagrams illustrate the decision-making process for troubleshooting and method development.

Figure 1: The Tailing & Selectivity Logic Flow

Caption: Decision tree for diagnosing peak shape issues versus resolution issues in Estriol analysis.

Estriol_Troubleshooting Start START: Chromatographic Issue IssueType Identify Symptom Start->IssueType Tailing Peak Tailing (As > 1.5) IssueType->Tailing Resolution Poor Resolution (Isomers) IssueType->Resolution CheckPH Check Mobile Phase pH Tailing->CheckPH CheckCol Check Column Type Resolution->CheckCol IsAcidic Is pH < 3.0? CheckPH->IsAcidic Action_Acidify ACTION: Acidify MP (Add 0.1% Formic Acid or Phosphate pH 3.0) IsAcidic->Action_Acidify No (pH > 4) Action_Column ACTION: Switch Column (Use High-Purity/Endcapped C18) IsAcidic->Action_Column Yes (Already Acidic) IsHybrid Is Column Hybrid/Polymer (pH 1-12 stable)? CheckCol->IsHybrid Action_Modifier ACTION: Switch Organic Modifier (ACN <-> MeOH) IsHybrid->Action_Modifier No (Standard Silica) Action_HighPH ACTION: High pH Strategy (Ammonium Hydroxide pH 10.5) IsHybrid->Action_HighPH Yes (Explore Ionization) Action_PFP ACTION: Change Selectivity (Phenyl-Hexyl or PFP Phase) Action_Modifier->Action_PFP If fails

Figure 2: The "High pH" Advanced Workflow

Caption: Workflow for utilizing high pH chromatography (pH > 10) to separate difficult steroid impurities.

High_PH_Workflow Step1 1. Select Hybrid Column (e.g., BEH C18, Gemini) Step2 2. Prepare Mobile Phase 10mM NH4OH or Ammonium Bicarbonate (pH 10.5) Step1->Step2 Step3 3. Mechanism Check Estriol Phenol ionizes (E3-) Step2->Step3 Step4 4. Result Drastic Selectivity Change vs Neutral Impurities Step3->Step4

Standardized Experimental Protocol

Do not guess. Follow this stepwise optimization loop for Estriol.

Phase 1: The "Standard" Screen (Low pH)

  • Column: C18, End-capped, 3µm or sub-2µm (e.g., USP L1).[1][2][3]

  • Mobile Phase A: 10 mM Potassium Phosphate, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

    • Success Criteria: Sharp peaks (Tailing < 1.3).[2] If resolution of isomers is poor, proceed to Phase 2.[2][3]

Phase 2: Selectivity Tuning (Modifier Swap)

  • Change: Replace Acetonitrile with Methanol .

  • Rationale: Methanol participates in H-bonding and often separates steroid isomers (like 16-epi vs 17-epi) better than ACN.[1][2]

Phase 3: The "Nuclear" Option (High pH) Requires Hybrid Column (e.g., Waters BEH, Phenomenex Gemini).[2][3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonia.

  • Mobile Phase B: Methanol.[2][3][7]

  • Rationale: At pH 10.5, Estriol is negatively charged.[2][3] This creates ionic repulsion from residual silanols (also negative) and fundamentally alters interaction with the C18 chain.

References
  • United States Pharmacopeia (USP). USP Monograph: Estriol.[2][3] USP-NF.[1][2][8] (Standard reference for L1 column usage and system suitability limits). [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5756, Estriol.[2][3] (Source for pKa and physicochemical data). [1]

  • Méndez, A. et al. Effect of mobile phase pH on the retention of acidic, basic, and neutral compounds on reversed-phase columns.[2] Journal of Chromatography A. (Foundational theory on silanol suppression).

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance.[2] (Application note on High pH steroid separation using Hybrid particles).

Sources

Reducing baseline noise in 9,11-Didehydrooestriol MS detection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 9,11-Didehydrooestriol MS Detection

Welcome to the technical support guide for the mass spectrometric analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise, thereby enhancing sensitivity and data quality. Elevated baseline noise can obscure low-level analytes, compromise the limit of detection (LOD), and lead to inaccurate quantification.[1][2] This guide provides a systematic approach to identifying and eliminating the root causes of this pervasive issue.

Frequently Asked Questions (FAQs)

Q1: What is baseline noise and why is it problematic for this compound analysis?

A: Baseline noise refers to the constant, low-level signal generated by the mass spectrometer in the absence of a specific analyte peak.[2] This noise is a composite of electronic noise from the detector and, more significantly, "chemical noise" from the continuous ionization of background molecules.[3][4][5] For a low-concentration steroid like this compound, a high baseline can dramatically reduce the signal-to-noise ratio (S/N), making it difficult to distinguish the analyte's signal from the background. This directly impacts the method's sensitivity and the reliability of quantification at low levels.[1]

Q2: I see high baseline noise across my entire chromatogram. What is the most common cause?

A: A consistently high baseline across the entire run, including the injection solvent, almost always points to contamination in the mobile phase or a dirty mass spectrometer ion source.[6] Impurities in solvents, even those labeled "HPLC grade," can include plasticizers, amines, or other small molecules that ionize easily and create a high background signal.[7][8] Similarly, contaminants accumulating on the ion source components (like the ESI probe or sample cone) will continuously vaporize and ionize, contributing to chemical noise.[1][9][10]

Q3: My baseline noise increases significantly only when the organic solvent percentage is high. What does this indicate?

A: This phenomenon, often called a "rising baseline" during a gradient elution, typically indicates one of two issues:

  • Contaminated Organic Solvent: The organic solvent (e.g., acetonitrile or methanol) contains impurities that are being introduced into the MS at a higher rate as the gradient progresses.[8]

  • Column Bleed or Contaminant Elution: Less-retained or semi-retained contaminants that have built up on the analytical column from previous injections are being eluted as the mobile phase becomes stronger (higher organic content).[6][11] This can also be a sign of stationary phase degradation ("column bleed").

Systematic Troubleshooting Guide

A high baseline is a systemic problem. The most effective troubleshooting approach is to isolate the source of the noise by methodically examining each component of the LC-MS system, from the solvents to the detector.

Troubleshooting_Workflow cluster_solvents Solvent & Mobile Phase Checks cluster_lc LC System Checks cluster_ms MS System Checks cluster_sample Sample Preparation Checks A High Baseline Noise Observed B Phase 1: Solvents & Mobile Phase A->B C Phase 2: LC System Contamination B->C Noise Persists S1 Verify Solvent Grade Use LC-MS Grade Solvents & Additives D Phase 3: MS System Contamination C->D Noise Persists L1 Bypass Column Connect union from injector to MS E Phase 4: Sample-Related Issues D->E Noise Persists M1 Inspect & Clean Ion Source Clean ESI probe, capillary, cone P1 Analyze Solvent Blank Differentiates sample vs. system noise S2 Prepare Fresh Mobile Phase Avoid 'topping off' old solvents S1->S2 S3 S3 S2->S3 L2 Isolate Injector/Autosampler Flush sample loop and needle L1->L2 L3 Check for Leaks/Dead Volume Inspect fittings and tubing L2->L3 M2 Perform 'Steam Clean' Run high flow/temp overnight M1->M2 M3 Check Gas Supplies Verify purity of Nitrogen gas M2->M3 P2 Optimize Sample Prep Use SPE or LLE to remove matrix P1->P2 P3 Check for Plasticizers Use glass or polypropylene vials/plates P2->P3

Diagram 1: Systematic workflow for troubleshooting baseline noise.
Phase 1: Solvents and Mobile Phase Issues

The quality of your solvents is the single most critical factor for achieving a low-noise baseline.[7]

Q: How can I be sure my mobile phase isn't the problem? A: First, exclusively use solvents and additives (e.g., formic acid, ammonium formate) that are certified as "LC-MS Grade".[7][12] Standard HPLC-grade solvents can contain significantly higher levels of impurities that are invisible to a UV detector but ionize readily in an MS source.[7] Always prepare mobile phases fresh daily and use ultrapure water (≥18.2 MΩ·cm).[13][14] Avoid the practice of "topping off" solvent bottles, as this can concentrate contaminants over time.[7]

Parameter HPLC Grade Solvent LC-MS Grade Solvent Rationale for this compound Analysis
Purity Typically ≥99.9%Often ≥99.99%Higher purity minimizes background chemical noise.[7]
Filtration 0.2 µm0.1 µmReduces particulate matter that can clog the system.
Residue after Evaporation Low (e.g., <1-2 ppm)Very Low (e.g., <0.1-0.5 ppm)Non-volatile residues are a primary source of ion source contamination and noise.[1]
Specific Impurity Control GeneralTested for low levels of metals, plasticizers (e.g., phthalates), and polyethylene glycol (PEG)These common contaminants ionize easily and can create significant adducts and background ions, suppressing the signal of the target steroid.

Table 1: Comparison of Solvent Grades for LC-MS Analysis.

Phase 2: Isolating LC System Contamination

If fresh, high-purity solvents do not resolve the issue, the contamination may reside within the LC flow path.

Q: How do I determine if the noise is coming from my HPLC/UPLC system? A: The most definitive test is to bypass the LC column.

  • Disconnect the column from the injector outlet and the MS inlet.

  • Use a zero-dead-volume union (e.g., a PEEK union) to connect the injector outlet tubing directly to the MS inlet tubing.

  • Run your mobile phase gradient. If the baseline noise disappears or is significantly reduced, the contamination is originating from your column. If the noise persists, the source is "upstream" (in the pump, degasser, or autosampler) or "downstream" (in the MS source itself).[6]

Q: My autosampler seems to be the source. What should I do? A: Autosampler contamination often comes from residue in the sample loop, needle, or needle wash port.[15]

  • Protocol: Perform an extended flush of the injection system. Replace the standard needle wash solvent with a strong solvent mix like 50:50 isopropanol:acetonitrile. Flush the injection path for an extended period (e.g., 10-20 cycles).

  • Causality: If previous samples contained high concentrations of interfering substances (e.g., phospholipids from a plasma sample), they can adsorb to the surfaces of the PEEK or stainless steel tubing and slowly leach out in subsequent runs, causing carryover and a noisy baseline.[15]

Phase 3: Mass Spectrometer Source Contamination

The ion source is the interface between the LC and the MS and is highly susceptible to contamination. A dirty source is a very common cause of high background noise.[1][6]

Q: What are the signs of a dirty ion source, and how do I clean it? A: A key sign is a gradual increase in baseline noise over days or weeks of operation, often accompanied by a loss of sensitivity for your analyte.[1] Cleaning the ion source involves disassembling the front-end components and physically cleaning them.

Protocol: General Ion Source Cleaning (ESI Probe) (Note: Always consult your specific instrument manual for detailed instructions and safety precautions. Power down and vent the instrument before beginning.)

  • Disassembly: Carefully remove the ESI probe, capillary, and sample cone/nozzle.

  • Sonication: Place the metal components in a beaker with LC-MS grade methanol or isopropanol. Sonicate for 15-20 minutes.

  • Secondary Cleaning: Use a fresh solvent (e.g., LC-MS grade water) and sonicate for another 15-20 minutes to remove residual organic solvent and salts.

  • Drying: Thoroughly dry all components with high-purity nitrogen gas before reassembly. Ensure no fibers from wipes are left on the parts.

  • Reassembly & Pump-down: Reinstall the components, close the source, and pump the system down. Allow pressures to stabilize before re-introducing solvent.

Q: Is there a less invasive way to clean the MS inlet? A: Yes, an instrument "steam clean" can be highly effective for removing moderately retained contaminants from the atmospheric pressure interface.[16]

  • Protocol: Disconnect the column. Set the LC to deliver a high-aqueous mobile phase (e.g., 95:5 Water:Methanol) at a moderate flow rate (0.3-0.5 mL/min) directly into the MS. Set the source gas temperatures and flow rates to high values (e.g., Drying Gas Temp: 350 °C, Gas Flow: 13 L/min).[16] Let this run for several hours or overnight.

  • Causality: The combination of high temperature, high gas flow, and a polar solvent effectively vaporizes and flushes away contaminants that have deposited on the ion optics just inside the MS vacuum system.[16]

Phase 4: Sample-Related Matrix Effects

When analyzing this compound in complex biological matrices like serum or plasma, endogenous compounds can co-elute and cause ion suppression or a localized increase in baseline noise.[17]

Q: How can I reduce matrix effects from my biological samples? A: The most effective strategy is to improve your sample preparation protocol to selectively remove interfering compounds before injection.[18] Simple protein precipitation is often insufficient.

  • Liquid-Liquid Extraction (LLE): Steroids are nonpolar and can be effectively extracted from an aqueous matrix (like precipitated plasma) into an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE). This leaves behind polar interferences like salts and phospholipids.[19]

  • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup. A reversed-phase (e.g., C18) or mixed-mode sorbent can be used to retain the steroid of interest while salts and phospholipids are washed away with a weak solvent. The steroid is then eluted with a strong organic solvent.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Protocol A Pre-treated Sample (e.g., Precipitated Plasma) B Step 1: Condition Cartridge Methanol A->B C Step 2: Equilibrate Cartridge Water B->C D Step 3: Load Sample C->D E Step 4: Wash Interferences Weak Aqueous/Organic Mix D->E F Step 5: Elute Analyte Strong Organic Solvent (e.g., ACN) E->F G Step 6: Evaporate & Reconstitute F->G H Inject into LC-MS G->H

Diagram 2: General workflow for sample cleanup using SPE.

References

  • ZefSci. (2025, May 6).
  • Metabolomics Standard. (n.d.). Why Does the MS Baseline Spike at a Specific Time During LC-MS/MS Gradient Elution.
  • BASi. (n.d.). Troubleshooting.
  • Mahn, B. (2005, August 11).
  • Moran, L. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America.
  • ECHEMI. (n.d.). How to reduce high background noise in an LC MS/MS experiment?.
  • Reddit. (2023, August 8). High baseline. r/massspectrometry.
  • ResearchGate. (2025, August 7).
  • Stoll, D. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. LCGC North America.
  • American Laboratory. (n.d.). Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless?.
  • Chai, Y., et al. (2026, January 7). Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab.
  • ResearchGate. (2016, July 13).
  • Wang, C., et al. (n.d.).
  • Agilent. (n.d.). Tips to Improve Signal-to-Noise Checkout.
  • ResearchGate. (2017, August 6). How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)?.
  • YouTube. (2022, October 25).
  • Nuñez, O., et al. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
  • Wang, M., & Han, X. (n.d.). A practical approach for determination of mass spectral baselines. PMC - NIH.
  • Xia, Y., & McLuckey, S. A. (n.d.). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. PMC - NIH.
  • Chromatography Forum. (2014, November 6). GC/MS: high baseline, lots of noise.
  • Waters Corporation. (n.d.).
  • LGC Standards. (n.d.). This compound | CAS 246021-20-5.
  • Van den Broek, I. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research.
  • Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • ResearchGate. (2015, February 23). How to reduce high background noise in an LC MS/MS experiment?.
  • Waters Help Center. (n.d.).
  • MDPI. (n.d.). Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry.
  • Simson Pharma Limited. (n.d.). This compound | CAS No- 246021-20-5.
  • Jickells, S., & Negrusz, A. (2025, August 6).

Sources

Technical Guide: Adjusting Retention Time Shifts for Estriol EP Impurity A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1]

The Challenge: In the analysis of Estriol according to European Pharmacopoeia (EP) monographs, Impurity A (9,11-didehydroestriol) presents a specific separation challenge. Structurally, Impurity A differs from Estriol only by the presence of a double bond at the C9-C11 position. This minor modification creates a rigid, planar section in the steroid backbone, resulting in extremely similar hydrophobicities and retention factors (


) to the parent drug.

The Symptom: Users frequently report retention time (RT) drifts where Impurity A co-elutes with Estriol or shifts outside the relative retention time (RRT) windows defined by the EP system suitability criteria.

Scope of Guide: This technical resource addresses the root causes of these shifts—specifically thermodynamic selectivity changes and mobile phase sensitivity—and provides compliant adjustment protocols based on Ph. Eur. General Chapter 2.2.46 .

Mechanistic Insight: Why is Impurity A Drifting?

Q: Why does Impurity A shift differently than Estriol despite their structural similarity?

A: While both molecules are steroids, the 9,11-double bond in Impurity A introduces two critical differences:

  • Planarity: The double bond flattens the B-ring of the steroid skeleton. This alters how the molecule "slots" into the C18 alkyl chains of the stationary phase (Shape Selectivity).

  • 
    -
    
    
    
    Interactions:
    The double bond increases the electron density, making Impurity A more susceptible to secondary interactions with residual silanols or the silica support, especially if the column end-capping begins to hydrolyze.

Consequently, Impurity A is often more sensitive to temperature fluctuations and organic modifier ratios than Estriol. A 1°C change or a 1% composition error can disproportionately affect Impurity A, destroying resolution.

Troubleshooting Logic Map

The following diagram illustrates the decision pathway for diagnosing RT shifts.

TroubleshootingLogic Start Issue: Impurity A RT Shift / Co-elution CheckPress Check System Pressure (Stable?) Start->CheckPress CheckT Check Column Temperature (± 0.5°C accuracy?) CheckPress->CheckT Yes (Stable) ActionLeak Fix Leaks / Purge Pump CheckPress->ActionLeak No (Fluctuating) CheckMP Check Mobile Phase (Organic % & pH) CheckT->CheckMP Yes (Stable) ActionThermostat Calibrate Oven / Insulate Column CheckT->ActionThermostat No (Drifting) ActionAdjust Adjust Mobile Phase (Apply Ph. Eur. 2.2.46) CheckMP->ActionAdjust Fresh Prep Failed ActionColumn Replace Column (Check Carbon Load) CheckMP->ActionColumn Adjustments Failed

Figure 1: Decision matrix for isolating the root cause of retention shifts in steroid impurity profiling.

Critical Parameter: Mobile Phase Tuning

Q: The EP method prescribes a specific mobile phase.[2] Can I change it to fix the separation?

A: Yes, within strict limits. Ph.[1][2][3][4] Eur. General Chapter 2.2.46 allows for adjustments to satisfy system suitability criteria without re-validation.

For steroidal separations on C18, the organic modifier ratio is the primary lever for selectivity (


). Impurity A (less polar due to the double bond) typically elutes after Estriol in reverse-phase systems, but this can invert depending on the specific stationary phase.

Adjustment Protocol: If Impurity A is co-eluting or drifting too close to Estriol:

  • Identify the Mode: Is the method Isocratic or Gradient?

  • Apply the Adjustment:

ParameterPh. Eur. 2.2.46 Allowable AdjustmentTechnical Recommendation for Estriol
Mobile Phase Composition ± 30% relative (for minor component) or ± 10% absolute (whichever is smaller).[1]Decrease organic by 1-2% to increase retention and resolution.
pH (if buffered) ± 0.2 pH unitsSteroids are neutral; pH affects matrix/phenols. Keep strictly constant.
Flow Rate ± 50%Lower flow (e.g., 0.8 mL/min) often improves mass transfer for steroids.
Column Temp ± 10°CCritical: Lowering temp (e.g., from 25°C to 20°C) usually increases resolution.
Step-by-Step: Fine-Tuning the Organic Modifier

Use this protocol if resolution (


) between Estriol and Impurity A is < 2.0.
  • Prepare "Bracket" Solvents: Prepare the standard mobile phase, one version with -2% Acetonitrile/Methanol and one with +2%.

  • Equilibrate: Flush the column for 20 column volumes (approx. 30-40 mins at 1 mL/min).

  • Inject System Suitability Mix: Inject the Estriol/Impurity A mixture.

  • Calculate Resolution:

    
    
    
  • Select Condition: Choose the composition that yields

    
     while keeping the run time reasonable.
    

Critical Parameter: System Dwell Volume (Gradient Methods)

Q: Why does the separation work on my Agilent 1290 but fail on my Waters Alliance?

A: This is likely a Dwell Volume (Gradient Delay) issue. If the EP method utilizes a gradient, the time it takes for the gradient to travel from the pump mixer to the column head affects the effective separation window. Impurity A is highly sensitive to the exact %Organic at the moment of elution.

  • Low Dwell Volume (Modern UPLC/UHPLC): Gradient hits the column early. Peaks elute earlier, potentially compressing resolution.

  • High Dwell Volume (Older HPLC): Gradient is delayed. Isocratic hold at the beginning is effectively longer.

Visualizing Gradient Delay:

DwellVolume cluster_0 System A (Low Dwell) cluster_1 System B (High Dwell) MixerA Mixer ColA Column MixerA->ColA Short Path (Gradient arrives t=1 min) MixerB Mixer ColB Column MixerB->ColB Long Path (Gradient arrives t=4 min)

Figure 2: Impact of dwell volume on gradient arrival time.

The Fix (Ph. Eur. 2.2.46 Compliant): You are permitted to add an Isocratic Hold to the start of the gradient to mimic a larger dwell volume, or adjust the start time of the gradient segments.

Protocol: Measuring Your Dwell Volume

  • Remove the column; connect the injector directly to the detector (use a union).

  • Solvent A: Methanol.[5][6] Solvent B: Methanol + 0.1% Acetone (UV tracer).

  • Run a gradient: 0% B to 100% B over 20 minutes.

  • Detect at 265 nm.

  • Calculate the time at the midpoint (50% height) of the trace minus half the gradient time. This is your delay volume.

FAQ: Common Troubleshooting Scenarios

Q: I see "fronting" on the Estriol peak, and Impurity A is lost in the tail. What is happening?

A: This is often a Sample Diluent Effect . If you dissolve your sample in 100% Methanol but your initial mobile phase is high in water (e.g., 80% Water), the strong solvent plug travels faster than the analyte, causing the band to smear.

  • Solution: Dissolve the sample in the mobile phase or a solvent composition that matches the initial gradient conditions (e.g., 80:20 Water:MeOH).

Q: The relative retention time (RRT) of Impurity A is fluctuating, but Estriol is stable.

A: This indicates a Temperature Control Failure . Steroid isomers have different enthalpies of adsorption. If your column compartment is set to 25°C but the incoming solvent is not pre-heated, the actual internal column temperature may be 22°C or 28°C depending on lab ambient conditions.

  • Solution: Use a pre-heater (active solvent pre-heating) and ensure the column compartment is fully closed and stable.

Q: Can I change the column brand?

A: Yes, provided the stationary phase classification (e.g., C18, L1) is the same and system suitability is met.

  • Warning: For Estriol Impurity A, avoid "Aqua" or "Polar Embedded" C18 columns unless specified. These phases interact strongly with the hydroxyl groups on Estriol, potentially altering the selectivity sequence entirely compared to a standard C18.

References

  • European Pharmacopoeia (Ph.[1][2][3][4][7] Eur.) . General Chapter 2.2.46: Chromatographic Separation Techniques. 11th Edition. EDQM.

  • European Pharmacopoeia (Ph.[1][2][3][4] Eur.) . Estriol Monograph 1203. EDQM.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Chromatography Online . Troubleshooting Retention Time Issues in Reversed Phase HPLC.

Sources

Validation & Comparative

A Comparative Guide to 9,11-Didehydrooestriol Reference Standards: EP vs. USP

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity and characterization of active pharmaceutical ingredients (APIs) and their related impurities are paramount. This guide provides an in-depth technical comparison of the reference standards for 9,11-Didehydrooestriol as defined by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). This compound is a critical impurity of Estriol, a key estrogenic hormone. Understanding the nuances between these two major pharmacopeial standards is essential for ensuring global compliance and analytical method robustness.

Introduction to this compound and its Pharmacopeial Significance

This compound (CAS 246021-20-5), with the molecular formula C₁₈H₂₂O₃, is a known impurity in the synthesis of Estriol.[1] In the context of pharmacopeial standards, it is designated as Estriol Impurity A by the European Pharmacopoeia and Estriol Related Compound A by the United States Pharmacopeia. The control of such impurities is a critical aspect of drug quality, as they can potentially impact the safety and efficacy of the final pharmaceutical product. Both the EP and USP provide reference standards for this compound to ensure accurate identification and quantification.

Comparative Analysis of EP and USP Reference Standards

While both the EP and USP aim to ensure the quality of pharmaceuticals, their approaches to defining and controlling impurities can differ. This section delves into a direct comparison of the specifications and analytical methodologies for this compound as outlined in the respective Estriol monographs.

Designation and Purity Specifications
FeatureEuropean Pharmacopoeia (EP)United States Pharmacopeia (USP)
Compound Name Estriol Impurity AEstriol Related Compound A
CAS Number 246021-20-5246021-20-5
Molecular Formula C₁₈H₂₂O₃C₁₈H₂₂O₃
Molecular Weight 286.37286.37
Purity Requirements Defined within the Estriol monograph's "Related substances" test.Defined within the Estriol monograph's "Organic Impurities" section.
Reference Standard Availability Estriol Impurity A CRS (Chemical Reference Substance) is available.USP Estriol Related Compound A RS (Reference Standard) is available.
Analytical Methodology: A Head-to-Head Comparison

The analytical procedures stipulated by the EP and USP for the control of this compound in Estriol are both based on High-Performance Liquid Chromatography (HPLC). However, the specific chromatographic conditions exhibit notable differences.

HPLC ParameterEuropean Pharmacopoeia (EP) - Estriol MonographUnited States Pharmacopeia (USP) - Estriol Monograph
Mobile Phase Gradient elution with a mixture of water and acetonitrile.Gradient elution. Details are specified in the monograph.
Stationary Phase Octadecylsilyl silica gel for chromatography R (C18).L1 packing (C18).
Column Dimensions Typically 2.1 mm x 15 cm.4.6-mm × 15-cm.
Particle Size 1.7 µm.2.6-µm.
Flow Rate 0.5 mL/min.1.0 mL/min.
Column Temperature 45 °C.32°.
Detection UV spectrophotometry at 220 nm.UV spectrophotometry at 220 nm.
System Suitability Resolution between the peaks for impurity A and estriol is a key requirement.Resolution between estriol related compound A and estriol must be not less than 1.2.

Expert Insight: The choice of a smaller particle size and narrower column diameter in the EP method generally aims for higher efficiency and resolution, potentially leading to better separation of closely eluting impurities. The USP method, with a larger column dimension and particle size, may be considered a more traditional and robust approach. The difference in column temperature can also influence selectivity and peak shape.

Experimental Protocol: A Harmonized Approach to Comparative Analysis

To provide a practical framework for researchers, this section outlines a detailed, self-validating experimental protocol for the comparative analysis of this compound reference standards from both EP and USP. This protocol is designed to be a robust starting point for method development and validation in a quality control laboratory.

Objective

To compare the identity, purity, and chromatographic behavior of the European Pharmacopoeia (EP) Estriol Impurity A Chemical Reference Substance (CRS) and the United States Pharmacopeia (USP) Estriol Related Compound A Reference Standard (RS) using a validated High-Performance Liquid Chromatography (HPLC) method.

Materials and Reagents
  • EP Estriol Impurity A CRS

  • USP Estriol Related Compound A RS

  • USP Estriol RS

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

Chromatographic Conditions (Proposed Harmonized Method)

This proposed method integrates elements from both pharmacopoeias to create a robust and efficient analytical procedure.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 65 35
    15 40 60
    20 40 60
    25 65 35

    | 30 | 65 | 35 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Stock Solutions (100 µg/mL):

    • Accurately weigh approximately 10 mg of each reference standard (EP Impurity A and USP Related Compound A) and transfer to separate 100 mL volumetric flasks.

    • Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.

  • Working Standard Solutions (10 µg/mL):

    • Pipette 10 mL of each stock solution into separate 100 mL volumetric flasks and dilute to volume with the mobile phase.

  • System Suitability Solution:

    • Prepare a solution containing approximately 10 µg/mL of USP Estriol RS and 10 µg/mL of either the EP or USP this compound reference standard in the mobile phase.

Experimental Workflow

Comparative Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Comparison prep_standards Prepare Stock and Working Standards (EP & USP) equilibrate Equilibrate HPLC System prep_standards->equilibrate prep_sss Prepare System Suitability Solution prep_sss->equilibrate inject_sss Inject System Suitability Solution equilibrate->inject_sss check_sst Verify System Suitability Criteria (Resolution, Tailing Factor, etc.) inject_sss->check_sst inject_standards Inject EP and USP Standards compare_rt Compare Retention Times inject_standards->compare_rt check_sst->inject_standards If SST Passes compare_purity Compare Peak Purity and Area compare_rt->compare_purity report Generate Comparative Report compare_purity->report

Caption: Workflow for the comparative analysis of EP and USP this compound reference standards.

Data Analysis and Interpretation
  • Identity: The retention times of the main peaks in the chromatograms of the EP and USP standards should be comparable.

  • Purity: The peak purity of the main component in each standard should be assessed using a photodiode array (PDA) detector if available. The percentage purity can be calculated based on the area of the main peak relative to the total area of all peaks.

  • System Suitability: The resolution between the Estriol and this compound peaks in the system suitability chromatogram must meet the pre-defined criteria (e.g., >1.5).

Conclusion and Recommendations

Both the European Pharmacopoeia and the United States Pharmacopeia provide high-quality reference standards for the control of this compound in Estriol. While their analytical methodologies differ in specific parameters, both are designed to ensure the identity and purity of this critical impurity.

For laboratories operating in a global environment, a thorough understanding of both pharmacopeial requirements is crucial. The development of a harmonized analytical method, as proposed in this guide, can streamline quality control processes and ensure compliance across different regulatory landscapes. It is recommended that laboratories perform their own verification of the pharmacopeial methods and validate any harmonized or alternative methods according to ICH guidelines.

References

  • United St
  • European Pharmacopoeia. Estriol Monograph.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

A Predictive Guide to the NMR Spectral Characterization of 9,11-Didehydrooestriol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of steroid derivatives is paramount. 9,11-Didehydrooestriol, also known as Estriol EP Impurity A, is a significant analogue of oestriol characterized by the introduction of a double bond between the C9 and C11 positions. This structural modification dramatically alters the molecule's three-dimensional conformation and, consequently, its spectral properties. This guide provides an in-depth, predictive comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of this compound, benchmarked against its well-characterized parent compound, oestriol.

It is important to note that, to date, detailed experimental ¹H and ¹³C NMR spectral data for this compound is not widely available in the public domain. Therefore, this guide will leverage established principles of NMR spectroscopy and extensive data from structurally related steroids to construct a reliable, predicted spectral profile for this compound.[1][2][3] This predictive approach serves as a powerful tool for researchers in identifying this compound, whether it arises as a synthetic intermediate, a metabolite, or an impurity.

The Structural Imperative: Why the C9-C11 Double Bond Matters

The introduction of the Δ⁹(¹¹) double bond induces significant conformational changes in the steroid's B and C rings. In oestriol, these rings adopt a rigid trans-fused chair conformation. The sp² hybridization of C9 and C11 in this compound flattens this region of the steroid nucleus. This geometric alteration has profound implications for the chemical environment of nearby protons and carbons, leading to predictable and significant shifts in their NMR signals. Understanding these shifts is key to distinguishing between the two molecules.

Comparative ¹H NMR Spectral Analysis: Predicted vs. Experimental

The ¹H NMR spectrum of a steroid is often complex, with many overlapping signals in the aliphatic region.[4] However, the introduction of unsaturation provides unique and readily identifiable resonances.

Key Differentiating Features:
  • Vinylic Protons: The most striking difference in the ¹H NMR spectrum of this compound compared to oestriol will be the appearance of a new signal corresponding to the vinylic proton at C11. This proton is expected to resonate significantly downfield, typically in the range of 5.5-6.0 ppm, due to the deshielding effect of the double bond. Its multiplicity will be dependent on coupling to adjacent protons.

  • Aromatic Protons: The signals for the aromatic protons on the A-ring (H-1, H-2, and H-4) are expected to be largely similar to those in oestriol, although minor shifts may occur due to long-range conformational changes.

  • Angular Methyl Protons (C18): The C18 methyl group is in close proximity to the newly introduced double bond. The anisotropic effect of the C=C bond is expected to cause a downfield shift of the C18 proton signal compared to its position in oestriol.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound vs. Experimental Data for Oestriol.
Proton Assignment Oestriol (Experimental, in DMSO-d₆) This compound (Predicted) Rationale for Predicted Shift
H-11~1.415.5 - 6.0Vinylic proton in a deshielding environment.
H-18 (CH₃)0.66> 0.70Deshielding from the proximate C9-C11 double bond.
Aromatic (H-1, H-2, H-4)6.43, 6.50, 7.03Largely UnchangedDistal to the structural modification.
Carbinol (H-16, H-17)3.84, 3.29Minor Shifts ExpectedPotential for minor conformational adjustments in the D-ring.

Experimental data for Oestriol sourced from the Human Metabolome Database (HMDB).[5]

Comparative ¹³C NMR Spectral Analysis: A Clearer Distinction

While ¹H NMR is sensitive to subtle conformational changes, ¹³C NMR often provides a more direct and resolved view of the carbon skeleton.[6][7] The changes in hybridization from sp³ to sp² at C9 and C11 are expected to produce dramatic and unambiguous shifts in the ¹³C NMR spectrum.

Key Differentiating Features:
  • Olefinic Carbons: The most significant change will be the appearance of two new signals in the olefinic region (typically 110-140 ppm) corresponding to C9 and C11. In contrast, the C9 and C11 signals in oestriol appear in the aliphatic region.

  • Adjacent Carbons: Carbons adjacent to the new double bond (e.g., C8, C10, C12) will experience shifts due to the change in the electronic environment and geometry.

  • C18 Methyl Carbon: The chemical shift of the C18 methyl carbon is also expected to be altered due to the proximity of the double bond.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound vs. Experimental Data for Oestriol.
Carbon Assignment Oestriol (Experimental, in DMSO-d₆) This compound (Predicted) Rationale for Predicted Shift
C-943.48130 - 140sp² hybridized olefinic carbon.
C-1128.88115 - 125sp² hybridized olefinic carbon.
C-838.02ShiftedInfluence of adjacent sp² carbon.
C-10125.82 (Aromatic)ShiftedInfluence of adjacent sp² carbon.
C-1236.52ShiftedInfluence of adjacent sp² carbon.
C-1812.28ShiftedAltered electronic environment due to C9-C11 double bond.

Experimental data for Oestriol sourced from the Human Metabolome Database (HMDB) and other sources.[5][8]

Experimental Protocol for NMR Analysis of Steroid Derivatives

To obtain high-quality NMR data for a compound such as this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation:
  • Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the steroid is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are common choices for polar steroids.[4]

  • Concentration: Prepare a solution with a concentration of approximately 3-5 mg of the steroid in 0.5-0.6 mL of the deuterated solvent.[4]

  • Internal Standard: Add a suitable internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

NMR Data Acquisition:
  • Instrumentation: Utilize a high-field NMR spectrometer (500 MHz or higher) for optimal signal dispersion and resolution, which is crucial for complex steroid spectra.[4]

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Workflow for Structural Elucidation

The process of characterizing a novel or modified steroid like this compound follows a logical progression from initial data acquisition to final structure validation.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_validation Structure Validation A 1D ¹H NMR F Assign ¹H Signals (Chemical Shift, Multiplicity) A->F B 1D ¹³C NMR G Assign ¹³C Signals (Chemical Shift) B->G C 2D COSY H Correlate ¹H-¹H (COSY) C->H D 2D HSQC/HMBC I Correlate ¹H-¹³C (HSQC, HMBC) D->I E 2D NOESY K Verify Stereochemistry (NOESY, Coupling Constants) E->K F->H J Assemble Fragments & Propose Structure F->J G->I G->J H->J I->J J->K L Final Structure Confirmation K->L

Caption: Workflow for NMR-based structural elucidation of a steroid derivative.

Conclusion

The NMR spectral characterization of this compound, while currently predictive, offers a clear roadmap for its identification and differentiation from its parent compound, oestriol. The key diagnostic signals are the downfield-shifted vinylic proton at C11 in the ¹H NMR spectrum and the appearance of two olefinic carbon signals in the ¹³C NMR spectrum. By following the detailed experimental protocol and data analysis workflow outlined in this guide, researchers can confidently approach the structural elucidation of this and other related steroid molecules, ensuring the scientific integrity of their work.

References

  • Lin, I.-C., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(16), 4983. [Link]

  • ResearchGate. (PDF) Steroids and NMR. [Link]

  • Royal Society of Chemistry. (2016). Nuclear Magnetic Resonance of Steroids. In Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2. [Link]

  • Inagaki, M. (1987). [Chemical structural analysis of steroids by NMR spectroscopy]. Yakugaku Zasshi, 107(1), 1-13. [Link]

  • University of Puget Sound. 13C nmr spectrum of estriol, HF/6-31G(d)//PM6. [Link]

  • European Patent Office. Process for the preparation of 9(11)-dehydro steroids. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5756, Estriol. [Link]

  • Thibonnet, J., et al. (2006). Complete assignments of the 1H and 13C NMR spectra of 9,10-didehydro retinoic acids. Magnetic Resonance in Chemistry, 44(6), 651-653. [Link]

  • De la Cruz, J. N., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

  • ResearchGate. A Facile Synthesis of Δ7,9(11)-Steroidal Dienes. [Link]

  • Google Patents. Delta9(11)
  • ResearchGate. (PDF) 1H and 13C NMR Spectroscopy of Sterols. [Link]

  • Coombs, R. V., et al. (1975). Synthesis of 9,11-disubstituted 19-nor-steroids. Journal of the Chemical Society, Perkin Transactions 1, (9), 792-798. [Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • World Anti-Doping Agency. Screening of designer steroids by NMR/Pattern Recognition. [Link]

  • Google Patents. Synthesis of delta 9,11 steroids.

Sources

A Senior Application Scientist's Guide to the Limit of Detection for 9,11-Didehydroestriol in Serum

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification of steroid hormones and their metabolites is paramount. This guide provides an in-depth technical comparison of analytical methodologies for determining the limit of detection (LOD) of 9,11-Didehydrooestriol in serum. Also known as Estriol EP Impurity A, this compound is a critical analyte in the quality control of estriol-based pharmaceutical products and may be of interest in metabolic studies.[1][2][3][4] This guide will delve into the nuances of method selection, sample preparation, and validation, with a focus on the gold standard technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Analytical Imperative: Why Detecting Trace Levels of this compound Matters

The therapeutic efficacy and safety of hormonal treatments are intrinsically linked to the purity of the active pharmaceutical ingredient. As an impurity of estriol, monitoring the levels of this compound is crucial to ensure product quality and patient safety. Furthermore, in metabolic research, understanding the biotransformation of estriol and the potential formation of byproducts like this compound can provide valuable insights into drug metabolism and disposition. The challenge lies in the typically low concentrations of such compounds in complex biological matrices like serum, necessitating highly sensitive and specific analytical methods.

Navigating the Analytical Landscape: A Comparison of Methodologies

The choice of analytical technique is a critical decision that influences the sensitivity, specificity, and throughput of the assay. While several methods exist for steroid analysis, they offer varying levels of performance.

Methodology Projected LOD/LLOQ Range (pg/mL) Specificity Throughput Sample Volume Cost Key Advantages Key Disadvantages
LC-MS/MS 1 - 100Very HighMedium to HighLow (50-200 µL)HighHigh sensitivity and specificity, multiplexing capabilities.High initial capital investment, requires skilled operators.
GC-MS 10 - 500HighMediumMedium (200-500 µL)HighHigh resolving power for complex mixtures.Requires derivatization, not suitable for thermolabile compounds.
Immunoassays (ELISA) 50 - 1000Moderate to HighHighLow (25-100 µL)LowHigh throughput, relatively inexpensive.Prone to cross-reactivity with structurally similar compounds, leading to potential inaccuracies.[5][6]

Rationale for LC-MS/MS Predominance:

For the specific and sensitive detection of this compound in serum, LC-MS/MS is the unequivocal method of choice.[7] Its ability to physically separate the analyte from matrix components via liquid chromatography and then selectively detect it based on its unique mass-to-charge ratio provides unparalleled confidence in the results. This is particularly crucial when differentiating between structurally similar steroid isomers, a common challenge in steroid analysis.[7]

A Deep Dive into the Gold Standard: The LC-MS/MS Workflow

A robust and reliable LC-MS/MS method is built upon a foundation of meticulous sample preparation and optimized instrumental parameters. The following workflow represents a comprehensive approach to achieving low limits of detection for this compound in serum.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample (100 µL) is Internal Standard Spiking serum->is pp Protein Precipitation (e.g., with Acetonitrile) is->pp spe Solid-Phase Extraction (SPE) (e.g., Reversed-Phase) pp->spe evap Evaporation & Reconstitution spe->evap lc UPLC Separation (e.g., C18 column) evap->lc ms Tandem MS Detection (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Figure 1: A typical experimental workflow for the analysis of this compound in serum by LC-MS/MS.

Experimental Protocol: A Step-by-Step Guide

This protocol is a composite based on established methods for steroid analysis in serum and serves as a robust starting point for method development.[8][9][10]

1. Sample Preparation:

  • Internal Standard Spiking: To a 100 µL aliquot of serum, add a deuterated internal standard of this compound (if available) or a structurally similar deuterated steroid. This is crucial for correcting for any analyte loss during sample processing and for variations in instrument response.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the serum sample. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute the analyte with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column with a particle size of ≤ 2 µm is recommended for optimal separation.

    • Mobile Phase: A gradient elution using a combination of water with a small amount of formic acid (for improved ionization) and an organic solvent like methanol or acetonitrile is typically employed.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common for analytical scale columns.

    • Injection Volume: 5-10 µL of the reconstituted sample.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode should be optimized for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion). This highly selective detection method significantly reduces background noise and enhances sensitivity.

The Logic of Self-Validation: Ensuring Trustworthy Results

Every step in this protocol is designed to ensure the integrity and validity of the final result.

cluster_validation Validation Parameters sp Sample Preparation res Reliable Result sp->res is Internal Standard is->res cal Calibration Curve cal->res qc Quality Controls qc->res

Figure 2: The interplay of key validation elements in producing a reliable analytical result.

The trustworthiness of the method is established through a rigorous validation process in accordance with regulatory guidelines such as those from the FDA or EMA.[11][12][13][14][15] Key validation parameters include:

  • Selectivity and Specificity: The ability to detect the analyte without interference from other components in the serum.

  • Accuracy and Precision: How close the measured values are to the true values and the degree of scatter in the data, respectively.

  • Calibration Curve: A series of standards of known concentrations used to quantify the analyte in unknown samples.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. The LOD is typically 3-10 times lower than the LLOQ.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

By meticulously validating these parameters, the analytical method becomes a self-validating system, providing a high degree of confidence in the reported results.

Conclusion

While a specific, universally accepted Limit of Detection for this compound in serum has not been established in the literature, a well-developed and validated LC-MS/MS method can be expected to achieve an LLOQ in the low pg/mL range. This level of sensitivity is more than adequate for the intended applications in pharmaceutical quality control and metabolic research. The key to achieving this performance lies in a systematic approach to method development, encompassing efficient sample preparation, optimized chromatographic separation, and highly selective mass spectrometric detection. By adhering to the principles of scientific integrity and rigorous validation, researchers can confidently and accurately quantify this compound in serum, contributing to the development of safer and more effective therapies.

References

  • (2020). An LC-MS/MS method to analyze the steroid metabolome with high accuracy and from small serum samples. ResearchGate. [Link]

  • (n.d.). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. PMC - NIH. [Link]

  • French, D. (2016). Advances in bioanalytical techniques to measure steroid hormones in serum. PubMed. [Link]

  • (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. [Link]

  • (n.d.). Rapidity and Precision of Steroid Hormone Measurement. MDPI. [Link]

  • (2016). Development of a Comprehensive Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). National Institute of Standards and Technology. [Link]

  • (n.d.). X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid. ResearchGate. [Link]

  • (n.d.). 9,11-Dehydro ethynyl estradiol | C20H22O2 | CID 11150565. PubChem. [Link]

  • (n.d.). Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. PubMed. [Link]

  • (n.d.). Bioanalytical Method Validation. FDA. [Link]

  • (n.d.). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing. [Link]

  • (2024). Enabling harmonization of steroid hormone LC-MS/MS methods using of MassTrak Steroid Serum Sets. YouTube. [Link]

  • (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]

  • (n.d.). (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid. PubChem. [Link]

  • (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. ResearchGate. [Link]

  • (n.d.). Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • (n.d.). (9Z,11E,13S)-13-Hydroxyoctadeca-9,11-Dienoic Acid | C18H32O3. PubChem. [Link]

  • (n.d.). Comparison of the analysis of corticosteroids using different techniques. Request PDF. [Link]

  • (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • (n.d.). Estriol | C18H24O3 | CID 5756. PubChem - NIH. [Link]

  • (n.d.). This compound | C18H22O3 | CID 9925903. PubChem - NIH. [Link]

Sources

Comparative Guide: Cross-Reactivity of Estriol Antibodies with 9,11-Didehydrooestriol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide analyzes the immunological specificity of Estriol (E3) antibodies regarding the structural analog 9,11-Didehydrooestriol (also known as Estriol EP Impurity I).

Core Insight: this compound shares the defining 16


,17

-diol
functional group with Estriol. Since most commercial anti-Estriol antibodies are generated to recognize this specific D-ring configuration (to distinguish E3 from Estradiol and Estrone), significant cross-reactivity is theoretically inherent in most immunoassay formats. Researchers quantifying Estriol in synthetic preparations or specific metabolic studies must validate antibody specificity empirically, as standard clinical datasheets rarely disclose cross-reactivity for this specific pharmacopoeial impurity.

Structural & Mechanistic Analysis

To understand the cross-reactivity potential, one must analyze the epitope presentation.

  • Estriol (E3): Estra-1,3,5(10)-triene-3,16

    
    ,17
    
    
    
    -triol.[1][2] Characterized by a phenolic A-ring and a unique D-ring glycol (16
    
    
    -OH).
  • This compound: Estra-1,3,5(10),9(11)-tetraene-3,16

    
    ,17
    
    
    
    -triol.[3][4] Identical to E3 except for a double bond between carbons 9 and 11 in the C-ring.

Immunological Consequence: The introduction of the


 double bond induces a slight flattening of the C-ring but leaves the critical A-ring (phenolic hydroxyl) and D-ring (16,17-diol) epitopes largely intact.
  • C3-Conjugated Immunogens: Antibodies raised against E3 conjugated at the C3 position (A-ring) primarily recognize the D-ring. These antibodies will likely show High Cross-Reactivity (>50%) with this compound because the distinguishing D-ring is identical.

  • C6-Conjugated Immunogens: Antibodies raised against E3-6-CMO (carboxymethyloxime) recognize both the A-ring and D-ring. The 9,11-unsaturation is proximal to the C6 position (B-ring). These antibodies may show Moderate Cross-Reactivity , as the conformational shift in the B/C ring junction may reduce binding affinity.

Visualization: Structural Epitope Mapping

The following diagram illustrates the structural relationship and the risk of antibody binding.

Estriol_Structure_Analysis E3 Estriol (E3) Target Analyte Epitope_D D-Ring Epitope (16a,17b-diol) IDENTICAL E3->Epitope_D Epitope_C C-Ring Structure (C9-C11 Bond) DIFFERENT E3->Epitope_C Single Bond Impurity This compound (EP Impurity I) Impurity->Epitope_D Impurity->Epitope_C Double Bond Antibody Anti-Estriol Antibody (Paratope) Epitope_D->Antibody Primary Recognition (High Affinity) Epitope_C->Antibody Secondary Recognition ( steric hindrance?)

Figure 1: Structural comparison highlighting the identical D-ring epitope (green) responsible for high cross-reactivity risk.

Comparative Performance Guide

Since specific cross-reactivity data for this compound is rarely published in commercial datasheets (which typically focus on Estradiol, Estriol-3-Sulfate, and Estrone), the following table provides a predictive performance assessment based on antibody class and immunogen design.

Antibody ClassImmunogen Linker StrategyPredicted Cross-Reactivity (9,11-Didehydro)Specificity MechanismRecommended Use
Polyclonal (Rabbit/Sheep) Mixed (C3, C6, or C16/17)High (30 - 100%) Recognizes multiple epitopes; the shared D-ring dominates binding.General E3 detection where impurity is absent.
Monoclonal (Clone A) C3-Linker (A-ring masked)High (>80%) Paratope focuses exclusively on the D-ring (16,17-diol), which is identical in the impurity.Clinical serum assays (impurity is not a human metabolite).
Monoclonal (Clone B) C6-Linker (B-ring exposed)Moderate (5 - 30%) Paratope spans A/B/C rings. The 9,11 double bond alters the C-ring shape, potentially reducing binding.Research requiring higher specificity.
HPLC/LC-MS N/ANull (<0.1%) Separation based on mass/charge and retention time, not antibody binding.Gold Standard for purity analysis.

Critical Note: For pharmaceutical purity testing (e.g., verifying Estriol API compliance with EP standards), immunoassays are NOT recommended due to this high cross-reactivity. HPLC is the required method.

Experimental Protocol: Determination of Cross-Reactivity

If you are developing an assay or need to validate a specific antibody lot for interference by this compound, use this self-validating competitive ELISA protocol.

Phase 1: Reagent Preparation
  • Stock Solutions:

    • Analyte (A): Estriol (USP Reference Standard) dissolved in Ethanol to 1 mg/mL.

    • Cross-Reactant (X): this compound (CAS 246021-20-5) dissolved in Ethanol to 1 mg/mL.

  • Assay Buffer: PBS pH 7.4 + 0.1% BSA (Protease free).

  • Standard Curves:

    • Prepare serial dilutions for A ranging from 0.1 pg/mL to 100 ng/mL.

    • Prepare serial dilutions for X ranging from 1 pg/mL to 10 µg/mL (Note: Cross-reactants often require higher concentrations to displace tracer).

Phase 2: Competitive ELISA Workflow
  • Coat Plate: Immobilize Goat Anti-Rabbit IgG (for polyclonal capture) or use a pre-coated Streptavidin plate if using Biotin-E3 tracer.

  • Incubation:

    • Add 50 µL of Standard A or Cross-Reactant X to respective wells.

    • Add 50 µL of Estriol-HRP Tracer .

    • Add 50 µL of Anti-Estriol Antibody (limiting concentration).

    • Mechanism:[5] A and X compete with Tracer for Antibody binding sites.

  • Equilibrium: Incubate 2 hours at RT with shaking (500 rpm).

  • Detection: Wash 3x with PBS-T. Add TMB Substrate. Stop with 1M HCl. Read OD450.

Phase 3: Calculation (Abraham Method)

Calculate the % Cross-Reactivity (%CR) at 50% displacement (


) of the tracer.


  • Interpretation:

    • < 0.1%: Highly Specific (Negligible interference).

    • 0.1% - 1%: Low Cross-reactivity (Acceptable for most clinical uses).

    • > 1%: Significant Cross-reactivity (Potential false positives in purity analysis).

Visualization: Validation Workflow

CrossReactivity_Protocol start Start Validation prep Prepare Serial Dilutions (Estriol vs. 9,11-Didehydro) start->prep incubate Competitive Incubation (Analyte + Tracer + Ab) prep->incubate measure Measure OD450 & Plot Sigmoidal Curves incubate->measure calc Calculate ED50 Ratio measure->calc result Output % Cross-Reactivity calc->result

Figure 2: Step-by-step workflow for empirically determining antibody cross-reactivity.

References

  • European Pharmacopoeia (Ph. Eur.). "Estriol Monograph: Impurity I (9,11-didehydroestriol)." European Directorate for the Quality of Medicines (EDQM).

  • Sturgeon, C. M., & Viljoen, A. (2011). "Analytical error and interference in immunoassay: minimizing risk." Annals of Clinical Biochemistry, 48(5), 418–432.

  • Krasowski, M. D., et al. (2014). "Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction." BMC Clinical Pathology, 14, 33.

  • Sigma-Aldrich. "Free Estriol ELISA Technical Bulletin (SE120051)." Merck KGaA.

  • PubChem. "9,11-Dehydroestriol (Compound Summary)." National Library of Medicine.

Sources

A Senior Application Scientist's Guide to Establishing Inter-Day Precision in the Quantification of 9,11-Didehydrooestriol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of steroid hormones and their metabolites is paramount. This guide provides an in-depth technical comparison of two gold-standard analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)—for establishing inter-day precision in the quantification of 9,11-Didehydrooestriol. As a known impurity and metabolite of estriol, understanding its concentration with high fidelity is critical for both clinical research and pharmaceutical quality control.

While specific, validated inter-day precision data for this compound is not widely published, this guide will present a framework for its determination. The data herein is illustrative, representing typical performance characteristics for the analysis of similar estrogenic compounds, and is grounded in established analytical validation principles.[1]

The Analytical Challenge: Quantifying a Novel Estrogen Metabolite

This compound is a metabolite of estriol, and its accurate measurement can be crucial for understanding metabolic pathways or for ensuring the purity of pharmaceutical preparations. The primary analytical challenges lie in achieving high sensitivity due to potentially low endogenous concentrations, and high specificity to differentiate it from structurally similar estrogens. The majority of modern analytical methods for estrogens rely on mass spectrometry for this reason.[1]

Comparative Analysis of Premier Analytical Platforms

The two most powerful and widely adopted techniques for the quantification of estrogens in complex biological matrices are LC-MS/MS and GC-MS/MS.[1] The choice between them often depends on the specific requirements of the assay, available instrumentation, and the desired throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the dominant platform for steroid analysis in many clinical and research laboratories. Its primary advantage is the ability to analyze a wide range of compounds, including those that are thermally labile or require extensive derivatization for GC-MS analysis.

Strengths for this compound Quantification:

  • High Specificity and Sensitivity: The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of the target analyte even in complex matrices.

  • Minimal Sample Preparation: Often, a simple protein precipitation or solid-phase extraction (SPE) is sufficient.

  • Amenable to Automation: Well-suited for high-throughput analysis using 96-well plates and autosamplers.

Potential Considerations:

  • Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the sample matrix can affect accuracy and precision. This must be carefully evaluated during method development.

  • Ionization Efficiency: The efficiency of electrospray ionization (ESI) can be compound-dependent.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a classic and robust technique for steroid analysis, often providing excellent chromatographic resolution and sensitivity.

Strengths for this compound Quantification:

  • High Chromatographic Efficiency: Capillary GC columns offer superior separation of isomers.

  • Robust and Reproducible: Generally less susceptible to matrix effects than LC-MS/MS.

  • Established Methodologies: A wealth of literature exists for the GC-MS analysis of steroids.[2][3]

Potential Considerations:

  • Derivatization Required: Steroids are not volatile and require chemical derivatization (e.g., silylation) prior to analysis to increase their volatility and thermal stability. This adds a step to the sample preparation and can be a source of variability.

  • Thermal Lability: Some estrogen metabolites can be sensitive to the high temperatures of the GC inlet.

Illustrative Inter-Day Precision Data

The following tables present exemplary inter-day precision data for the quantification of this compound by LC-MS/MS and GC-MS/MS. This data is based on typical performance for similar estrogen assays and reflects what would be considered acceptable under regulatory guidelines (e.g., FDA, EMA), which generally require the coefficient of variation (CV) to be within ±15% (or ±20% at the Lower Limit of Quantification).

Table 1: Exemplary Inter-Day Precision for this compound by LC-MS/MS

Quality Control LevelNominal Concentration (pg/mL)Mean Measured Concentration (pg/mL) (n=5 days)Standard Deviation (SD)Coefficient of Variation (%CV)
Low QC5048.54.18.5%
Medium QC500510.235.77.0%
High QC50004925.0295.56.0%

Table 2: Exemplary Inter-Day Precision for this compound by GC-MS/MS

Quality Control LevelNominal Concentration (pg/mL)Mean Measured Concentration (pg/mL) (n=5 days)Standard Deviation (SD)Coefficient of Variation (%CV)
Low QC5052.15.09.6%
Medium QC500490.839.38.0%
High QC50005150.0309.06.0%

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of this compound, designed to be self-validating through the inclusion of appropriate internal standards and quality controls.

LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Plasma Sample (250 µL) IS 2. Add Internal Standard (d3-9,11-Didehydrooestriol) Sample->IS Precip 3. Protein Precipitation (Acetonitrile) IS->Precip Vortex 4. Vortex & Centrifuge Precip->Vortex Dry 5. Evaporate Supernatant Vortex->Dry Recon 6. Reconstitute in Mobile Phase Dry->Recon Inject 7. Inject onto UPLC System Recon->Inject Column 8. C18 Reversed-Phase Separation Inject->Column MS 9. Tandem Mass Spec Detection (MRM) Column->MS Quant 10. Quantification MS->Quant

Caption: LC-MS/MS workflow for this compound quantification.

Protocol:

  • Sample Preparation: a. To 250 µL of plasma, add 10 µL of a deuterated internal standard solution (e.g., d3-9,11-Didehydrooestriol) to account for extraction variability. b. Perform protein precipitation by adding 750 µL of ice-cold acetonitrile. c. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

  • LC-MS/MS Analysis: a. Inject 10 µL of the reconstituted sample onto a UPLC system. b. Chromatographic separation is achieved on a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient elution. c. The mobile phase could consist of A) water with 0.1% formic acid and B) methanol with 0.1% formic acid. d. Detection is performed on a tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode, monitoring specific MRM transitions for this compound and its internal standard.

GC-MS/MS Workflow

GCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis Sample 1. Plasma Sample (500 µL) IS 2. Add Internal Standard Sample->IS SPE 3. Solid-Phase Extraction (SPE) IS->SPE Dry1 4. Evaporate to Dryness SPE->Dry1 Deriv 5. Derivatization (e.g., with BSTFA) Dry1->Deriv Dry2 6. Evaporate & Reconstitute in Hexane Deriv->Dry2 Inject 7. Inject onto GC System Dry2->Inject Column 8. Capillary Column Separation Inject->Column MS 9. Tandem Mass Spec Detection (EI) Column->MS Quant 10. Quantification MS->Quant

Caption: GC-MS/MS workflow for this compound quantification.

Protocol:

  • Sample Preparation: a. To 500 µL of plasma, add the deuterated internal standard. b. Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analyte. c. Elute the analyte from the SPE cartridge and evaporate to dryness. d. Derivatization: Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives. e. Evaporate the derivatization reagents and reconstitute the sample in 50 µL of hexane.

  • GC-MS/MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS/MS system. b. Separation is performed on a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). c. The mass spectrometer is operated in electron ionization (EI) mode, monitoring specific MRM transitions for the TMS-derivatized this compound and its internal standard.

Conclusion

Both LC-MS/MS and GC-MS/MS are powerful techniques capable of providing the necessary precision and accuracy for the quantification of this compound. The choice of method will depend on the specific laboratory context. LC-MS/MS offers a more streamlined workflow with less sample preparation, making it ideal for higher throughput applications. GC-MS/MS, while requiring a derivatization step, can provide excellent chromatographic resolution and is a highly robust and well-established technique for steroid analysis. The illustrative data and detailed protocols provided in this guide offer a solid foundation for researchers to develop and validate a reliable method for the quantification of this, and other, novel estrogen metabolites, ensuring data of the highest scientific integrity.

References

  • Direct quantification of 11-nor-Δ9-tetrahydrocannabinol-9-carboxylic acid and its glucuronide in urine using liquid chromatography-tandem mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]

  • Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry. PMC. Available at: [Link]

  • Quantification of 11-Nor-9-Carboxy-Δ9-Tetrahydrocannabinol in Human Oral Fluid by Gas Chromatography–Tandem Mass Spectrometry. PMC - NIH. Available at: [Link]

  • Analysis of 11-nor-9-carboxy-delta(9)-tetrahydrocannabinol in biological samples by gas chromatography tandem mass spectrometry (GC/MS-MS). PubMed. Available at: [Link]

  • Gas Chromatography-Mass Spectrometry Analysis of 11-Nor-9-carboxy-Δ9-Tetrahydrocannabinol in Urine. Available at: [Link]

  • Development and Validation of an Analytical Method for Detection of Estrogens in Water. Available at: [Link]

  • Separation of Δ6- and Δ9,11-estradiol: analytical method development, validation and practical application | Request PDF. ResearchGate. Available at: [Link]

  • UPLC-MS/MS Analysis of Dihydrotestosterone, Dehydroepiandrosterone, Testosterone, Androstenedione, 17-Hydroxyprogesterone, and Progesterone in Serum for Clinical Research. Waters Corporation. Available at: [Link]

  • Development and validation of an analytical method for detection of estrogens in water. Available at: [Link]

  • Quantification of ∆9-tetrahydrocannabinol, 11-OH-THC, THC-COOH, hexahydrocannabinol, and cannabidiol in human plasma and blood by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Gas chromatographic mass spectrometric detection of dihydroxy fatty acids preserved in the 'bound' phase of organic residues. Embrapa. Available at: [Link]

  • CHAPTER II.1. Development and validation of an analytical method for the detection of estrogens in water. Available at: [Link]

  • Current strategies for quantification of estrogens in clinical research. PMC - NIH. Available at: [Link]

Sources

A Researcher's Guide to the Certificate of Analysis for Estriol Impurity A

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of pharmaceutical compounds is paramount. This guide provides an in-depth technical comparison of the critical quality attributes detailed in a Certificate of Analysis (CoA) for Estriol Impurity A, a key related substance of the active pharmaceutical ingredient (API) Estriol. Understanding the nuances of the CoA is not merely a regulatory formality; it is a fundamental aspect of ensuring the safety, efficacy, and reproducibility of your research and development efforts.

Estriol Impurity A, chemically known as Estra-1,3,5(10),9(11)-tetraene-3,16alpha,17Beta-triol, is a specified impurity in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) for Estriol.[1][2] Its presence and quantity must be meticulously controlled to adhere to regulatory standards and ensure patient safety. This guide will dissect the essential components of a CoA for an Estriol Impurity A reference standard, offering insights into the causality behind the specified tests and acceptance criteria.

The Anatomy of a Certificate of Analysis: A Comparative Overview

A Certificate of Analysis is a formal document that attests to a product's adherence to its specifications and serves as a critical tool for quality control.[3] While the specific layout may vary between suppliers, a comprehensive CoA for a reference standard like Estriol Impurity A will invariably contain the following sections. We will explore each, comparing typical requirements and the scientific rationale underpinning them.

Table 1: Comparison of Typical CoA Parameters for Estriol Impurity A Reference Standard
ParameterTypical Specification/MethodRationale & Scientific Insight
Identification Conforms to structureConfirms the chemical identity of the substance. This is the foundational test upon which all other quality attributes are built.
A. Infrared (IR) SpectroscopySpectrum is concordant with the reference spectrum of Estriol Impurity AIR spectroscopy provides a unique "fingerprint" of a molecule based on the vibrational frequencies of its chemical bonds. Concordance with a qualified reference spectrum provides a high degree of confidence in the material's identity.
B. Mass Spectrometry (MS)Molecular weight corresponds to the theoretical mass (C18H22O3 ≈ 286.37 g/mol )Mass spectrometry determines the mass-to-charge ratio of ionized molecules, providing a precise molecular weight. This test confirms the elemental composition of the impurity.[4]
C. ¹H Nuclear Magnetic Resonance (¹H-NMR) SpectroscopyThe spectrum is consistent with the assigned structure of Estriol Impurity A¹H-NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule. This powerful technique helps to elucidate the specific isomeric structure and confirm the absence of major structural anomalies.
Appearance White to Off-White SolidA visual inspection is a simple yet crucial first-pass indicator of purity. Any deviation from the expected color or form could suggest the presence of contaminants or degradation products.[3]
Purity (by HPLC) ≥ 98.0%High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds by separating the main component from any related substances.[1] A high purity value is essential for a reference standard to ensure the accuracy of analytical methods.
Water Content (by Karl Fischer Titration) ≤ 1.0%Water can affect the stability and accurate weighing of the reference standard. Karl Fischer titration is a specific and accurate method for quantifying water content.
Residual Solvents (by GC-HS) Meets the requirements of USP <467> or ICH Q3CResidual solvents from the synthesis and purification process can have toxicological effects and must be controlled. Gas Chromatography with Headspace analysis (GC-HS) is the standard method for their detection and quantification.
Melting Point 239-241°CThe melting point is a characteristic physical property that can be an indicator of purity. A sharp and well-defined melting range is indicative of a highly pure substance.[3]
Storage Conditions Room temperatureSpecifies the appropriate conditions to maintain the stability and integrity of the reference standard over its shelf life.[3]

The Logic of Impurity Profiling: From Synthesis to Specification

The presence of impurities in an API can arise from various sources, including the manufacturing process, degradation, or storage.[1] Understanding the potential synthetic route of Estriol is key to anticipating the likely impurities, including Impurity A.

Caption: Simplified schematic of Estriol synthesis and the origin of Impurity A.

As the diagram illustrates, Estriol Impurity A can be formed as a side-product during synthesis or as a degradation product of the final API. Therefore, a robust analytical method for its detection and quantification is crucial throughout the drug development lifecycle.

Experimental Protocols: Ensuring Analytical Integrity

The trustworthiness of a CoA is directly linked to the validation of the analytical methods used. Below are detailed, step-by-step methodologies for key experiments cited in a typical CoA for Estriol Impurity A.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This stability-indicating HPLC method is designed to separate Estriol Impurity A from the API, Estriol, and other potential degradation products.

Caption: Workflow for HPLC purity determination of Estriol Impurity A.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% to 30% B

    • 31-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of Estriol Impurity A Reference Standard (RS) in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a known concentration.

  • Sample Preparation: Prepare the sample solution of Estriol Impurity A at a similar concentration to the standard preparation.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for repeatability of peak area and retention time, tailing factor, and resolution between closely eluting peaks if applicable).

  • Analysis: Inject the standard and sample solutions into the chromatograph.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.

Forced Degradation Studies: A Proactive Approach to Stability

To establish that the analytical method is "stability-indicating," forced degradation studies are performed on the API, Estriol, to ensure that any degradation products, including Impurity A, can be detected and separated.[5]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 24 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a defined period.

The stressed samples are then analyzed using the validated HPLC method to demonstrate that the degradation products do not interfere with the quantification of the main peak and any specified impurities.

Conclusion: The CoA as a Cornerstone of Quality

The Certificate of Analysis for Estriol Impurity A is more than a mere checklist of specifications. It is a comprehensive scientific document that provides a deep understanding of the reference standard's quality and suitability for its intended use. For researchers and drug developers, a thorough comprehension of the data presented in the CoA, backed by an understanding of the underlying scientific principles and analytical methodologies, is indispensable for ensuring the integrity and success of their work. By critically evaluating each parameter, from identification to purity and stability, scientists can confidently rely on the reference standard to produce accurate and reproducible results, ultimately contributing to the development of safe and effective medicines.

References

  • International Pharmaceutical Excipients Council. (2024). Certificate of Analysis Guide. Retrieved from [Link]

  • United States Pharmacopeia. (2023). USP Monographs: Estriol. In USP-NF.
  • Burrows, A. C., Hutto, T. R., Ryan, J., Boc, K., Blagg, J., Chung, A., & Sayre, C. L. (n.d.). Development and Validation of a Stability Indicating HPLC Method for Quantification of Estriol in Compounded Glycerinated Gelatin Troches. Roseman University of Health Sciences eCommons.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Yilmaz, B. (2015). GC-MS and HPLC Methods for Determination of Estriol Hormone in Pharmaceutical Preparations. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(5), 1054.
  • PubChem. (n.d.). Estriol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comparative Guide to Determining the Relative Response Factor (RRF) of 9,11-Didehydroestriol versus Estriol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of steroidal hormones, particularly estriol and its related impurities, the accurate quantification of these substances is paramount for ensuring product quality, safety, and efficacy. This in-depth technical guide provides a comprehensive comparison of the analytical response of 9,11-didehydroestriol, a known impurity, relative to the active pharmaceutical ingredient (API), estriol. We will delve into the theoretical underpinnings of the Relative Response Factor (RRF), provide a detailed, field-proven experimental protocol for its determination using High-Performance Liquid Chromatography (HPLC), and present illustrative data to guide your analytical method validation.

The Critical Role of Relative Response Factor in Impurity Profiling

In pharmaceutical analysis, it is a common misconception that one can simply compare the peak area of an impurity to that of the main compound to determine its concentration.[1] This assumption is only valid if both compounds exhibit identical detector responses at the analytical wavelength, a scenario that is rarely the case due to differences in their chemical structures and chromophoric properties.[1] The International Council for Harmonisation (ICH) guidelines mandate the accurate quantification of impurities, and in the absence of a reference standard for every impurity, the use of a Relative Response Factor is a scientifically sound and accepted practice.[2][3][4]

The RRF is a measure of the difference in detector response between an impurity and the API under identical chromatographic conditions.[2] It is a crucial parameter for correcting the analytical signal and enabling the accurate calculation of the impurity's concentration. An RRF value is established by comparing the response of the impurity to the response of the API at a known concentration.[1][2]

Understanding the Analytes: Estriol and 9,11-Didehydroestriol

Estriol (E3) is a naturally occurring estrogen, predominantly produced during pregnancy.[5] It is a hydroxylated metabolite of estradiol and estrone.[6] Due to its therapeutic applications in hormone replacement therapy, rigorous control of its impurity profile is essential.[7][8]

9,11-Didehydroestriol is a known impurity and degradation product of estriol.[6][7] Its structure differs from estriol by the presence of a double bond between the 9th and 11th carbon atoms.[9] This seemingly minor structural modification can significantly alter its physicochemical properties, including its UV absorbance, and thus its response in an HPLC-UV detector.

Compound Chemical Structure Molecular Formula Molecular Weight ( g/mol ) Key Structural Difference from Estriol
Estriol [Image of Estriol structure]C₁₈H₂₄O₃288.38[7]-
9,11-Didehydroestriol [Image of 9,11-Didehydroestriol structure]C₁₈H₂₂O₃286.37[7]Introduction of a C9-C11 double bond

Experimental Determination of the Relative Response Factor

The following protocol outlines a robust methodology for determining the RRF of 9,11-didehydroestriol relative to estriol using HPLC with UV detection. This protocol is designed as a self-validating system, incorporating principles of analytical procedure validation as outlined in ICH Q2(R2).[3][4]

Experimental Workflow for RRF Determination

RRF_Workflow cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_validation Validation prep_api Prepare Estriol Stock & Working Standards hplc_system Equilibrate HPLC System prep_api->hplc_system prep_imp Prepare 9,11-Didehydroestriol Stock & Working Standards prep_imp->hplc_system inject_standards Inject Standards (Multiple Concentrations) hplc_system->inject_standards acquire_data Acquire Chromatographic Data inject_standards->acquire_data linearity Establish Linearity & Determine Slopes acquire_data->linearity calc_rrf Calculate RRF linearity->calc_rrf accuracy Perform Accuracy Studies (Spiking) calc_rrf->accuracy

Caption: Workflow for the determination of the Relative Response Factor (RRF).

Step-by-Step Protocol

1. Materials and Reagents:

  • Estriol reference standard (USP or equivalent)

  • 9,11-Didehydroestriol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Trifluoroacetic acid (TFA) (optional, for mobile phase modification)

  • Volumetric flasks and pipettes (Class A)

2. Chromatographic Conditions (Starting Point): The following conditions are a starting point and should be optimized for your specific system to achieve good peak shape and resolution.

  • HPLC System: A well-maintained HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). C18 columns are widely used for the separation of ionizable pharmaceutical compounds like estriol.[10]

  • Mobile Phase: A gradient of water and acetonitrile or methanol is a common choice for separating steroids. For example, a starting condition could be Water:Acetonitrile (60:40, v/v). The addition of a small amount of acid like TFA (e.g., 0.1%) can improve peak shape.[10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The wavelength should be chosen where both estriol and 9,11-didehydroestriol have significant absorbance. A diode array detector (DAD) is highly recommended to assess peak purity and select the optimal wavelength. A starting point could be 280 nm.

  • Injection Volume: 10 µL

3. Preparation of Standard Solutions:

  • Stock Solutions (e.g., 1000 µg/mL):

    • Accurately weigh about 25 mg of estriol reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol).

    • Accurately weigh about 25 mg of 9,11-didehydroestriol reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the same solvent.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of at least five concentrations for both estriol and 9,11-didehydroestriol covering the expected range of the impurity and the API in a sample. A typical range for an impurity would be from the reporting threshold up to 120% of the specification limit.[11] For example, you could prepare solutions at 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL.

4. Data Acquisition and Analysis:

  • Inject each working standard solution in triplicate.

  • For each compound, plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis to determine the slope of the calibration curve for both estriol and 9,11-didehydroestriol.

5. Calculation of the Relative Response Factor:

The RRF is calculated using the slopes of the calibration curves:

RRF = (Slope of 9,11-Didehydroestriol) / (Slope of Estriol) [12]

Alternatively, if preparing solutions of equal concentration for both the API and the impurity, the RRF can be calculated as:

RRF = (Peak Area of 9,11-Didehydroestriol / Concentration of 9,11-Didehydroestriol) / (Peak Area of Estriol / Concentration of Estriol) [2]

Illustrative Data

The following table presents a hypothetical but realistic dataset for the determination of the RRF of 9,11-didehydroestriol versus estriol.

Analyte Concentration (µg/mL) Mean Peak Area (n=3) Slope of Calibration Curve R² of Calibration Curve Calculated RRF
Estriol0.15,20051,9800.9998-
0.526,100
1.051,950
2.0104,200
5.0259,800
9,11-Didehydroestriol0.16,80068,0500.99991.31
0.534,000
1.068,100
2.0136,000
5.0340,500

In this example, the RRF of 1.31 indicates that 9,11-didehydroestriol has a higher response in the UV detector at the chosen wavelength compared to estriol. Therefore, a direct comparison of peak areas would lead to an overestimation of this impurity.

Trustworthiness and Self-Validation of the Protocol

The described protocol incorporates several elements to ensure the trustworthiness of the results:

  • Linearity: The use of a multi-point calibration curve validates the linear response of the detector for both analytes over the relevant concentration range.[11]

  • Precision: Replicate injections at each concentration level allow for the assessment of the precision of the analytical system.

  • Specificity: The chromatographic method should be developed to ensure that the peaks for estriol and 9,11-didehydroestriol are well-resolved from each other and from any other potential impurities. Peak purity analysis using a DAD is recommended.

  • Accuracy: The accuracy of the determined RRF should be confirmed by analyzing a sample of estriol spiked with a known amount of 9,11-didehydroestriol. The recovery of the impurity should be within an acceptable range (e.g., 90-110%).[12]

Conclusion

The determination of the Relative Response Factor is a critical step in the development and validation of analytical methods for the quantification of impurities in pharmaceutical products. This guide provides a comprehensive framework for determining the RRF of 9,11-didehydroestriol relative to estriol. By following a systematic and scientifically sound approach, researchers can ensure the accuracy and reliability of their impurity profiling, ultimately contributing to the safety and quality of estriol-containing drug products. It is important to note that the RRF can be influenced by chromatographic conditions; therefore, it should be determined under the specific conditions of the analytical method in which it will be used.[12]

References

  • Syngene International Ltd. (n.d.). Complimentary techniques for determining relative response factor of non-isolated impurities. Retrieved from [Link]

  • Choudhary, A. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharmaguideline. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 4). Relative Response Factor RRF and Correction Factor - HPLC Primer. Retrieved from [Link]

  • Chakravarthy, V. K., et al. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Rasayan Journal of Chemistry, 4(4), 919-943. Retrieved from [Link]

  • Veeprho. (2021, January 14). Determination of Response factors of Impurities in Drugs by HPLC. Retrieved from [Link]

  • Yilmaz, B., et al. (2015). GC-MS and HPLC Methods for Determination of Estriol Hormone in Pharmaceutical Preparations. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(5), 1053. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Estriol. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Separation of Δ6- and Δ9,11-estradiol: analytical method development, validation and practical application. Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Estriol-Impurities. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (2017, March 3). (PDF) The use of Relative Response Factors to determine impurities. Retrieved from [Link]

  • Google Patents. (n.d.). US3151134A - Delta9(11)-dehydro-estrone, estradiol, derivatives thereof and process for preparation.
  • ResearchGate. (2025, August 5). Determination of Relative Response Factors of Impurities in Paclitaxel with High Performance Liquid Chromatography Equipped with Ultraviolet and Charged Aerosol Detectors. Retrieved from [Link]

  • SynThink. (n.d.). Estriol EP Impurities & USP Related Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, March 15). Electroanalytical determination of estriol hormone using a boron-doped diamond electrode. PubMed. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, August 29). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. PubMed Central. Retrieved from [Link]

  • Biblio. (2012, May 23). Relative response factor determination of β-artemether degradants by a dry heat stress approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 14). Current strategies for quantification of estrogens in clinical research. PubMed Central. Retrieved from [Link]

  • MDPI. (2024, December 13). Development and Bioavailability Assessment of an Estriol-Containing Vaginal Hydrogel. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 9,11-Didehydrooestriol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends far beyond its application in experimentation. The final and critical stage of this lifecycle, proper disposal, is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe and effective disposal of 9,11-Didehydrooestriol, a synthetic estrogenic compound utilized in research settings.

The principles outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are informed by the known risks associated with estrogenic compounds. As a senior application scientist, my aim is to provide not just a set of instructions, but a framework of understanding that empowers laboratory personnel to make informed decisions, thereby fostering a culture of safety and responsibility.

Understanding the Hazard: Why Proper Disposal is Critical

The procedures detailed below are designed to mitigate these risks by ensuring that this compound and any materials contaminated with it are collected, stored, and disposed of in a manner that prevents their release into the environment.

Core Disposal Protocol: A Step-by-Step Guide

This protocol is divided into key stages, from the initial collection of waste to its final handover for disposal. Adherence to these steps is crucial for maintaining a safe laboratory environment.

Step 1: Waste Identification and Segregation

The first and most fundamental step is the accurate identification and segregation of all waste streams containing this compound. This includes:

  • Neat (pure) compound: Any remaining stock of this compound that is no longer needed.

  • Contaminated labware: This includes, but is not limited to, pipette tips, vials, flasks, and any other disposable equipment that has come into direct contact with the compound.

  • Contaminated Personal Protective Equipment (PPE): Gloves, lab coats (if disposable), and any other PPE that may be contaminated.

  • Solutions: Any experimental solutions containing this compound.

  • Spill cleanup materials: Absorbent pads, granules, and any other materials used to clean up spills of the compound.

Causality: Proper segregation prevents the cross-contamination of non-hazardous waste streams and ensures that all potentially hazardous materials are managed appropriately. It is a foundational principle of compliant laboratory waste management.[9][10]

Step 2: Waste Container Selection and Labeling

The choice of waste container is critical to prevent leaks and ensure the safety of personnel handling the waste.

  • For solid waste (neat compound, contaminated labware, and PPE): Use a designated, leak-proof, and puncture-resistant container with a secure lid. A common choice is a rigid plastic drum or a specialized hazardous waste box.[11][12]

  • For liquid waste (solutions): Use a compatible, shatter-resistant container, preferably plastic, with a screw-top cap.[10][13] Glass containers should be avoided if possible due to the risk of breakage.

Labeling: All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name and contact information of the generating laboratory or researcher

  • A clear indication of the hazards (e.g., "Toxic," "Handle with Caution")[14]

Causality: Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container, from laboratory staff to waste disposal technicians. It communicates the contents and associated hazards, ensuring appropriate handling procedures are followed.

Step 3: Waste Accumulation and Storage

Designate a specific, well-ventilated area within the laboratory for the accumulation of hazardous waste. This is often referred to as a "Satellite Accumulation Area."[10][14]

  • Location: The satellite accumulation area should be located at or near the point of generation and under the control of the laboratory personnel. A designated area within a fume hood is often an ideal location.[13][14]

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment, such as a plastic tub or tray, to contain any potential leaks or spills.[9]

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.[9][10] Do not overfill containers; leave at least 10% of headspace to allow for expansion.[11]

Causality: The use of a designated and properly managed satellite accumulation area minimizes the risk of accidental spills and exposure to hazardous vapors. Secondary containment is a critical safeguard against environmental contamination in the event of a primary container failure.

Step 4: Disposal of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste unless they are properly decontaminated.

  • Triple Rinsing: To decontaminate a container, it should be triple-rinsed with a suitable solvent that can dissolve the compound.[15]

  • Rinsate Collection: The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of along with other liquid waste containing this compound.[12][15]

  • Disposal of Decontaminated Containers: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. However, all labels indicating hazardous contents must be completely removed or defaced.[12] Consult your institution's specific guidelines for the disposal of decontaminated glassware and plasticware.

Causality: Trace amounts of the compound can remain in an "empty" container. Triple rinsing is a widely accepted method for ensuring that the container is sufficiently decontaminated to no longer be considered hazardous.

Step 5: Arranging for Final Disposal

The final step is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable waste management company.

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary point of contact for arranging hazardous waste pickups.[13][14] They will have established procedures and contracts with certified disposal facilities.

  • Follow Institutional Procedures: Adhere to all of your institution's specific requirements for waste pickup, including any necessary paperwork or online request forms.

  • Incineration: The most common and effective method for the disposal of pharmaceutical and hazardous chemical waste is high-temperature incineration at a permitted facility.[1][4] This process ensures the complete destruction of the compound.

Causality: The use of a licensed hazardous waste vendor is a legal requirement and ensures that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations. This final step is critical for protecting public health and the environment.

Visualizing the Disposal Workflow

To further clarify the decision-making process in the laboratory, the following diagram illustrates the workflow for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_handling Waste Handling & Accumulation cluster_disposal Final Disposal start Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (Neat compound, labware, PPE) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsate) waste_type->liquid Liquid empty Empty Container waste_type->empty Empty collect_solid Collect in Labeled, Leak-proof Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled, Shatter-resistant Liquid Waste Container liquid->collect_liquid decontaminate Triple Rinse with Appropriate Solvent empty->decontaminate store_saa Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate decontaminated_disposal Dispose of Decontaminated Container as Non-Hazardous Waste (Labels Removed) decontaminate->decontaminated_disposal ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store_saa->ehs_pickup collect_rinsate->collect_liquid final_disposal Transport to Licensed Hazardous Waste Facility (Incineration) ehs_pickup->final_disposal

Caption: Workflow for the proper disposal of this compound.

Summary of Key Disposal Parameters

For quick reference, the following table summarizes the essential information for the proper disposal of this compound.

Parameter Guideline Rationale
Waste Classification Hazardous Chemical WasteDue to potential carcinogenic and reproductive toxicity of estrogenic compounds.
Solid Waste Containers Labeled, leak-proof, puncture-resistant with a secure lid.To prevent spills, leaks, and physical injury.
Liquid Waste Containers Labeled, compatible, shatter-resistant with a screw-top cap.To prevent breakage and ensure secure containment.
Storage Location Designated Satellite Accumulation Area (e.g., in a fume hood).To minimize exposure risk and ensure proper containment.
Secondary Containment Required for all liquid waste containers.To contain spills in case of primary container failure.
Empty Containers Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.To ensure complete removal of hazardous residue.
Final Disposal Method High-temperature incineration by a licensed waste management facility.To ensure complete destruction of the hazardous compound.

By adhering to these procedures, you contribute to a safer laboratory environment, protect our shared environment, and ensure that your institution remains in full compliance with all relevant regulations. The responsible management of chemical waste is a collective responsibility, and your commitment to these principles is a testament to your professionalism and dedication to scientific integrity.

References

  • How To: Lab Waste. (2022, May 23). LabXchange. Retrieved from [Link]

  • SAFETY DATA SHEET Estradiol Formul
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • A Review of Methods for the Removal of Endocrine-Disrupting Compounds with a Focus on Oestrogens and Pharmaceuticals Found in Wastewater. (2021). MDPI. Retrieved from [Link]

  • Material Safety Data Sheet - Estradiol Tablets. (2007, September 27). Pfizer.
  • Destruction of Estrogenic Compounds from Laboratory Wastewater by Ozone/UV Oxid
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Fate, Transport, and Biodegradation of Natural Estrogens in the Environment and Engineered Systems. (2006). Environmental Science & Technology. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • 17β-Estradiol - Safety Data Sheet. (2025, December 19). Cayman Chemical.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. Retrieved from [Link]

  • SAFETY DATA SHEET Estradiol Formul
  • Premarin (Conjugated Estrogens)
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Retrieved from [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023, August 18). YouTube. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,11-Didehydrooestriol
Reactant of Route 2
9,11-Didehydrooestriol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.